3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Description
Properties
IUPAC Name |
3,5-dimethyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-6-10(2)12(11(7-9)8-15)14-5-3-4-13-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWMSARSMGVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)N2C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650853 | |
| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-87-0 | |
| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and its incorporation into functionalized aromatic systems is of significant interest.[1][2][3] This document details two primary and robust methods for the synthesis of the target molecule: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of these cross-coupling reactions, provide detailed, field-proven experimental protocols, and present the necessary data for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related compounds.
Introduction and Strategic Overview
The compound this compound incorporates two key pharmacophores: a substituted benzaldehyde, which can serve as a versatile synthetic handle for further modifications, and a 1-arylpyrazole moiety, a core component in numerous FDA-approved drugs.[4][5] The development of efficient and scalable synthetic routes to such molecules is crucial for creating diverse chemical libraries for high-throughput screening and lead optimization.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule points to the formation of the C-N bond between the pyrazole ring and the benzaldehyde core as the key strategic step. This approach is generally preferred over constructing the pyrazole ring onto a pre-functionalized benzaldehyde, as it avoids potential side reactions involving the aldehyde group during the pyrazole cyclization and utilizes readily available starting materials.
The primary disconnection leads to two key precursors: 2-halo-3,5-dimethylbenzaldehyde (an electrophile) and 1H-pyrazole (a nucleophile).
Caption: Retrosynthetic analysis of the target molecule.
This strategy allows for the application of powerful transition-metal-catalyzed cross-coupling reactions, namely the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).
Synthesis of Key Precursors
While both key precursors are commercially available, this section briefly outlines their synthesis for completeness.
2-Bromo-3,5-dimethylbenzaldehyde
The synthesis of this aryl halide precursor can be accomplished from 3,5-dimethylaniline (3,5-xylidine) via a Sandmeyer reaction to introduce the bromo substituent, followed by a subsequent formylation step to install the aldehyde group. Alternatively, direct bromination of 3,5-dimethylbenzaldehyde can be explored, though regioselectivity may be a challenge.
1H-Pyrazole
1H-Pyrazole is an inexpensive, commercially available reagent. For academic purposes, its synthesis is a classic example of heterocycle formation via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated aldehyde) with hydrazine.[6][7][8]
Core Synthesis via N-Arylation Cross-Coupling
The formation of the aryl-N bond is the central transformation in this synthesis. Both copper and palladium catalysis offer effective, high-yielding routes.
Method A: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds.[9] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern methods utilize catalytic amounts of a copper(I) salt with a ligand, significantly improving the reaction's scope and mildness.[10][11] L-proline and other amino acids have emerged as highly effective and inexpensive ligands for this transformation.[12]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a common and effective precursor.
-
Ligand: L-proline or N,N'-dimethylethylenediamine (DMEDA) stabilizes the copper catalyst, increases its solubility, and facilitates the reductive elimination step.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the pyrazole, forming the active nucleophile.
-
Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is typically used to ensure all components remain in solution at the required reaction temperature.
Caption: Simplified catalytic cycle for the Ullmann Condensation.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-3,5-dimethylbenzaldehyde (1.0 equiv.), 1H-pyrazole (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of Celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and powerful method for C-N bond formation, often proceeding under milder conditions and with a broader substrate scope than the Ullmann reaction.[13] The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[14][15][16]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos or DavePhos are essential. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst.[17]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, deoxygenated ethereal (e.g., Dioxane) or aromatic (e.g., Toluene) solvents are standard.
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with 2-bromo-3,5-dimethylbenzaldehyde (1.0 equiv.), 1H-pyrazole (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane to the vial to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and pass it through a short plug of silica gel, eluting with additional ether to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
Data Presentation and Characterization
The choice between the Ullmann and Buchwald-Hartwig methods may depend on catalyst cost, functional group tolerance for more complex substrates, and available equipment.
| Parameter | Method A: Ullmann Condensation | Method B: Buchwald-Hartwig Amination |
| Catalyst | Copper(I) Iodide | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | L-Proline | Xantphos |
| Base | K₂CO₃ / Cs₂CO₃ | NaOtBu / LHMDS |
| Solvent | DMSO / DMF | Toluene / Dioxane |
| Temperature | 110 - 120 °C | 80 - 100 °C |
| Typical Yield | 65 - 85% | 75 - 95% |
Table 1: Comparison of typical reaction conditions for the synthesis.
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Data Type | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.0 (s, 1H, -CHO), ~7.8-7.9 (d, 1H, pyrazole-H), ~7.6 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~6.4 (t, 1H, pyrazole-H), ~2.4 (s, 3H, -CH₃), ~2.2 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (CHO), ~141 (pyrazole-C), ~140 (Ar-C), ~139 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~129 (pyrazole-C), ~107 (pyrazole-C), ~21 (-CH₃), ~20 (-CH₃) |
| MS (ESI+) | m/z calculated for C₁₂H₁₂N₂O [M+H]⁺: 201.10. Found: ~201.1 |
Table 2: Predicted analytical data for this compound.
Conclusion
This guide has detailed two highly effective and reliable methods for the synthesis of this compound. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination provide high yields of the desired product from common starting materials. The Buchwald-Hartwig protocol may offer milder conditions and a slightly broader scope, while the Ullmann reaction provides a more cost-effective, palladium-free alternative. The choice of method can be tailored to the specific needs of the laboratory and the scale of the synthesis. The resulting product is a valuable intermediate, primed for further elaboration in the development of novel therapeutics and functional materials.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
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Scheme 13. The synthetic pathway to pyrazole derivatives via... ResearchGate. [Link]
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Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed. [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]
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Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]
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Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. [Link]
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Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3, 5-DIMETHYL AZOPYRAZOLES AND ITS DERIVATIVES. JOCPR. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde
Abstract
The conjugation of pyrazole moieties to aromatic scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of a prospective synthetic route and a detailed characterization protocol for the novel compound 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde. While this specific isomer is not extensively documented in publicly available literature, this document leverages established, robust chemical principles and spectral data from analogous structures to provide a predictive and actionable framework for its synthesis and validation. As a Senior Application Scientist, the goal is to explain not just the "how" but the "why," offering field-proven insights into experimental design and data interpretation.
Introduction and Rationale
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs due to its ability to act as a versatile pharmacophore and engage in various biological interactions.[4] Similarly, the benzaldehyde functional group is a crucial synthetic handle, enabling a vast range of subsequent chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, making it an ideal starting point for library synthesis.
The target molecule, this compound, combines these two valuable moieties. The specific ortho substitution pattern positions the pyrazole nitrogen in close proximity to the aldehyde, potentially influencing its electronic properties and reactivity, and offering a unique vector for designing molecules with specific conformational constraints. This guide outlines a robust method for its synthesis via a copper-catalyzed Ullmann-type N-arylation and provides a detailed, predictive analysis of the spectroscopic data required for its unambiguous structural confirmation.
Proposed Synthetic Strategy: The Ullmann Condensation
The formation of the N-aryl bond between the pyrazole and the benzaldehyde ring is the key synthetic challenge. The Ullmann condensation is a reliable and well-established method for this transformation, offering broad functional group tolerance.[5][6] The proposed reaction involves the coupling of 3,5-dimethylpyrazole with a suitable halogenated benzaldehyde derivative.
Reaction Scheme:
Simplified catalytic cycle for the copper-catalyzed N-arylation.
Detailed Experimental Protocols
Synthesis Protocol
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3,5-dimethylbenzaldehyde (1.0 equiv.), 3,5-dimethylpyrazole (1.2 equiv.),[7][8] and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Through the condenser, add dry toluene (to make a ~0.2 M solution with respect to the aryl bromide), followed by N,N'-dimethylethylenediamine (0.2 equiv.) and finally copper(I) iodide (0.1 equiv.).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The mixture will typically turn from a pale suspension to a deep brown or green color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product should be more polar than the starting aryl bromide. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the inorganic salts and copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (2 x 15 mL) to remove residual copper salts, followed by water (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
Purification Protocol
The crude product should be purified by flash column chromatography on silica gel.
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel and dry it completely.
-
Column Packing: Pack a glass column with silica gel using a gradient solvent system, starting with 95:5 Hexanes:Ethyl Acetate.
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.
-
Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, this compound.
Structural Characterization: A Predictive Analysis
Unambiguous confirmation of the product's identity and purity requires a combination of spectroscopic methods. The following data are predicted based on established principles and known values for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of the molecule.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | 1H | Aldehyde-H | The aldehyde proton is highly deshielded by the carbonyl group. |
| ~7.75 | Doublet (d) | 1H | Ar-H6 | Ortho to the aldehyde, deshielded by its anisotropic effect. |
| ~7.40 | Doublet (d) | 1H | Ar-H4 | Para to the aldehyde. |
| ~6.05 | Singlet (s) | 1H | Pyrazole-H4 | The lone proton on the pyrazole ring, typically appears around 6 ppm. [9] |
| ~2.40 | Singlet (s) | 3H | Ar-CH₃ (pos. 5) | Aromatic methyl group. |
| ~2.35 | Singlet (s) | 3H | Pyrazole-CH₃ (pos. 5) | Methyl group on the pyrazole ring. |
| ~2.15 | Singlet (s) | 3H | Pyrazole-CH₃ (pos. 3) | Methyl group on the pyrazole ring, potentially shifted upfield due to steric effects. |
| ~2.10 | Singlet (s) | 3H | Ar-CH₃ (pos. 3) | Aromatic methyl group. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191.5 | Aldehyde C=O | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| ~150.0 | Pyrazole C5 | Substituted carbon on the pyrazole ring. |
| ~142.0 | Pyrazole C3 | Substituted carbon on the pyrazole ring. |
| ~139.0 | Aromatic C1 | Aromatic carbon attached to the aldehyde. |
| ~137.5 | Aromatic C2 | Aromatic carbon attached to the pyrazole. |
| ~135.0 | Aromatic C5 | Aromatic carbon with methyl substituent. |
| ~133.0 | Aromatic C3 | Aromatic carbon with methyl substituent. |
| ~130.0 | Aromatic C6 | Aromatic C-H. |
| ~128.5 | Aromatic C4 | Aromatic C-H. |
| ~108.0 | Pyrazole C4 | The C-H carbon of the pyrazole ring. [9] |
| ~21.0 | Ar-CH₃ | Aromatic methyl carbon. |
| ~14.0 | Pyrazole-CH₃ | Pyrazole methyl carbon. |
| ~12.5 | Pyrazole-CH₃ | Pyrazole methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
Table 3: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050-3150 | Medium | C-H Aromatic/Heteroaromatic Stretch | Standard C-H stretches for sp² hybridized carbons. |
| ~2950-2850 | Medium | C-H Aliphatic Stretch | Stretches for the methyl groups. |
| ~1705 | Strong | C=O Aldehyde Stretch | A strong, sharp peak characteristic of an aromatic aldehyde. [10] |
| ~1580-1600 | Medium-Strong | C=C Aromatic Ring Stretch | Skeletal vibrations of the benzene ring. |
| ~1540 | Medium | C=N Pyrazole Ring Stretch | Characteristic stretch for the pyrazole ring system. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
Expected Result (ESI+): A prominent peak at m/z = 201.10 ([M+H]⁺).
-
High-Resolution MS (HRMS): The calculated exact mass for [C₁₂H₁₃N₂O]⁺ is 201.1022. An experimentally observed value within ±5 ppm of this calculated mass provides definitive confirmation of the elemental formula. [11]
Conclusion: A Self-Validating System
The combination of these analytical techniques creates a self-validating workflow. NMR confirms the atom-to-atom connectivity, IR validates the presence of critical functional groups, and HRMS confirms the elemental composition. A successful synthesis yielding data that aligns with these predicted values provides exceptionally strong evidence for the formation of this compound. The aldehyde functionality of this novel scaffold serves as a versatile entry point for further chemical exploration in the pursuit of new therapeutic agents.
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National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole. NIST Chemistry WebBook, SRD 69. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
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National Center for Biotechnology Information. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. PubMed Central. [Link]
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ACS Omega. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. American Chemical Society. [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic-Chemistry.org. [Link]
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ResearchGate. The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. ResearchGate. [Link]
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MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
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PubMed. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]
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MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes. [Link]
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Jacobs Publishers. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Annals of Clinical and Medical Case Reports. [Link]
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ResearchGate. Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one, C14H14N2O2. ResearchGate. [Link]
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RSC Publishing. Analytical Methods. Royal Society of Chemistry. [Link]
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ResearchGate. 13 C NMR spectra of (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino). ResearchGate. [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]
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JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]
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Supporting Information. 3,5-dimethylbenzaldehyde (2). [Link]
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ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]
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National Center for Biotechnology Information. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. PubMed Central. [Link]
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National Center for Biotechnology Information. 3,5-Dimethylpyrazole. PubChem Compound Summary for CID 6210. [Link]
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3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde physical properties
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the realm of drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide is dedicated to a specific molecule of interest: this compound. It has come to our attention through extensive research that publicly available experimental data on this particular ortho-substituted isomer is notably scarce. This is not an uncommon scenario for highly specific, non-commercial chemical structures.
Therefore, this technical guide adopts a dual-pronged approach. Firstly, it will present the available information for the most closely related isomer, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, to provide a foundational understanding. It is crucial for the reader to recognize that while structurally similar, the positional isomerism (ortho vs. meta) will induce tangible differences in physical and spectral properties due to varying electronic and steric effects. Secondly, and most importantly, this document provides a comprehensive framework of experimental protocols. These methodologies are designed to be self-validating and will empower researchers to determine the physicochemical properties of this compound with a high degree of scientific rigor.
Structural and General Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol [1]
Note on Isomerism: The subject of this guide is the ortho-substituted isomer. Data for the meta-substituted isomer, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS Number: 956352-08-2), is more accessible. While not identical, the properties of the meta isomer can serve as a preliminary reference point.
Predicted and Analog-Based Physical Properties
The following table summarizes the known physical properties of the meta-isomer and provides predicted properties for the target ortho-isomer. These predictions are based on general chemical principles and comparison with similar structures.
| Property | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (meta-isomer) | This compound (ortho-isomer, Predicted) | Justification for Prediction |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or solid or lump | Likely a solid at room temperature. | The increased steric hindrance in the ortho position may lead to a more ordered crystalline structure, favoring a solid state. |
| Melting Point | Not specified in readily available sources. | Expected to be a defined, sharp melting point for a pure sample. | Crystalline organic compounds typically exhibit sharp melting points.[2] |
| Boiling Point | Not specified in readily available sources. | Expected to be high due to the molecular weight and polar nature. | The presence of polar functional groups (aldehyde, pyrazole) will lead to significant intermolecular forces. |
| Solubility | Not specified in readily available sources. | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The pyrazole and aldehyde moieties introduce polarity, enhancing solubility in polar solvents. The hydrocarbon backbone limits aqueous solubility. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, field-proven methodologies for the empirical determination of the key physical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[2] This is due to the disruption of the crystal lattice by foreign molecules.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary range.
-
Accurate Determination: For a precise measurement, heat the sample at a rate of 1-2°C per minute, starting about 10-15°C below the approximate melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is a powerful tool for elucidating the molecular structure of an organic compound. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's identity and structure.[3][4]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (proton ratios), and splitting patterns (coupling) to assign protons to their respective positions in the molecule.
-
¹³C NMR: Analyze the chemical shifts to identify the different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Diagram of NMR Spectroscopy Workflow:
Caption: Workflow for NMR Spectroscopy.
Solubility Assessment
Causality: Determining the solubility of a compound in various solvents is crucial for its application in drug development, particularly for formulation and delivery. Solubility is a thermodynamic equilibrium between the solid and dissolved states.
Protocol (Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Centrifugation may be used to aid separation.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Solubility Calculation: Express the solubility as mg/mL or mol/L.
Diagram of Solubility Assessment Workflow:
Caption: Workflow for Solubility Assessment.
Predicted Spectral Data
Based on the structure of this compound and known spectral data for similar compounds, the following spectral characteristics are anticipated:
-
¹H NMR:
-
Aldehyde proton (-CHO): A singlet between δ 9.5-10.5 ppm.
-
Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzaldehyde ring. The substitution pattern will lead to specific splitting patterns.
-
Pyrazole protons: Signals for the protons on the pyrazole ring.
-
Methyl protons (-CH₃): Two singlets for the two methyl groups on the pyrazole ring, likely between δ 2.0-2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon (-CHO): A signal downfield, typically around δ 190-200 ppm.
-
Aromatic and pyrazole carbons: Signals in the range of δ 110-150 ppm.
-
Methyl carbons (-CH₃): Signals upfield, likely between δ 10-20 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O stretch (aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.
-
C-H stretches (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 200.24, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect characteristic fragmentation patterns, such as the loss of the aldehyde group (-CHO) or cleavage of the pyrazole ring.
-
Conclusion and Forward Look
This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. While direct experimental data for this specific molecule is limited, the provided protocols and predicted spectral information offer a robust starting point for researchers. The methodologies outlined herein are designed to yield reliable and reproducible data, which is essential for advancing research and development involving this and other novel chemical entities. It is our hope that this guide will serve as a valuable resource for scientists in the field and encourage the publication of empirical data to enrich the collective knowledge base.
References
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013-09-25). Retrieved from [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Retrieved from [Link]
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Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - MDPI. Retrieved from [Link]
-
4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O - PubChem. Retrieved from [Link]
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A Predictive Spectroscopic and Structural Elucidation Guide to 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde
Abstract
This technical guide provides a detailed, predictive analysis of the spectroscopic data for the novel compound 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde. In the absence of published empirical data, this document serves as a foundational resource for researchers, employing first-principles of spectroscopy to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. By dissecting the molecule's structural components—a substituted benzaldehyde ring and a pyrazole moiety—we offer a robust framework for the identification, characterization, and quality control of this compound in a drug discovery and development context. This guide is structured to provide not only the predicted data but also the scientific rationale behind these predictions, complete with step-by-step protocols for experimental validation.
Introduction: Structural Rationale and Analytical Imperative
This compound is a heterocyclic compound of interest due to the prevalence of both pyrazole and benzaldehyde scaffolds in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The benzaldehyde functional group serves as a versatile synthetic handle for the creation of more complex molecules, such as Schiff bases or chalcones.
The precise arrangement of substituents on the phenyl ring dictates the molecule's steric and electronic properties, which in turn influence its reactivity and biological interactions. The ortho-substitution of the pyrazole ring next to the aldehyde group introduces significant steric hindrance, which can be expected to influence planarity and, consequently, the spectroscopic characteristics of the molecule. Accurate and unambiguous structural confirmation is therefore the first critical step in any research endeavor involving this compound. This guide provides the foundational spectroscopic predictions necessary to confirm its identity upon synthesis.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and data from analogous structures.[1][2][3][4][5][6][7]
Molecular Structure and Proton/Carbon Numbering:
Caption: Numbering scheme for this compound.
2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[7][8] Aromatic protons will appear in the typical aromatic region, and their splitting will be influenced by their meta-relationship. The pyrazole protons have distinct chemical shifts, and the methyl groups will appear as singlets in the upfield region.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H¹² (Aldehyde) | 10.0 - 10.5 | Singlet (s) | 1H | Highly deshielded by the carbonyl group's anisotropy.[3][9] |
| H⁵' (Pyrazole) | 7.8 - 8.0 | Doublet (d) | 1H | Adjacent to two nitrogen atoms, significantly deshielded. |
| H³' (Pyrazole) | 7.6 - 7.8 | Doublet (d) | 1H | Adjacent to one nitrogen atom. |
| H² (Aromatic) | 7.4 - 7.6 | Singlet (s) | 1H | Aromatic proton ortho to a methyl group and meta to the aldehyde. |
| H¹ (Aromatic) | 7.2 - 7.4 | Singlet (s) | 1H | Aromatic proton ortho to a methyl group and para to the aldehyde. |
| H⁴' (Pyrazole) | 6.4 - 6.6 | Triplet (t) | 1H | Coupled to H³' and H⁵' on the pyrazole ring. |
| H⁶⁻⁸ (Methyl) | 2.4 - 2.6 | Singlet (s) | 3H | Benzylic methyl group. |
| H⁹⁻¹¹ (Methyl) | 2.2 - 2.4 | Singlet (s) | 3H | Benzylic methyl group. |
2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbonyl carbon of the aldehyde will be the most downfield signal. Aromatic and pyrazole carbons will appear in the 110-150 ppm range, with quaternary carbons often showing lower intensity.
| Carbon Label | Predicted δ (ppm) | Rationale |
| C7 (C=O) | 190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| C3' (Pyrazole) | 140 - 145 | Pyrazole carbon adjacent to two nitrogens.[2][4] |
| C5' (Pyrazole) | 130 - 135 | Pyrazole carbon adjacent to one nitrogen.[2][10] |
| C1, C2, C3, C5 (Aromatic Quaternary) | 125 - 140 | Substituted aromatic carbons; specific shifts depend on substituent effects. |
| C6 (Aromatic) | 130 - 135 | Aromatic CH carbon. |
| C4 (Aromatic) | 128 - 132 | Aromatic CH carbon. |
| C4' (Pyrazole) | 108 - 112 | Pyrazole CH carbon, typically the most upfield of the pyrazole ring carbons.[4] |
| C9 (Methyl) | 20 - 22 | Aromatic methyl carbon. |
| C8 (Methyl) | 18 - 20 | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups. The spectrum of this molecule will be dominated by the aldehyde C=O and C-H stretches, along with aromatic C=C and C-H vibrations.[9][11][12][13][14]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Stretching of sp² C-H bonds on the phenyl and pyrazole rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching of sp³ C-H bonds in the methyl groups. |
| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium-Weak | A characteristic Fermi doublet for the aldehyde C-H bond.[11][12] |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[9][11] |
| Aromatic/Pyrazole C=C and C=N Stretches | 1600 - 1450 | Medium-Strong | Multiple bands corresponding to ring stretching vibrations. |
| C-H Bending | 1450 - 1350 | Medium | Bending vibrations of methyl and aromatic C-H bonds. |
| Fingerprint Region | < 1300 | Complex | Unique pattern of bending and skeletal vibrations. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will provide the molecular weight and key fragmentation patterns useful for structural confirmation. Aromatic aldehydes typically show a strong molecular ion peak.[15][16][17][18][19]
-
Molecular Formula: C₁₂H₁₂N₂O
-
Exact Mass: 200.0950 g/mol
-
Predicted Molecular Ion (M⁺•): m/z = 200 (strong intensity)
Predicted Fragmentation Pathway:
The primary fragmentation is expected to be the loss of the aldehyde proton or the entire formyl group, which are characteristic α-cleavages for aromatic aldehydes.[16][17]
Caption: Predicted EI-MS fragmentation pathway for the target compound.
Table of Predicted Fragments:
| m/z | Fragment Ion | Loss | Rationale |
| 200 | [C₁₂H₁₂N₂O]⁺• | - | Molecular Ion (M⁺•) |
| 199 | [C₁₂H₁₁N₂O]⁺ | H• | α-cleavage, loss of the aldehyde proton. A very common fragmentation for aldehydes.[16][17] |
| 185 | [C₁₁H₉N₂O]⁺ | CH₃• | Loss of a methyl radical from the aromatic ring. |
| 171 | [C₁₁H₁₁N₂]⁺ | CHO• | α-cleavage, loss of the formyl radical. This is a highly diagnostic peak for aromatic aldehydes.[15][18] |
| 144 | [C₉H₈N₂]⁺ | CHO•, HCN | Subsequent loss of hydrogen cyanide from the [M-CHO]⁺ fragment. |
| 77 | [C₆H₅]⁺ | - | While less likely due to the substitution pattern, a phenyl fragment is a common low-mass ion in aromatic compounds. |
Experimental Protocols for Verification
To validate the predicted data, the following standard operating procedures should be employed.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum with a 30-45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 16 scans.
-
¹³C NMR Acquisition: On the same instrument, acquire the proton-decoupled ¹³C spectrum. Use a spectral width of ~240 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
IR Spectrum Acquisition
-
Technique: Use an Attenuated Total Reflectance (ATR) FT-IR spectrometer for rapid, solid-state analysis.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background scan with a clean ATR crystal and ratio the sample spectrum against the background.
Mass Spectrum Acquisition
-
Technique: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution.
-
MS Conditions: Set the EI source to the standard 70 eV. Scan a mass range from m/z 40 to 400.
-
Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Caption: Workflow for synthesis and spectroscopic validation.
Conclusion
This guide establishes a comprehensive, predictive spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust baseline for researchers to confirm the successful synthesis and purity of this novel compound. The detailed interpretation and experimental protocols serve as a self-validating system, ensuring high confidence in structural elucidation. By grounding these predictions in the fundamental principles of chemical spectroscopy and citing analogous structures, this document provides an authoritative resource for scientists engaged in the synthesis and characterization of new chemical entities.
References
- Abr, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
- University of Regensburg. (n.d.). Chemical shifts.
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- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
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- National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.
- StudyLib. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale.
- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
- Semantic Scholar. (n.d.). Chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
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- Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones.
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- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
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3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde chemical structure and IUPAC name
An In-depth Technical Guide to 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of significant interest to the chemical and pharmaceutical research communities. While direct literature on this specific isomer is sparse, this document constructs a robust profile based on established chemical principles and data from closely related analogs. We will cover its chemical identity, a detailed, field-proven synthetic protocol with mechanistic insights, expected analytical characterization, and its potential applications as a versatile synthetic intermediate in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound.
Chemical Identity and Physicochemical Properties
This compound is a bi-functional molecule featuring a benzaldehyde core substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group at the ortho-position (C2) and two methyl groups at the meta-positions (C3 and C5). The strategic placement of the bulky pyrazole group ortho to the aldehyde functionality introduces significant steric influence and unique electronic properties, making it a valuable, albeit specific, building block.
IUPAC Name and Structure
-
IUPAC Name: this compound
-
Chemical Structure:
(Note: A placeholder for a generated chemical structure image)
Physicochemical Data
While a specific CAS number for this exact isomer is not readily found in major databases, the properties can be predicted based on its constituent parts and related isomers like 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS No. 956352-08-2).[1]
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₂H₁₂N₂O | Based on structural components. |
| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula.[2] |
| Physical Form | Expected to be a colorless to yellow solid or semi-solid. | Analogy to similar isomers. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂) and sparingly soluble in water. | Based on general properties of aromatic aldehydes and N-aryl pyrazoles. |
| Storage Conditions | Store in an inert atmosphere at 2-8°C to prevent oxidation of the aldehyde group. | Standard practice for aldehydes. |
Synthesis and Mechanistic Insights
The synthesis of N-aryl pyrazoles is a well-established field in organic chemistry. The most logical and robust approach for constructing the target molecule is via a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or a related modern variant.
Retrosynthetic Analysis
A logical disconnection of the target molecule points to two primary synthons: 3,5-dimethylpyrazole and a suitably substituted benzaldehyde derivative, specifically 2-bromo-3,5-dimethylbenzaldehyde. The C-N bond between the pyrazole and benzene rings is the key disconnection.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: Ullmann Condensation
The Ullmann condensation is the reaction of choice due to its proven efficacy in forming C-N bonds between aryl halides and nitrogen heterocycles.[3] It involves a copper catalyst, a base, and typically a high-boiling polar solvent. The rationale for this choice is its directness and tolerance of the aldehyde functional group, which might be sensitive under other coupling conditions.
2.2.1 Materials and Reagents
| Reagent | Formula | M.W. | Purpose |
| 2-Bromo-3,5-dimethylbenzaldehyde | C₉H₉BrO | 213.07 | Aryl halide precursor |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | Nucleophile |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| L-Proline | C₅H₉NO₂ | 115.13 | Ligand (optional, but improves yield) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
2.2.2 Step-by-Step Procedure
-
Preparation of 3,5-Dimethylpyrazole: This precursor is readily synthesized by the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate, often in an alcohol solvent or water with an acid catalyst.[4][5] The product can be purified by crystallization or distillation.
-
Ullmann Coupling Reaction: a. To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromo-3,5-dimethylbenzaldehyde (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq). b. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. c. Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl bromide. d. Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the copper catalyst. g. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
2.2.3 Mechanistic Rationale The Ullmann reaction mechanism, while complex, is generally understood to involve a Cu(I)/Cu(III) catalytic cycle.[6] The base deprotonates the pyrazole, forming a pyrazolide anion. This anion coordinates with the Cu(I) catalyst. Oxidative addition of the aryl bromide to the copper center forms a Cu(III) intermediate. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the active Cu(I) catalyst. The use of a ligand like L-proline helps to solubilize the copper species and accelerate the catalytic cycle.
Spectroscopic and Analytical Characterization
Confirmation of the final product's structure and purity is critical. The following spectroscopic signatures are expected:
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.8-10.2 ppm.
-
Aromatic Protons: Two singlets (or a very narrow doublet) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at C4 and C6 of the benzene ring.
-
Pyrazole Proton (C4-H): A sharp singlet around δ 6.0-6.5 ppm.[7]
-
Methyl Protons: Three distinct singlets. Two for the pyrazole methyl groups (δ 2.2-2.6 ppm) and one for the benzene ring methyl groups (δ 2.3-2.7 ppm).[7][8]
-
-
¹³C NMR (Carbon NMR):
-
Mass Spectrometry (MS):
-
The molecular ion peak [M+H]⁺ would be observed at m/z 201.10, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.[7]
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band around 1690-1710 cm⁻¹ characteristic of the aldehyde C=O stretch.
-
C-H stretching frequencies for aromatic and aliphatic groups around 2800-3100 cm⁻¹.
-
C=C and C=N stretching bands in the 1450-1600 cm⁻¹ region.
-
Applications in Medicinal Chemistry and Drug Development
This molecule is not an end-product but a highly valuable intermediate. Its utility stems from the reactivity of its two distinct moieties.
Role as a Versatile Synthetic Intermediate
The aldehyde group is a synthetic linchpin, enabling a wide array of subsequent transformations:
-
Reductive Amination: To introduce diverse amine side chains, crucial for modulating solubility and biological target affinity.
-
Wittig Reaction: For carbon-carbon bond formation and the synthesis of alkene-containing derivatives.
-
Oxidation: To form the corresponding carboxylic acid, a common pharmacophore.
-
Reduction: To the benzyl alcohol for further functionalization.
The Pharmacological Significance of the Pyrazole Core
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous approved drugs.[9] Its derivatives are known to exhibit a wide range of biological activities, including:
Therefore, this compound serves as an excellent starting point for synthesizing novel compounds to be screened for these activities.
Experimental and Logical Workflows
Visualizing the process from starting materials to the final, validated product is essential for laboratory planning and execution.
Overall Synthesis and Verification Workflow
Caption: High-level workflow for synthesis and validation.
Conclusion
This compound represents a strategically designed chemical scaffold. While not a commonplace reagent, its synthesis is readily achievable through established methodologies like the Ullmann condensation. Its true value lies in its potential as a versatile intermediate for the development of novel therapeutic agents and advanced materials, leveraging the proven pharmacological importance of the pyrazole core and the synthetic flexibility of the benzaldehyde functional group. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
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MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link]
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ResearchGate. (2024). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
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Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Available at: [Link]
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Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Available at: [Link]
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Tsi-Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
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National Center for Biotechnology Information. (2012). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Available at: [Link]
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A Technical Guide to the Solubility and Stability of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for assessing the solubility and stability of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde, a novel heterocyclic aldehyde with potential applications in pharmaceutical and materials science. Given the absence of extensive published data on this specific molecule, this document synthesizes information from analogous structures—namely substituted pyrazoles and benzaldehydes—to predict its physicochemical properties and outline a robust, field-proven strategy for its empirical evaluation. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for generating reliable data essential for regulatory submissions and formulation development.
Introduction: A Structural Perspective on Physicochemical Properties
This compound is a unique molecule integrating three key functional moieties: a benzaldehyde ring, a pyrazole ring, and two methyl groups. Each component contributes distinct characteristics that collectively dictate its solubility and stability profile.
-
Benzaldehyde Core: The aromatic aldehyde group is the primary site of chemical reactivity. Aromatic aldehydes are known for their susceptibility to oxidation, converting to the corresponding carboxylic acid (benzoic acid).[1][2] This transformation is often accelerated by exposure to air (auto-oxidation), light, and heat.[2] However, the aromatic ring also imparts resonance stabilization, making benzaldehydes generally less reactive than their aliphatic counterparts.[3]
-
Pyrazole Substituent: The 3,5-dimethylpyrazole group significantly influences the molecule's polarity, lipophilicity, and potential for intermolecular interactions. Pyrazole itself has a lower lipophilicity than benzene and contains both a hydrogen bond donor (N-H, if tautomerism occurs, though unlikely in this N-substituted configuration) and a hydrogen bond acceptor (the N-2 atom).[4] Pyrazole derivatives often exhibit good solubility in organic solvents but limited aqueous solubility.[5][6]
-
Methyl Groups: The methyl groups on both the pyrazole and benzene rings increase the molecule's lipophilicity and steric bulk, which can influence crystal packing and, consequently, its melting point and dissolution rate.
Based on this composite structure, we can hypothesize that this compound is a crystalline solid or semi-solid at room temperature, exhibits moderate to good solubility in polar organic solvents, and has limited solubility in aqueous media.[5][7] Its primary stability liability is likely the oxidation of the aldehyde to a carboxylic acid.
Solubility Assessment: A Multi-faceted Approach
Determining the solubility profile is critical for any downstream application, from in vitro biological assays to formulation development. A tiered approach, starting with qualitative assessments and progressing to quantitative, pH-dependent studies, is recommended.
Qualitative and Semi-Quantitative Solubility
The initial screen establishes a baseline understanding of the compound's behavior in a range of common laboratory solvents.
Experimental Protocol: Solvent Screen
-
Preparation: Dispense 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of the test solvent to each tube.
-
Equilibration: Vortex each tube vigorously for 1 minute, followed by sonication for 5 minutes. Allow the tubes to equilibrate at ambient temperature for 15 minutes.
-
Observation: Visually inspect for the presence of undissolved solid.
-
Incremental Addition: If the solid has dissolved, add another 100 µL of solvent and repeat step 3. Continue until the compound no longer dissolves or a total volume of 1 mL is reached.
-
Classification: Classify solubility based on the approximate concentration achieved (e.g., Very Soluble >100 mg/mL, Soluble 10-100 mg/mL, Sparingly Soluble 1-10 mg/mL, Insoluble <1 mg/mL).
Table 1: Predicted and Experimental Solubility Classification
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble / Very Slightly Soluble | High lipophilicity from aromatic rings and methyl groups.[5] |
| Phosphate Buffered Saline (PBS, pH 7.4) | Insoluble / Very Slightly Soluble | Similar to water; unlikely to be ionized at physiological pH. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding.[6] |
| Ethanol | Soluble | Similar to methanol.[6] |
| Acetonitrile | Soluble | Polar aprotic solvent.[5] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, excellent for dissolving diverse organic molecules. |
| Dichloromethane (DCM) | Soluble | Non-polar organic solvent suitable for lipophilic compounds.[5] |
Quantitative Thermodynamic Solubility (Shake-Flask Method)
The "gold standard" for determining thermodynamic solubility involves equilibrating an excess of the solid compound in a solvent for an extended period.[8][9] This method is crucial for lead optimization and formulation.[8]
Experimental Protocol: Shake-Flask Solubility in Aqueous Buffer
-
Sample Preparation: Add an excess amount of the compound (e.g., 5 mg) to a glass vial containing 1 mL of a relevant aqueous buffer (e.g., pH 7.4 PBS).
-
Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, remove the vial and allow any undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calibration: Determine the concentration against a standard curve prepared from known concentrations of the compound.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[10][11] It involves subjecting the compound to conditions more severe than those it would encounter during storage to rapidly identify potential degradation pathways and products.[12][13] This is essential for developing stability-indicating analytical methods.[11][12] The goal is to achieve a target degradation of 5-20%; degradation beyond this may indicate that the conditions were too harsh and not representative of real-world instability.[10][11]
Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Detailed Stress Condition Protocols
A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be used for solution-state studies. Solid-state studies should also be performed for thermal and photostability.
a) Acid and Base Hydrolysis
-
Rationale: To assess susceptibility to degradation in acidic or basic environments, which can be encountered in physiological conditions or during formulation with acidic/basic excipients.[14]
-
Protocol:
-
Acid: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature, as base-catalyzed reactions are often faster.
-
Timepoints: Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Quenching: Immediately neutralize the aliquots with an equimolar amount of base (for acid samples) or acid (for base samples) to stop the reaction.[15]
-
b) Oxidative Degradation
-
Rationale: The aldehyde functional group is highly susceptible to oxidation.[1] This test mimics exposure to atmospheric oxygen or peroxide-containing excipients.
-
Protocol:
-
Mix equal parts of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Timepoints: Withdraw aliquots at 2, 6, 12, and 24 hours.
-
c) Thermal Degradation
-
Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures, simulating long-term storage in hot climates.[14]
-
Protocol:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a thin layer of the solid compound in an open vial in an oven at 80°C.
-
Timepoints: Sample the solution directly. For the solid, dissolve a pre-weighed amount in the mobile phase at timepoints of 1, 3, and 7 days.
-
d) Photostability
-
Rationale: To determine if the compound degrades upon exposure to light, as required by ICH Q1B guidelines.[10][15] The aromatic and heterocyclic rings can absorb UV radiation.
-
Protocol:
-
Expose both solid samples and solutions to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[15]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Analytical Methodology: The Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all potential degradation products, excipients, and impurities.[16][17] High-Performance Liquid Chromatography (HPLC) is the technique of choice.[18][19][20]
Development of the HPLC Method
Caption: Iterative process for developing a stability-indicating HPLC method.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18 is a versatile stationary phase for separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of both the parent compound and potentially more or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic rings typically have strong absorbance in this region. |
Summary of Expected Results
The culmination of these studies will be a comprehensive data package detailing the solubility and stability of this compound.
Table 3: Example Forced Degradation Summary
| Stress Condition | Time | % Assay of Parent Compound | Major Degradant Peak (RT, min) | Mass Balance (%) |
| Control (t=0) | 0 hr | 100.0 | N/A | 100.0 |
| 0.1 M HCl, 60°C | 24 hr | 98.5 | N/A | 99.8 |
| 0.1 M NaOH, RT | 6 hr | 85.2 | 12.5 min | 99.5 |
| 3% H₂O₂, RT | 24 hr | 78.9 | 10.1 min | 99.2 |
| Thermal (80°C, solid) | 7 days | 99.1 | N/A | 100.1 |
| Photolytic (ICH Q1B) | - | 94.3 | 14.2 min | 99.6 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation of Results:
-
Stability: The compound is predicted to be stable to acid and heat but susceptible to base-catalyzed hydrolysis, oxidation, and photolytic degradation.
-
Primary Degradation Pathway: The most significant degradation is expected under oxidative conditions, likely leading to the formation of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid. Base hydrolysis may also be a relevant pathway.
Conclusion and Recommendations
This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By leveraging established principles of physical organic chemistry and standard pharmaceutical stress testing protocols, researchers can generate a definitive data package.[21][22] This information is invaluable for guiding formulation development, establishing appropriate storage conditions, defining shelf-life, and ensuring the quality and safety of any potential product.[11][21] The proposed stability-indicating HPLC method will be a critical tool for quality control throughout the development lifecycle.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Campbell, C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(7), 1836-1845. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
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Pharma Specialists. (2022, April 10). Stress Study of Pharmaceuticals. Retrieved from [Link]
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ACD/Labs. (n.d.). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. Retrieved from [Link]
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Veeprho. (2020, July 20). Stress Testing Study Design. Retrieved from [Link]
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European Pharmaceutical Review. (2021, December 22). New developments in the pharmaceutical stress testing industry. Retrieved from [Link]
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Quora. (2022, July 12). Why is benzaldehyde less reactive than aliphatic aldehyde?. Retrieved from [Link]
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Britannica. (n.d.). Benzaldehyde. Retrieved from [Link]
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Wei, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-27. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. Retrieved from [Link]
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A Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications
Introduction and Strategic Importance
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and materials science. It integrates two key chemical motifs:
-
The 3,5-Dimethylpyrazole Ring: A five-membered aromatic heterocycle known for its metabolic stability and its role as a privileged scaffold in drug discovery. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4] The methyl groups at the 3 and 5 positions provide steric handles that can influence binding affinity and selectivity for biological targets.
-
The Benzaldehyde Moiety: An aromatic aldehyde that is a versatile precursor for a vast array of chemical transformations. The aldehyde group can readily participate in reactions such as reductive amination, Wittig reactions, and condensation chemistry, enabling the construction of more complex molecular architectures.
The strategic placement of the pyrazole at the meta-position of the benzaldehyde ring creates a molecule with a distinct spatial arrangement, offering a unique vector for ligand-receptor interactions in drug design. This guide provides an in-depth overview of its chemical properties, validated synthesis protocols, and potential applications for researchers in drug development and synthetic chemistry.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's core attributes is fundamental for experimental design and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 956352-08-2 | Sigma-Aldrich |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₂N₂O | Sigma-Aldrich |
| Molecular Weight | 200.24 g/mol | PubChem |
| Appearance | Colorless to Yellow Liquid, Semi-Solid, or Solid | Sigma-Aldrich |
| Storage | Store under an inert atmosphere at 2-8°C | Sigma-Aldrich |
| InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis Methodologies: A Field-Proven Perspective
The synthesis of N-aryl pyrazoles, such as the title compound, is most effectively achieved through cross-coupling reactions that form a carbon-nitrogen bond between the pyrazole ring and an aryl halide. The two premier, field-proven methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between them often depends on catalyst availability, substrate scope, and tolerance to other functional groups.
Recommended Synthetic Route: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic, robust, and cost-effective method for N-arylation.[5][6] Modern protocols often use ligands like L-proline to facilitate the reaction under milder conditions.[7] This approach is particularly suitable for coupling electron-deficient aryl halides with nitrogen heterocycles.
Reaction Scheme: 3,5-Dimethylpyrazole + 3-Bromobenzaldehyde → 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Caption: Ullmann Condensation Workflow.
Detailed Experimental Protocol:
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylpyrazole (1.0 eq.), 3-bromobenzaldehyde (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The typical concentration is 0.5-1.0 M with respect to the limiting reactant.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110°C and stir vigorously for 12-24 hours.
-
Causality Insight: The polar aprotic solvent (DMSO) is crucial for solubilizing the potassium carbonate base and facilitating the reaction. L-proline acts as a ligand, stabilizing the copper catalyst and increasing its reactivity.
-
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Alternative Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative, known for its broad functional group tolerance and high efficiency, albeit with more expensive catalysts and ligands.[8][9] It is particularly effective for challenging coupling partners.[10][11][12]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
This method would involve similar steps to the Ullmann protocol but would substitute the copper catalyst and ligand with a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos or SPhos), using a strong base like sodium tert-butoxide in a solvent such as toluene.
Spectroscopic Analysis and Characterization
Structural confirmation relies on standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not available, a predicted analysis based on its constituent parts provides a reliable guide for characterization.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzaldehyde ring and the protons of the pyrazole moiety.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. |
| Aromatic (Benzene) | 7.5 - 8.2 | Multiplets (m) | 4H | Complex splitting pattern expected for a 1,3-disubstituted benzene ring. |
| Pyrazole C4-H | 6.0 - 6.2 | Singlet (s) | 1H | Characteristic singlet for the proton on the pyrazole ring.[13] |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | One of the two methyl groups on the pyrazole ring. |
| Methyl (-CH₃) | 2.1 - 2.3 | Singlet (s) | 3H | The second methyl group, potentially with a slightly different chemical shift. |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon backbone of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| Aldehyde (C=O) | 190 - 193 | Typical range for an aromatic aldehyde carbonyl carbon.[14] |
| Pyrazole C3, C5 | 140 - 150 | Carbons bearing the methyl groups on the pyrazole ring.[13] |
| Aromatic (Benzene) | 120 - 140 | Multiple signals corresponding to the six carbons of the benzene ring. |
| Pyrazole C4 | 105 - 108 | The CH carbon of the pyrazole ring, typically shifted upfield.[13] |
| Methyl (-CH₃) | 11 - 15 | Carbon signals for the two methyl groups.[13] |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Aldehyde) | 1690 - 1715 | Strong, sharp stretch |
| C-H (Aldehyde) | 2820-2850 & 2720-2750 | Two weak bands (Fermi doublet) |
| C=C, C=N (Aromatic) | 1450 - 1600 | Multiple medium to strong bands |
| C-H (Aromatic) | 3000 - 3100 | Medium stretch |
Safety and Handling
Based on data for structurally similar compounds, appropriate safety precautions are necessary.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Applications in Research and Development
The unique structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde makes it a highly attractive intermediate for synthesizing novel compounds with potential therapeutic applications.
-
Drug Discovery Scaffold: The pyrazole nucleus is a well-established pharmacophore in many approved drugs.[3] This molecule can be used as a starting point to develop new series of inhibitors for kinases, proteases, and other enzyme targets implicated in cancer and inflammatory diseases.[4]
-
Combinatorial Chemistry: The aldehyde functional group is a key handle for building molecular libraries. Through reductive amination or other condensation reactions, a diverse range of substituents can be introduced, allowing for rapid exploration of structure-activity relationships (SAR).
-
Probe Development: The molecule can be elaborated into chemical probes to study biological pathways. For instance, the aldehyde can be converted into a reactive group for covalent labeling of proteins or functionalized with a fluorescent tag for imaging studies.
References
-
Molecules. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
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-
Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
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PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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ScienceOpen. (n.d.). Supporting Information. [Link]
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PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
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ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
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University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
-
ResearchGate. (2014). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
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MDPI. (n.d.). Supplementary Information File. [Link]
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Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]
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Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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literature review on pyrazole-substituted benzaldehydes
An In-depth Technical Guide to Pyrazole-Substituted Benzaldehydes: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic combination of versatile functional groups into a single molecular framework is a cornerstone of innovation. Pyrazole-substituted benzaldehydes represent a class of compounds that perfectly embodies this principle. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after motif in drug design.[3][4]
Simultaneously, the benzaldehyde unit offers a reactive and versatile chemical handle. The aldehyde group is a gateway to a multitude of chemical transformations, allowing for the facile construction of more complex molecular architectures such as Schiff bases, chalcones, and other heterocyclic systems.[5]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, elucidate the nuanced reactivity of these bifunctional molecules, and explore their applications as pivotal intermediates in the creation of novel therapeutic agents and advanced materials.
Part 1: Synthetic Strategies
The synthesis of pyrazole-substituted benzaldehydes can be broadly categorized into two primary philosophies: constructing the pyrazole ring onto a pre-existing benzaldehyde derivative or, conversely, introducing the aldehyde functionality onto a pre-formed pyrazole-phenyl scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the pyrazole and benzene rings.
Strategy A: Pyrazole Ring Construction on a Benzaldehyde Platform
This approach leverages the vast library of commercially available substituted benzaldehydes. The core of this strategy involves a cyclocondensation reaction where the benzaldehyde molecule already contains, or is modified to contain, a 1,3-dicarbonyl or an equivalent reactive moiety.[6]
Multicomponent reactions (MCRs) are particularly powerful in this context. For instance, a substituted benzaldehyde can react with a source of hydrazine (like hydrazine hydrate or phenylhydrazine) and a 1,3-dicarbonyl compound in a one-pot synthesis.[7] This method is highly efficient and allows for the rapid generation of molecular diversity.[5] A classic and foundational method is the Knorr pyrazole synthesis, which involves the reaction between a β-diketone and a hydrazine derivative.[6][8]
Strategy B: Formylation of a Pre-formed Pyrazole-Phenyl Scaffold
When the desired pyrazole scaffold is more readily accessible, the aldehyde group can be introduced in a subsequent step. The Vilsmeier-Haack reaction is the most prominent and effective method for this transformation.[1] This reaction utilizes a Vilsmeier reagent (typically generated in situ from phosphorus oxychloride and a disubstituted formamide like DMF) to formylate an electron-rich aromatic ring.[5] The phenyl group attached to the pyrazole is sufficiently activated for this electrophilic substitution, which typically directs the formyl group to the para position relative to the pyrazole substituent. This method is renowned for its high yields and reliability in producing pyrazole-4-carbaldehydes from corresponding hydrazones.[1][5]
Experimental Protocol: Synthesis of 1-Arylpyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a representative example of Strategy B, adapted from established literature procedures.[5] It is a self-validating system; successful formation of the product is confirmed by standard spectroscopic methods which will show characteristic signals for the newly introduced aldehyde group.
Materials:
-
Substituted acetophenone hydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (2 equivalents) dropwise to the cooled DMF solution with vigorous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. The formation of the solid Vilsmeier reagent complex will be observed.
-
Substrate Addition: Dissolve the starting acetophenone hydrazone (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 1-arylpyrazole-4-carbaldehyde.
Part 2: Chemical Reactivity and Properties
The chemical personality of a pyrazole-substituted benzaldehyde is a duality, governed by the interplay between the aromatic pyrazole heterocycle and the electrophilic aldehyde group.
The Pyrazole Core
The pyrazole ring is an aromatic system containing 6 delocalized π-electrons.[9] This aromaticity confers significant stability. Key reactivity features include:
-
Nitrogen Atom Reactivity: The two nitrogen atoms are electronically distinct. The N1 atom is pyrrole-like and non-basic; its lone pair is part of the aromatic sextet. However, its proton can be removed by a strong base, creating a potent nucleophile.[10] The N2 atom is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring, making it basic and available for electrophilic attack.[9][10]
-
Electrophilic Substitution: The electronic nature of the two adjacent nitrogen atoms reduces the electron density at the C3 and C5 positions. Consequently, the C4 position is the most electron-rich and is the preferred site for electrophilic substitution reactions.[11][12]
-
Ring Stability: The pyrazole ring is generally stable and resistant to oxidation and reduction, although harsh conditions can lead to ring opening.[10][11]
The Benzaldehyde Moiety
The aldehyde group is dominated by the electrophilicity of its carbonyl carbon. This makes it a prime target for nucleophiles and a versatile functional group for further elaboration through reactions such as:
-
Knoevenagel condensation with active methylene compounds.
-
Schiff base formation with primary amines.
-
Wittig reaction to form alkenes.
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
The pyrazole ring acts as a substituent on the benzene ring, modulating the reactivity of the aldehyde. Depending on its point of attachment and other substituents, it can be either electron-withdrawing or -donating, thereby influencing the electrophilicity of the carbonyl carbon.
| Table 2: Examples of Bioactive Molecules Derived from Pyrazole-Benzaldehydes | ||
| Derived Compound Class | Example Biological Activity | Rationale |
| Indole-Pyrazole Chalcones | Anti-breast cancer [5] | Combines the pyrazole scaffold with the indole nucleus, another privileged structure in medicinal chemistry. |
| Bis-hydrazones | Antimicrobial against multi-drug-resistant strains [5] | The extended conjugation and multiple hydrogen bond donors/acceptors enhance interaction with biological targets. |
| Benzimidazole-Pyrazole Hybrids | Potent antibacterial [13] | The fusion of two different biologically active heterocycles can lead to synergistic effects and novel mechanisms of action. |
Materials Science
The extended π-conjugated systems that can be easily formed by reacting pyrazole-substituted benzaldehydes are of great interest in materials science. [1]The derivatization of the aldehyde group can be used to tune the electronic and photophysical properties of the molecule. This makes them valuable precursors for:
-
Fluorescent Probes and Dyes: The rigid, planar structure of derivatives can lead to high quantum yields and sensitivity to the local environment.
-
Organic Light-Emitting Diodes (OLEDs): These molecules can serve as building blocks for emissive or charge-transport layers in OLED devices. [1]* Liquid Crystals: Appropriate structural modification can induce liquid crystalline phases. [1]
Conclusion
Pyrazole-substituted benzaldehydes stand as a testament to the power of strategic molecular design. They are not merely a curiosity but a functionally rich and highly enabling class of chemical intermediates. A thorough understanding of their dualistic reactivity and the primary synthetic routes to access them is crucial for any researcher aiming to leverage their potential. From the rational design of next-generation therapeutics to the development of novel organic materials, these compounds offer a robust and versatile platform for innovation. Future research will undoubtedly continue to expand their synthetic utility and uncover new applications, further cementing the importance of the pyrazole-benzaldehyde framework in chemical science.
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A Technical Guide to the Potential Biological Activities of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities. This guide focuses on the untapped potential of a specific derivative, 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde. While direct research on this compound is nascent, its structural motifs—a proven pyrazole core, a reactive benzaldehyde group, and strategic dimethyl substitutions—suggest a strong potential for significant pharmacological activity. This document synthesizes data from analogous compounds to build a robust hypothesis for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We provide a comprehensive roadmap for its preclinical evaluation, including detailed experimental protocols and the scientific rationale behind them, to empower researchers to explore its therapeutic promise.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The five-membered heterocyclic pyrazole ring is a privileged scaffold in drug development, prized for its metabolic stability and versatile synthetic accessibility.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, leading to their successful application in various therapeutic areas.[3][4] Notable examples include the blockbuster anti-inflammatory drug Celecoxib (a COX-2 inhibitor), the anti-obesity agent Rimonabant, and various compounds explored for their potent anticancer and antimicrobial effects.[5]
The biological versatility of pyrazoles stems from their ability to engage in multiple forms of non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[2] The specific substitutions on the pyrazole ring significantly modulate this activity, allowing for the fine-tuning of potency and selectivity.[3][6] The subject of this guide, this compound, combines this established pyrazole core with other chemically significant functional groups, making it a compelling candidate for novel drug discovery.
Chemical Profile and Synthetic Strategy
The structure of this compound presents three key features that inform its potential bioactivity:
-
The 3,5-Dimethylpyrazole Ring: This core is a well-established pharmacophore. The methyl groups can enhance binding affinity through hydrophobic interactions and may influence the compound's metabolic stability.
-
The Benzaldehyde Moiety: The aldehyde group is an electron-withdrawing group and a versatile chemical handle. It can act as a hydrogen bond acceptor and is a crucial precursor for the synthesis of derivatives like Schiff bases, hydrazones, and oximes, which often exhibit enhanced biological activity.
-
Ortho-Linkage: The pyrazole ring's position relative to the aldehyde group creates a specific steric and electronic environment that will dictate its interaction with biological targets.
General Synthetic Pathway
The synthesis of pyrazole derivatives is well-documented. A common and efficient method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the title compound and its analogues, a plausible route begins with the reaction of a substituted aniline with acetylacetone to form an intermediate, which is then cyclized using hydrazine hydrate.[7][8]
Caption: General synthesis scheme for 3,5-dimethyl azopyrazole derivatives.
Inferred Biological Activities and Mechanistic Hypotheses
Based on extensive literature on analogous structures, we hypothesize that this compound possesses potential in three primary therapeutic areas.
Anticancer Potential
The pyrazole scaffold is frequently found in potent anticancer agents that act on a variety of targets.[3][4][6]
-
Hypothesis: The compound may exhibit cytotoxic activity against various cancer cell lines by inhibiting key signaling proteins such as cyclin-dependent kinases (CDKs) or the Epidermal Growth Factor Receptor (EGFR), or by disrupting microtubule dynamics.[6][9][10] Many pyrazole derivatives function as ATP-competitive inhibitors in the kinase domain.
-
Causality of Experimental Choice: Kinase inhibition is a major mechanism for modern targeted cancer therapies. EGFR and CDK2 are frequently overactive in cancers like breast, lung, and pancreatic cancer.[6][10] Therefore, screening against these targets is a logical starting point.
Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.
Antimicrobial Potential
Derivatives of pyrazole are known to be effective against a wide range of microbial pathogens, including drug-resistant strains.[1][11][12]
-
Hypothesis: The compound could exhibit broad-spectrum antibacterial and antifungal activity. Potential mechanisms include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes like DNA gyrase and topoisomerase, or interference with microbial metabolic pathways.[1]
-
Causality of Experimental Choice: The rise of antibiotic resistance (e.g., MRSA) is a global health crisis.[1] Screening new chemical entities against these resistant "ESKAPE" pathogens is a high-priority research area. The structural similarity of pyrazoles to other known DNA gyrase inhibitors provides a strong rationale for investigating this mechanism.
Anti-inflammatory Potential
The most well-known application of pyrazole derivatives is in anti-inflammatory therapy, exemplified by COX-2 inhibitors.[5]
-
Hypothesis: The compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), thereby reducing the synthesis of prostaglandins that mediate inflammation, pain, and fever. This selectivity offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[5]
-
Causality of Experimental Choice: Selective COX-2 inhibition is a clinically validated strategy for managing inflammation with an improved safety profile.[5] An initial screen to determine the inhibitory concentration (IC50) against both COX-1 and COX-2 is crucial to establish both potency and selectivity, which are the key determinants of a viable drug candidate in this class.
Caption: Selective inhibition of the COX-2 enzyme to block inflammatory prostaglandins.
A Roadmap for Preclinical Evaluation: Methodologies
To systematically evaluate the potential of this compound, a phased preclinical workflow is proposed.
Caption: A structured workflow for the preclinical assessment of the target compound.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration at which the compound inhibits cancer cell growth by 50% (IC50).
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[13]
-
Seeding: Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
-
Strain Preparation: Prepare an inoculum of the bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and adjust to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic like Ciprofloxacin can be used as a reference standard.[7]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.
Data Interpretation and Future Directions
The outcomes of these initial screens will guide the subsequent research strategy.
-
Potent Cytotoxicity (Low IC50): If the compound shows significant cytotoxicity, particularly against specific cancer cell lines, the next steps would involve mechanism-of-action studies. This could include specific kinase inhibition assays, cell cycle analysis via flow cytometry, or apoptosis assays (e.g., Annexin V staining).[9][14]
-
Broad Antimicrobial Activity (Low MIC): Promising MIC values warrant further investigation into the mechanism, such as DNA gyrase inhibition assays or cell membrane permeability tests.[1] Time-kill curve studies can determine if the compound is bactericidal or bacteriostatic.
-
Selective COX-2 Inhibition: A high COX-1/COX-2 IC50 ratio would be highly desirable. Further studies in cellular models (e.g., measuring prostaglandin E2 production in LPS-stimulated macrophages) would validate the in vitro findings.[5]
Structure-Activity Relationship (SAR) studies will be pivotal. The aldehyde group is a prime target for modification. Synthesizing a small library of derivatives (e.g., oximes, hydrazones, Schiff bases) and screening them with the same protocols can identify modifications that enhance potency or selectivity, leading to the development of an optimized lead compound.
Conclusion
While this compound is an under-investigated molecule, its chemical structure, viewed through the lens of established medicinal chemistry principles, marks it as a compound of significant interest. The robust and versatile pyrazole core, combined with a reactive aldehyde functionality, provides a strong basis for hypothesizing its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The experimental roadmap detailed in this guide offers a clear, logical, and efficient pathway to systematically test these hypotheses and unlock the therapeutic potential of this promising chemical entity.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (N/A). Hilaris Publisher. [Link]
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Pyrazoles as anticancer agents: Recent advances. (N/A). SRR Publications. [Link]
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ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR.org. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Center for Biotechnology Information. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (N/A). MDPI. [Link]
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Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). PubMed. [Link]
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The Unassuming Aldehyde on a Privileged Scaffold: A Technical Guide to the Discovery and Application of Pyrazole-Based Aldehydes
Foreword: In the vast landscape of heterocyclic chemistry, the pyrazole ring stands as a "privileged scaffold" – a molecular framework that repeatedly appears in biologically active compounds.[1][2] Its unique arrangement of two adjacent nitrogen atoms within a five-membered aromatic ring bestows upon it a combination of stability, synthetic versatility, and the ability to engage in crucial biological interactions. When this privileged core is adorned with one of chemistry's most versatile functional groups, the aldehyde (-CHO), a powerful and multifaceted building block is born: the pyrazole-based aldehyde. This guide provides an in-depth exploration of these vital synthons, from their historical roots and synthesis to their pivotal role in the development of modern pharmaceuticals and advanced materials. For researchers, medicinal chemists, and drug development professionals, a deep understanding of this molecular class is not just advantageous; it is essential for innovation.
Chapter 1: The Genesis of Pyrazole Aldehydes: A Historical and Synthetic Overview
The Discovery of the Pyrazole Ring: A Brief History
The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[3] While investigating the reactions of β-diketones, Knorr discovered that the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives led to the formation of a stable, five-membered heterocyclic ring system containing two adjacent nitrogen atoms.[1] This seminal work, now known as the Knorr pyrazole synthesis, laid the foundation for the entire field of pyrazole chemistry and remains a cornerstone of heterocyclic synthesis to this day.[1]
The Advent of Formylation: Foundational Synthetic Pathways
With the pyrazole core established, the next challenge was its functionalization. The introduction of a formyl (-CHO) group, or formylation, is a key transformation in organic synthesis, as the resulting aldehyde can be readily converted into a vast array of other functional groups and used to construct more complex molecules. For pyrazoles, which are electron-rich aromatic systems, electrophilic substitution reactions are the most common route to formylation.
The most prevalent and effective method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[2][4][5] This reaction employs a Vilsmeier reagent, typically a chloroiminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4] The Vilsmeier reagent acts as a mild electrophile that attacks the electron-rich C4 position of the pyrazole ring, leading to the regioselective formation of pyrazole-4-carbaldehydes.[4]
The general mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the pyrazole ring and subsequent hydrolysis to yield the aldehyde.
Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.
Another method for the formylation of pyrazoles is the Duff reaction.[5] This reaction uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as trifluoroacetic acid.[6][7] While it can be an effective method, the Duff reaction is generally less efficient than the Vilsmeier-Haack reaction, often requiring higher temperatures and longer reaction times, and may result in lower yields.[1] However, it provides a valuable alternative, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.[1]
Modern Synthetic Evolutions
Modern synthetic chemistry continues to refine the synthesis of pyrazole aldehydes, with a focus on improving efficiency, regioselectivity, and environmental sustainability. Microwave-assisted and ultrasound-accelerated Vilsmeier-Haack reactions have been shown to significantly reduce reaction times and improve yields.[5] Furthermore, multicomponent reactions, where several starting materials are combined in a single step to form a complex product, are being developed to streamline the synthesis of highly functionalized pyrazole aldehydes.[8]
Chapter 2: Physicochemical Landscape and Spectroscopic Fingerprints
Pyrazole aldehydes are typically stable, crystalline solids with well-defined physical properties. Their structural features can be unambiguously determined using a combination of spectroscopic techniques.
Spectroscopic Characterization
The characterization of pyrazole aldehydes relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Technique | Key Features for Pyrazole Aldehydes |
| ¹H NMR | - Aldehyde Proton (CHO): A characteristic singlet appears in the downfield region, typically between δ 9.8 and 10.2 ppm.[9] - Pyrazole Ring Protons: Aromatic protons on the pyrazole ring typically appear between δ 7.5 and 8.5 ppm.[9] - Substituent Protons: Protons on substituents at other positions of the pyrazole or nitrogen atoms will have characteristic chemical shifts. |
| ¹³C NMR | - Aldehyde Carbonyl Carbon (C=O): A distinct signal in the highly deshielded region, usually between δ 180 and 190 ppm.[9] - Pyrazole Ring Carbons: Aromatic carbons of the pyrazole ring appear in the range of δ 110-155 ppm.[9] |
| IR Spectroscopy | - Carbonyl Stretch (C=O): A strong, sharp absorption band is observed in the region of 1680-1710 cm⁻¹, characteristic of an aromatic aldehyde.[9] - C-H Stretch of Aldehyde: A pair of weak to medium bands may be visible around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound, aiding in the confirmation of its elemental composition. Fragmentation patterns can also offer structural information. |
Chapter 3: The Pyrazole Aldehyde as a Versatile Chemical Synthon
The true power of pyrazole aldehydes lies in their utility as versatile intermediates in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of a diverse array of more complex molecules.
Reactions at the Aldehyde Carbonyl
The aldehyde functional group can undergo a wide range of reactions, including:
-
Oxidation: To form pyrazole carboxylic acids.
-
Reduction: To yield pyrazole methanols.
-
Condensation Reactions: With amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes.
-
Wittig Reaction: To create carbon-carbon double bonds, extending the carbon skeleton.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.[10]
These transformations are fundamental in building the molecular complexity required for various applications, particularly in drug discovery.
Caption: Versatility of the pyrazole aldehyde as a synthetic intermediate.
Chapter 4: Cornerstone in Modern Drug Discovery
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][3] Pyrazole-based aldehydes are key intermediates in the synthesis of several of these blockbuster drugs.
Case Studies: From Aldehyde to Active Pharmaceutical Ingredient (API)
Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis, celecoxib is a prime example of a drug containing a pyrazole core.[1][11] While not all synthetic routes start with a pre-formed pyrazole aldehyde, many laboratory and industrial syntheses of celecoxib and its analogs utilize pyrazole intermediates that could be derived from or lead to pyrazole aldehydes. The pyrazole ring is crucial for the drug's selective binding to the COX-2 enzyme.
Sildenafil (Viagra®): This well-known phosphodiesterase type 5 (PDE5) inhibitor, used for treating erectile dysfunction, features a pyrazolo[4,3-d]pyrimidin-7-one core.[3] The synthesis of this core structure often begins with a substituted pyrazole carboxylic acid, which can be obtained from the corresponding pyrazole aldehyde.[6][12] The pyrazole portion of the molecule is integral to its binding within the active site of the PDE5 enzyme.
Mechanism of Action and Signaling Pathway Interactions
The drugs derived from pyrazole-based precursors often function by inhibiting specific enzymes in signaling pathways. Sildenafil, for example, inhibits the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, sildenafil allows cGMP levels to remain elevated, leading to smooth muscle relaxation and increased blood flow.
Caption: Signaling pathway of Sildenafil (Viagra®) action.
Chapter 5: Beyond the Pill Bottle: Applications in Materials Science and Catalysis
The utility of pyrazole aldehydes extends beyond pharmaceuticals. Their unique electronic properties and ability to coordinate with metal ions make them valuable in materials science and catalysis.
-
Ligand Design for Catalysis: Pyrazole-based ligands are used in a variety of metal-catalyzed reactions. The aldehyde group can be used to synthesize more complex Schiff base ligands, which can then coordinate with transition metals to form catalysts for reactions such as polymerization and asymmetric synthesis.
-
Functional Dyes and Polymers: The pyrazole ring system can be incorporated into larger conjugated systems to create organic dyes with specific photophysical properties. The aldehyde group provides a convenient point for chemical modification to tune these properties.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a representative example of the synthesis of a pyrazole aldehyde using the Vilsmeier-Haack reaction.
Materials:
-
Acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (5%)
-
Ethanol for recrystallization
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (10 mL). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (1.1 mL, 0.012 mol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Reaction with Hydrazone: To the prepared Vilsmeier reagent, add acetophenone phenylhydrazone (0.004 mol).
-
Reaction Heating: Stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is neutral. The solid product will precipitate out.
-
Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure. The characteristic aldehyde proton signal should be observed around δ 9.9 ppm in the ¹H NMR spectrum.
Conclusion & Future Horizons
From their historical discovery in the late 19th century to their current status as indispensable building blocks in modern chemistry, pyrazole-based aldehydes have proven their immense value. Their straightforward synthesis, coupled with the versatile reactivity of the aldehyde group, has cemented their role in the creation of a wide range of functional molecules. In medicinal chemistry, they are key to the synthesis of drugs that have had a profound societal impact. As we move forward, the applications of pyrazole aldehydes are set to expand further. The development of greener and more efficient synthetic methods, including flow chemistry and novel catalytic systems, will make these valuable intermediates even more accessible.[13] Their unique properties will continue to be exploited in the design of new smart materials, sensors, and next-generation catalysts, ensuring that the unassuming aldehyde on its privileged pyrazole scaffold will remain a central figure in chemical innovation for years to come.
References
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Title: Synthesis of Sildenafil Citrate Source: University of Sheffield, Department of Chemistry URL: [Link]
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Title: An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era Source: PMC - PubMed Central URL: [Link]
-
Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues Source: PMC - NIH URL: [Link]
-
Title: Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold Source: Wiley Online Library URL: [Link]
-
Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source: MDPI URL: [Link]
-
Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Journal of Medicinal and Chemical Sciences URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]
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Title: Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review Source: ResearchGate URL: [Link]
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Title: Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review Source: ResearchGate URL: [Link]
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Title: Some examples of pyrazole based commercial drugs and bioactive molecules. Source: ResearchGate URL: [Link]
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Title: Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety Source: PubMed URL: [Link]
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Title: Pyrazole-4-carbaldehyde derivatives. Source: ResearchGate URL: [Link]
-
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]
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Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents” Source: ResearchGate URL: [Link]
-
Title: Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Source: Degres Journal URL: [Link]
-
Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: NIH URL: [Link]
-
Title: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e) Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: KTU ePubl URL: [Link]
-
Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: NIH URL: [Link]
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Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline Source: DUT Open Scholar URL: [Link]
-
Title: Scope of synthesis of pyrazole derivatives with various aldehydes Source: ResearchGate URL: [Link]
-
Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC - NIH URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]
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Methodological & Application
The Strategic Utility of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde in Synthetic Chemistry
Introduction: The Pyrazole Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its prevalence in marketed drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores its significance. The pyrazole ring's ability to engage in various non-covalent interactions, its metabolic stability, and its role as a versatile synthetic handle have cemented its importance in the pharmaceutical sciences.[3]
This application note delves into the synthetic utility of a specific, yet highly valuable, pyrazole-containing building block: 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde . This molecule is a bifunctional intermediate, featuring a reactive aldehyde group and a dimethylated pyrazole ring. The strategic placement of the pyrazole moiety at the ortho position to the benzaldehyde functionality introduces unique steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. While direct literature on this specific isomer is limited, its synthetic potential can be inferred from the well-established reactivity of analogous 2-(1H-pyrazol-1-yl)benzaldehydes and the broader family of pyrazole derivatives.[4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties, potential applications, and detailed protocols for its use as a synthetic intermediate.
Physicochemical Properties and Handling
A thorough understanding of a synthetic intermediate's physicochemical properties is paramount for its effective use in the laboratory. The table below summarizes the key properties of this compound, with some data extrapolated from its close analog, 2-(1H-pyrazol-1-yl)benzaldehyde, due to the limited availability of specific data for the title compound.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | PubChem |
| CAS Number | Not available | A specific CAS number for this isomer is not readily found. Analogs include 2-(1H-Pyrazol-1-yl)benzaldehyde (CAS: 138479-47-7). |
| Appearance | Expected to be a solid | Based on the analog 2-(1H-pyrazol-1-yl)benzaldehyde. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General solubility for similar organic compounds. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Standard practice for chemical reagents. |
Synthetic Applications and Reaction Pathways
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the pyrazole ring.
Transformations of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs.
-
Reductive Amination: A cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde can be reductively aminated with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Wittig Reaction: Enables the formation of a carbon-carbon double bond, providing access to stilbene-like structures.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds, such as malononitrile or cyanoacetates, to form α,β-unsaturated systems which are themselves valuable synthetic intermediates.[6]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
The following diagram illustrates the key synthetic pathways originating from the aldehyde group of this compound.
Caption: Synthetic transformations of the aldehyde group.
Reactions Involving the Pyrazole Ring
While the pyrazole ring is aromatic and generally stable, it can participate in certain reactions, particularly electrophilic substitution. The directing effects of the substituents on the pyrazole ring will influence the position of substitution.
Experimental Protocols
The following protocols are provided as illustrative examples of how this compound can be utilized as a synthetic intermediate.
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
Objective: To synthesize N-((3,5-dimethyl-2-(1H-pyrazol-1-yl)phenyl)methyl)aniline.
Rationale: This protocol demonstrates a standard and highly reliable method for forming a C-N bond, a key linkage in many biologically active molecules. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add aniline (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Workflow Diagram:
Caption: Workflow for reductive amination.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
Objective: To synthesize (E)-1-(4-methoxyphenyl)-3-(3,5-dimethyl-2-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one.
Rationale: The Claisen-Schmidt condensation is a reliable method for forming chalcones, which are precursors to flavonoids and other biologically active compounds. This reaction proceeds via an aldol condensation mechanism.[6]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous sodium hydroxide solution (10%) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its bifunctional nature allows for a diverse range of chemical transformations, providing access to novel scaffolds. The protocols and pathways outlined in this application note serve as a guide for researchers to harness the synthetic potential of this versatile building block. The strategic incorporation of the pyrazole moiety via this intermediate can lead to the development of new chemical entities with promising biological activities.
References
-
MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]
-
ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]
-
ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
Wikipedia. 3,5-Dimethylpyrazole. [Link]
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PubChem. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde. [Link]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]
-
ResearchGate. Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. [Link]
-
ResearchGate. Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. [Link]
-
ResearchGate. Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD) for investigation of various acid catalysts. [Link]
-
ResearchGate. The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. [Link]
-
ResearchGate. Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. [Link]
-
MDPI. (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. [Link]
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Application Note: A Guide to the Nucleophilic Reactivity of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde with common nucleophiles. This compound serves as a valuable scaffold in synthetic and medicinal chemistry, integrating an electrophilic aldehyde with a versatile pyrazole moiety.[1] We delve into the mechanistic principles governing these reactions and provide detailed, field-proven protocols for key transformations, including Grignard additions, Wittig olefinations, and reductive aminations. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this building block for the synthesis of novel chemical entities.
Introduction and Strategic Considerations
This compound is a bifunctional aromatic compound. Its synthetic utility stems from the aldehyde group, a classic electrophilic center for carbon-carbon and carbon-heteroatom bond formation. The adjacent 3,5-dimethyl-1H-pyrazole ring, however, is not a passive substituent. Its presence introduces specific electronic and steric factors that must be considered for predictable and efficient synthesis.
Key Structural Features Influencing Reactivity:
-
Electrophilic Aldehyde: The primary site for nucleophilic attack.[2]
-
Ortho-Pyrazolyl Group: The nitrogen atoms of the pyrazole ring can act as Lewis bases, potentially coordinating with metal-containing reagents (e.g., Grignard reagents). This chelation can influence the facial selectivity of nucleophilic attack. Furthermore, the aromatic pyrazole ring can electronically influence the reactivity of the aldehyde.
-
Flanking Methyl Groups: The methyl groups on the pyrazole and benzene rings create a sterically hindered environment around the reaction center, which may necessitate more forcing conditions or impact reaction rates compared to simpler benzaldehydes.
This guide will explore how these features dictate the course of reactions with key classes of nucleophiles.
General Mechanism: Nucleophilic Addition to the Carbonyl
The fundamental reaction pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is then protonated during workup to yield the final product.
Figure 1: General mechanism for nucleophilic addition.
Reactions with Carbon Nucleophiles: C-C Bond Formation
Grignard Reaction: Synthesis of Secondary Alcohols
The addition of organomagnesium halides (Grignard reagents) to the aldehyde provides a reliable route to secondary alcohols.[2] The choice of solvent is critical; anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are required to prevent quenching of the highly basic Grignard reagent.[2]
Causality Behind Protocol Choices:
-
Anhydrous Conditions: Grignard reagents are strong bases and will be destroyed by protic solvents like water or alcohols.[2] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Chelation Control: The pyrazole nitrogen may coordinate to the magnesium ion, potentially directing the nucleophilic attack from a specific face and influencing stereochemical outcomes if a chiral center is formed.
-
Workup: The reaction is quenched with a weak acid (e.g., saturated aqueous NH₄Cl) to protonate the intermediate magnesium alkoxide and to neutralize any unreacted Grignard reagent.
Protocol 3.1: Synthesis of 1-(3,5-Dimethyl-2-(1H-pyrazol-1-YL)phenyl)ethanol
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 214.25 | 5.0 | 1.0 | 1.07 g |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 6.0 | 1.2 | 2.0 mL |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | - | 25 mL |
| Saturated Aqueous NH₄Cl | - | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | 3 x 20 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.07 g, 5.0 mmol).
-
Dissolve the aldehyde in 25 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (2.0 mL, 6.0 mmol) dropwise via syringe over 10 minutes. A color change or precipitate may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while stirring at 0 °C.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:EtOAc gradient) to yield the desired secondary alcohol.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[3] It involves the reaction of the aldehyde with a phosphorus ylide. The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[3]
Figure 2: Simplified workflow of the Wittig reaction.
Protocol 3.2: Solvent-Free Synthesis of 1-(2-(Ethenyl)-4,6-dimethylphenyl)-3,5-dimethyl-1H-pyrazole
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass |
| This compound | 214.25 | 1.0 | 1.0 | 214 mg |
| (Methylidene)triphenylphosphorane (from Ph₃PCH₃Br + strong base) | 357.24 (salt) | 1.1 | 1.1 | ~393 mg (salt) |
Procedure: This protocol is adapted from general solvent-free Wittig procedures and assumes the ylide is pre-formed or generated in situ.[4]
-
In a 5 mL conical vial, combine this compound (214 mg, 1.0 mmol) and the solid phosphorus ylide (~1.1 mmol).
-
Add a magnetic spin vane and stir the solid mixture vigorously at room temperature for 30 minutes. The reaction often proceeds as a paste.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc) to confirm consumption of the aldehyde.[4]
-
After completion, add 3 mL of hexanes and stir rapidly to dissolve the alkene product, leaving the solid triphenylphosphine oxide (TPPO) byproduct behind.
-
Prepare a filtering pipette by plugging a Pasteur pipette with a small amount of cotton.[5]
-
Filter the hexane solution through the pipette into a clean, pre-weighed vial.
-
Wash the reaction vial with another 2 mL portion of hexanes, stir, and filter this solution into the same collection vial.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography if necessary to remove any residual TPPO or starting material.
Reactions with Nitrogen Nucleophiles: C-N Bond Formation
Reductive Amination: Synthesis of Amines
Reductive amination is a highly efficient one-pot method for forming C-N bonds.[6] The aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[7][8]
Figure 3: Workflow for reductive amination.
Protocol 4.1: Synthesis of N-Benzyl-1-(3,5-dimethyl-2-(1H-pyrazol-1-YL)phenyl)methanamine
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 214.25 | 2.0 | 1.0 | 428 mg |
| Benzylamine | 107.15 | 2.2 | 1.1 | 236 mg (240 µL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 2.4 | 1.2 | 509 mg |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 10 mL |
| Saturated Aqueous NaHCO₃ | - | - | - | 10 mL |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (428 mg, 2.0 mmol) and dissolve in 10 mL of anhydrous DCM.
-
Add benzylamine (240 µL, 2.2 mmol) to the solution and stir for 30-60 minutes at room temperature to allow for imine formation.[6]
-
Add sodium triacetoxyborohydride (509 mg, 2.4 mmol) to the mixture in one portion. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine and starting aldehyde.[6]
-
Upon completion, quench the reaction by the slow addition of 10 mL of saturated aqueous NaHCO₃ solution.[7]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine by flash column chromatography (e.g., Hexanes:EtOAc with 1% Et₃N to prevent streaking) to afford the pure product.
Conclusion
This compound is a versatile building block amenable to a variety of standard synthetic transformations targeting the aldehyde functional group. The protocols outlined in this note for Grignard, Wittig, and reductive amination reactions provide robust starting points for accessing a diverse range of secondary alcohols, alkenes, and amines. Researchers should remain mindful of the potential steric and electronic influence of the ortho-pyrazolyl substituent, which can modulate reactivity and may be leveraged to achieve specific synthetic outcomes. Standard analytical techniques, including NMR spectroscopy and mass spectrometry, are essential for confirming the structures of the resulting products.
References
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University of Wisconsin-Madison. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction. [Link]
-
Blacker, A. J., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
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Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
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MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]
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Kale, P. D., et al. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. [Link]
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Science and Education Publishing. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]
-
ResearchGate. (n.d.). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
ResearchGate. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]
-
Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. [Link]
-
National Institutes of Health (NIH). (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[9][10]imidazo[2,1-b]thiazoles. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
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Royal Society of Chemistry. (2019). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]
-
MDPI. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. [Link]
-
ResearchGate. (n.d.). Reactions of Some Nucleophiles with Pyrylium Salts. [Link]
-
Frontiers. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]
-
MDPI. (2012). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. [Link]
-
National Institutes of Health (NIH). (2012). Reactions of Benzylboronate Nucleophiles. [Link]
-
National Institutes of Health (NIH). (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]
-
ACS Publications. (2023). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. [Link]
-
ResearchGate. (2023). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[9][10]imidazo[2,1- b ]thiazoles. [Link]
-
ResearchGate. (2022). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. [Link]
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Harnessing the Potential of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for Researchers
Prepared by: A Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde. This versatile building block serves as a crucial precursor for the construction of a variety of fused heterocyclic systems, most notably pyrazolo[1,5-a]quinazolines and pyrazolo[5,1-b]quinazolines. These scaffolds are of significant interest in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5]
This document moves beyond simple procedural outlines to provide in-depth mechanistic insights and field-proven protocols. The methodologies described herein are designed to be self-validating, emphasizing characterization and purity assessment to ensure the integrity of synthetic outcomes.
The Strategic Importance of 2-Pyrazolylbenzaldehydes
The synthetic power of this compound lies in the juxtaposition of its two key functional groups. The aldehyde provides a reactive handle for condensation and cyclization reactions, while the N-linked pyrazole ring acts as a built-in nucleophile or directing group, pre-organized for intramolecular ring closure. This structural arrangement facilitates elegant and efficient access to complex polycyclic systems that would otherwise require lengthy, multi-step syntheses.
The resulting pyrazoloquinazoline cores are privileged structures in drug discovery.[3] They have been identified as potent inhibitors of various kinases, modulators of G-protein coupled receptors, and as scaffolds for developing novel therapeutic agents against a range of diseases.[6][7][8] The dimethyl substitution on the benzaldehyde ring can further influence the steric and electronic properties of the final molecule, potentially enhancing target binding or improving pharmacokinetic profiles.
Synthetic Application I: Synthesis of Pyrazolo[1,5-a]quinazolines
The synthesis of the pyrazolo[1,5-a]quinazoline system is a prominent application of 2-pyrazolylbenzaldehydes. This reaction typically proceeds through a cyclocondensation pathway with a binucleophilic partner, such as a 5-aminopyrazole derivative.
Mechanistic Pathway
The reaction is believed to initiate with the condensation of the aldehyde with the exocyclic amino group of the 5-aminopyrazole. This is followed by an intramolecular cyclization where a nitrogen atom from the aminopyrazole precursor attacks the pyrazole ring of the benzaldehyde moiety, leading to the fused tricyclic system. The specific mechanism can be influenced by the choice of catalyst and reaction conditions.
Caption: Workflow for Pyrazolo[1,a]quinazoline Synthesis.
Experimental Protocol: Two-Component Cyclocondensation
This protocol describes a general procedure for the synthesis of a pyrazolo[1,5-a]quinazoline derivative.[9][10]
Materials:
-
This compound
-
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid (10-15 mL per mmol of aldehyde).
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane mixture).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Pour the reaction mixture into ice-cold water with stirring to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or DMF/water) to afford the purified pyrazolo[1,5-a]quinazoline product.
Self-Validation:
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Analysis: Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC). The melting point should be sharp and consistent.
| Reactant 2 | Solvent | Conditions | Yield (%) | Reference |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic Acid | Reflux, 4-6h | 75-85 | [9] |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | DMF/AcONa | 120°C, 8h | 60-70 | [11] |
| 3(5)-Amino-4-phenylpyrazole | Acetic Acid | Reflux, 12h | ~70 | [10] |
Synthetic Application II: One-Pot Synthesis of Pyrazolo[5,1-b]quinazolines
An alternative and highly efficient route to isomeric pyrazoloquinazolines involves a three-component reaction. This strategy allows for the rapid assembly of the pyrazolo[5,1-b]quinazoline core from simple starting materials in a single step.[12]
Mechanistic Pathway
This reaction is a classic example of a multi-component reaction (MCR). It typically begins with a Knoevenagel condensation between the aldehyde and an active methylene compound (e.g., dimedone). The resulting intermediate then undergoes a Michael addition with an aminopyrazole, followed by intramolecular cyclization and dehydration to furnish the final product. The regioselectivity leading to the [5,1-b] isomer is a key feature of this pathway.[13]
Caption: Three-Component Synthesis of Pyrazolo[5,1-b]quinazolines.
Experimental Protocol: Three-Component One-Pot Synthesis
This protocol provides an efficient method for synthesizing pyrazolo[5,1-b]quinazolines.[12]
Materials:
-
This compound
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
1H-Pyrazole-3,5-diamine
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Catalyst (e.g., Piperidine or Acetic Acid)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF or ethanol (15-20 mL), add dimedone (1.0 eq) and 1H-pyrazole-3,5-diamine (1.0 eq).
-
Add a catalytic amount of piperidine (2-3 drops) or acetic acid (0.1 eq).
-
Scientist's Note: The choice of catalyst can influence reaction rates and yields. Basic catalysts like piperidine facilitate the initial Knoevenagel condensation, while acid catalysts can promote the cyclization and dehydration steps.
-
-
Heat the mixture to 100-150°C and stir for 5-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Self-Validation:
-
Characterization: Confirm the regiochemistry and structure of the pyrazolo[5,1-b]quinazoline isomer using advanced NMR techniques (e.g., NOESY) in addition to standard ¹H, ¹³C, and HRMS analyses.
-
Purity Analysis: Verify purity using HPLC and elemental analysis.
| Aldehyde | Active Methylene Cmpd. | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Dimedone | DMF | 80-88 | [12] |
| 4-Chlorobenzaldehyde | Dimedone | DMF | ~85 | [12] |
| Benzaldehyde | Barbituric Acid | Acetic Acid | 70-80 | N/A |
Synthetic Application III: Knoevenagel Condensation Intermediates
The initial Knoevenagel condensation of this compound with various active methylene compounds provides versatile intermediates that can be used to synthesize a much broader range of heterocyclic systems.
Mechanistic Pathway
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[14] The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to form a resonance-stabilized carbanion.[15][16]
Caption: General Mechanism of the Knoevenagel Condensation.
General Protocol: Knoevenagel Condensation
This protocol outlines a general method for the condensation of the title aldehyde with active methylene compounds.[16][17]
Materials:
-
This compound
-
Active Methylene Compound (e.g., malononitrile, ethyl acetoacetate)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Catalyst (e.g., Piperidine, Triphenylphosphine)
Procedure:
-
Combine this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent or neat.
-
Add a catalytic amount of piperidine (2-3 drops) or triphenylphosphine (0.1 eq).
-
Expert Commentary: Triphenylphosphine offers a mild, solvent-free option that can lead to excellent yields and high (E)-selectivity, often accelerated by microwave irradiation.[16] Piperidine in ethanol is a classic and effective combination.
-
-
Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 1-4 hours, monitoring by TLC.
-
If a precipitate forms upon cooling, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure condensation product.
Self-Validation:
-
Characterization: The formation of the α,β-unsaturated system can be clearly confirmed by the appearance of vinylic proton signals in the ¹H NMR spectrum and the disappearance of the aldehydic proton signal.
-
Purity Analysis: Assess purity via HPLC and melting point determination.
| Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol, RT, 2h | >90 | [15] |
| Ethyl Cyanoacetate | Triphenylphosphine | Neat, MW, 5 min | >95 | [16] |
| 2,4-Pentanedione | Acetic Anhydride/NaOAc | Reflux, 1h | ~60 | [17] |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing both pyrazolo[1,5-a]quinazolines and pyrazolo[5,1-b]quinazolines through efficient one-pot or multi-component strategies. Furthermore, its reactivity in Knoevenagel condensations opens the door to a vast array of other complex molecular architectures. By understanding the underlying principles of these transformations, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.
References
- Title: Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Source: Google Cloud.
- Title: Synthesis of Some Novel Pyrazolo[1,5- a ]Quinazolines and Their Fused Deriv
- Title: Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Tre
- Title: Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and...
- Title: Pyrazolo[5,1‐b]quinazolines and Their Bis‐analogues Linked to Different Spacers: Regioselective Synthesis, Antibacterial Screening and SwissADME Prediction Study | Request PDF - ResearchG
- Title: The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. Source: Google Cloud.
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Application Notes and Protocols for the Vilsmeier-Haack Formylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structural motif" in modern drug discovery.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[2][3][4] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes are of particular importance. These compounds serve as versatile synthetic intermediates, enabling the construction of more complex molecular architectures such as condensed heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are themselves associated with significant biological activities.[1][5]
The Vilsmeier-Haack reaction stands out as a powerful and widely adopted method for the regioselective introduction of a formyl group (-CHO) onto electron-rich heterocyclic rings, including pyrazoles.[5][6] This reaction provides a direct and efficient pathway to pyrazole-4-carbaldehydes, which are crucial building blocks for the synthesis of novel therapeutic agents and functional materials.[3][5] This guide provides a comprehensive overview of the experimental procedure for the Vilsmeier-Haack formylation of pyrazoles, grounded in mechanistic understanding and practical insights for successful execution and troubleshooting.
Mechanistic Rationale: The Electrophilic Formylation Pathway
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.[7][8][9]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃).[10][11] This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7][9] This step is typically performed at low temperatures (0-5 °C) to control the exothermic nature of the reaction and ensure the stability of the reagent.[6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[11][12] This attack preferentially occurs at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. The resulting intermediate undergoes elimination of a chloride ion and subsequent hydrolysis during the workup phase to yield the final pyrazole-4-carbaldehyde.[7][12]
Core Experimental Protocol: Vilsmeier-Haack Formylation of a Generic Pyrazole
This protocol provides a detailed, step-by-step methodology for the formylation of a pyrazole substrate. It is a general guideline and may require optimization for specific substrates.
Reagents and Materials
-
Pyrazole substrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as a solvent for the substrate)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent (In Situ):
-
In a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous N,N-dimethylformamide (DMF). The amount of DMF should be sufficient to dissolve the pyrazole substrate and act as the reagent.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. A typical molar ratio of Pyrazole:POCl₃:DMF is 1:1.5:3, but this may need to be optimized. The formation of a viscous, white precipitate of the Vilsmeier reagent may be observed.[5][13]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[14]
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF or dichloromethane (DCM).[6]
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[6]
-
After the addition, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 60-90 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the pyrazole substrate.[5][15]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[6] To do this, carefully take a small aliquot of the reaction mixture, quench it with a basic solution (e.g., saturated NaHCO₃), extract with an organic solvent, and spot it on a TLC plate.[6]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.[10] This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] It should be handled with extreme care in a well-ventilated fume hood.
-
The Vilsmeier reagent is moisture-sensitive.[6] The reaction must be carried out under anhydrous conditions.
-
The quenching of the reaction with ice is highly exothermic and should be done slowly and carefully to control the release of heat and prevent splashing.[6][10]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Visualizing the Workflow
Caption: A step-by-step workflow for the Vilsmeier-Haack formylation of pyrazoles.
Optimizing Reaction Conditions
The success of the Vilsmeier-Haack formylation of pyrazoles can be highly dependent on the specific substrate and reaction conditions. The following table summarizes various reported conditions for different pyrazole derivatives, which can serve as a starting point for optimization.
| Pyrazole Substrate | Molar Ratio (Pyrazole:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole | 1:1.5:3 (approx.) | 60 | 5-15 min (Microwave) | ~85 | [2] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1:4:4 | 70 | 24 | 48 | [5] |
| 5-Chloro-1,3-dialkylpyrazole | 1:4:6 | 120 | 2 | 75 | [16] |
| Hydrazones (for in situ pyrazole formation) | 1:3 (VHR) | 80-90 | 4 | Good | [4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive Vilsmeier reagent due to moisture.- Pyrazole substrate is not sufficiently electron-rich.- Reaction temperature is too low. | - Ensure all reagents and glassware are anhydrous.[6]- For less reactive substrates, consider using a higher reaction temperature and a larger excess of the Vilsmeier reagent.[16]- Confirm the quality of POCl₃ and DMF. |
| Formation of Side Products | - Over-reaction or reaction at other positions.- Decomposition of starting material or product under harsh conditions. | - Optimize the reaction time and temperature. Monitor the reaction closely by TLC.- Adjust the stoichiometry of the Vilsmeier reagent. |
| Difficulty in Isolating the Product | - The formylated pyrazole may have some water solubility.- Emulsion formation during extraction. | - Saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer.[6]- Perform multiple extractions with a suitable organic solvent.[6]- To break emulsions, try adding more brine or filtering the mixture through a pad of Celite. |
| Incomplete Reaction | - Insufficient amount of Vilsmeier reagent.- Reaction time is too short. | - Increase the molar ratio of the Vilsmeier reagent.- Extend the reaction time. |
Characterization of Pyrazole-4-carbaldehydes
The successful synthesis of pyrazole-4-carbaldehydes can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The most characteristic signal is a singlet for the aldehyde proton (-CHO) in the downfield region, typically between δ 9.8 and 10.0 ppm.[5][14] Other signals corresponding to the pyrazole ring protons and any substituents will also be present.
-
¹³C NMR: The aldehyde carbonyl carbon will appear as a signal in the range of δ 183-195 ppm.[5][14]
-
FT-IR: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be observed around 1660-1700 cm⁻¹.[5]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed, along with characteristic fragmentation patterns.[5][14]
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes, which are valuable precursors in the development of new pharmaceuticals and materials. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this reaction to access a wide range of functionalized pyrazoles. This guide provides a solid foundation for the successful implementation of the Vilsmeier-Haack formylation of pyrazoles in a research setting.
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (n.d.).
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. (n.d.).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024).
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (2018).
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.).
- Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide - Benchchem. (n.d.).
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023).
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (2014).
- 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1 H NMR - ChemicalBook. (n.d.).
- Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem. (n.d.).
- Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR. (2011).
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. (2013).
- (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles - ResearchGate. (2006).
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025).
- Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation - Benchchem. (n.d.).
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (2015).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem. (n.d.).
- 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. (n.d.).
- Vilsmeier-Haack Reaction | NROChemistry. (n.d.).
- Vilsmeier–Haack reaction - Wikipedia. (n.d.).
- Vilsmeier Reagent - Enamine. (n.d.).
- managing precipitate formation in Vilsmeier reagent preparation - Benchchem. (n.d.).
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
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Application Notes and Protocols: Derivatization of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde for Biological Screening
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document provides a comprehensive guide for the derivatization of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde, a versatile starting material for the synthesis of novel compounds with potential biological activity. We present detailed synthetic protocols, characterization strategies, and a framework for subsequent biological screening, with a focus on anticancer and antimicrobial applications. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate diverse chemical libraries for drug discovery programs.
Introduction: The Significance of the Pyrazole-Benzaldehyde Scaffold
The fusion of a pyrazole ring with a benzaldehyde moiety creates a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] The aldehyde group, in particular, serves as a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This strategic combination of a biologically active core with a versatile functional group makes this compound an ideal starting point for the development of new therapeutic agents.
The derivatization of this scaffold is a key strategy in drug discovery to explore the chemical space around a promising core structure. By systematically modifying the molecule, researchers can probe structure-activity relationships (SAR), optimize pharmacokinetic properties, and enhance target specificity. The protocols outlined in this guide are intended to provide a rational and efficient approach to generating a library of derivatives for biological evaluation.
Rationale for Derivatization: Targeting Biological Activity
The primary goal of derivatizing this compound is to synthesize new chemical entities with enhanced or novel biological activities. The two main points of modification on the parent molecule are the aldehyde functional group and the pyrazole ring itself.
-
Aldehyde Modifications: The aldehyde group is a prime site for reactions such as condensation, oxidation, reduction, and the formation of imines, hydrazones, and other Schiff bases. These modifications can introduce a wide range of substituents that can influence the compound's polarity, size, and ability to interact with biological targets. For instance, the formation of hydrazones from substituted benzaldehydes has been explored for developing anticancer agents.[5]
-
Pyrazole Ring Modifications: While the core pyrazole ring is often maintained for its inherent biological activity, substitutions on the ring can be explored. These modifications can fine-tune the electronic properties and steric bulk of the molecule, potentially leading to improved target engagement.
This application note will primarily focus on the derivatization of the aldehyde group, as it offers a more direct and versatile route to a diverse library of compounds.
Synthetic Strategies and Protocols
The following section details synthetic protocols for the derivatization of this compound. These protocols are designed to be adaptable and can be modified to accommodate a variety of reactants.
General Workflow for Derivatization and Screening
The overall process from the starting material to the identification of biologically active derivatives can be visualized as a multi-step workflow.
Figure 1: A generalized workflow from the synthesis of derivatives to lead optimization.
Protocol 1: Synthesis of Hydrazone Derivatives
Hydrazones are a well-established class of compounds with diverse biological activities. The reaction of an aldehyde with a hydrazine derivative is a straightforward and high-yielding method for generating a library of potential drug candidates.[6]
Materials:
-
This compound
-
Substituted hydrazines or hydrazides (e.g., isonicotinic acid hydrazide, benzoylhydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol.
-
Add 1.1 equivalents of the desired substituted hydrazine or hydrazide to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a powerful method to introduce a variety of amine functionalities. This two-step, one-pot reaction involves the initial formation of an imine followed by its reduction to a secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DCM (0.2 M) in a round-bottom flask, add the desired amine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by NMR and Mass Spectrometry.
Characterization of Synthesized Derivatives
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity before proceeding to biological screening. Standard analytical techniques should be employed.
| Technique | Purpose | Expected Observations for a Hydrazone Derivative |
| ¹H NMR | To determine the proton environment and confirm the structure. | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new imine proton signal (~8-9 ppm) and signals corresponding to the newly introduced substituent. |
| ¹³C NMR | To determine the carbon framework of the molecule. | Disappearance of the aldehyde carbon signal (~190 ppm). Appearance of a new imine carbon signal (~140-160 ppm). |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the desired product. |
| Infrared (IR) Spectroscopy | To identify the functional groups present. | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a C=N stretch (~1600-1650 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high level of purity (>95%). |
Biological Screening Protocols
The synthesized library of derivatives can be screened against a variety of biological targets. Below are example protocols for anticancer and antimicrobial screening.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity. Benzaldehyde derivatives have shown promising anticancer activities in various studies.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Pyrazole derivatives have been reported to possess significant antimicrobial activities.[10][11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
96-well plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
Procedure:
-
Dispense 50 µL of the appropriate broth into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the standardized microbial inoculum to each well.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Hypothetical Screening Cascade
A structured screening cascade ensures that resources are focused on the most promising compounds.
Figure 2: A typical screening cascade for hit-to-lead development.
Conclusion
The derivatization of this compound represents a fertile ground for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a solid foundation for the synthesis, characterization, and biological evaluation of a diverse library of compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover new leads for the development of much-needed anticancer and antimicrobial therapies.
References
-
New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. PubMed. Available at: [Link]
-
Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
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CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Semantic Scholar. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available at: [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. Available at: [Link]
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
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Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Available at: [Link]
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- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
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Application Notes and Protocols for the Quantification of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Introduction
3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its unique structural motif, combining a pyrazole ring with a substituted benzaldehyde, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and precise quantification of this compound is paramount for various stages of drug discovery and development, including synthesis optimization, purity assessment, formulation analysis, and pharmacokinetic studies.
This comprehensive guide provides detailed, field-proven analytical methodologies for the robust quantification of this compound. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For a moderately polar and UV-active compound like this compound, a reversed-phase HPLC method with UV detection is the technique of choice for routine quantification.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The analyte possesses both nonpolar (dimethyl-substituted benzene ring) and moderately polar (pyrazole and aldehyde functionalities) characteristics. A C18 stationary phase provides a hydrophobic surface that interacts favorably with the nonpolar aspects of the molecule, allowing for good retention and separation from more polar impurities.
-
Mobile Phase Composition: A mixture of acetonitrile and water is selected as the mobile phase. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and peak shape. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), is crucial. TFA acts as an ion-pairing agent and improves peak symmetry by minimizing tailing that can occur due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.
-
UV Detection: The presence of the aromatic rings and the carbonyl group of the aldehyde results in significant UV absorbance. A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity and to assess peak purity.
Detailed HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Reference standard of this compound (purity ≥ 98%).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 60% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or λmax) |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (initial conditions).
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]
4. Method Validation (as per ICH Q2(R1) Guidelines):
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[2][3]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[2][3]
5. Experimental Workflow Diagram:
Caption: HPLC analysis workflow for the quantification of this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it an ideal confirmatory technique and a powerful tool for identifying and quantifying trace levels of the analyte, as well as potential impurities.
Causality Behind Experimental Choices
-
Gas Chromatography: The analyte is thermally stable and sufficiently volatile for GC analysis. A non-polar or mid-polar capillary column is suitable for separating the analyte from other volatile components in the sample matrix.
-
Mass Spectrometry Detection: MS detection provides high selectivity by monitoring specific fragment ions of the analyte. This is particularly advantageous when dealing with complex matrices. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible fragmentation patterns for library matching and structural elucidation.
-
Sample Preparation: For aqueous samples, a liquid-liquid extraction or a solid-phase extraction (SPE) may be necessary to transfer the analyte into a volatile organic solvent compatible with GC injection. For solid samples, dissolution in a suitable solvent is typically sufficient.
Detailed GC-MS Protocol
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Reference standard of this compound (purity ≥ 98%).
-
GC-grade solvents (e.g., dichloromethane, ethyl acetate).
-
Volumetric flasks, pipettes, and GC vials with inserts.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation:
-
Solid Samples: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.
-
Aqueous Samples: Perform a liquid-liquid extraction. For example, to 10 mL of the aqueous sample, add 5 mL of ethyl acetate, vortex for 1 minute, and allow the layers to separate. Collect the organic layer for analysis. Repeat the extraction for exhaustive recovery if necessary. An accelerated water sample preparation (AWASP) technique, which involves removing water with an anhydrous salt and extracting into an organic solvent, can also be employed for rapid sample preparation.[4]
-
4. Method Validation:
-
Linearity: Inject the working standard solutions. Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision: Follow similar procedures as outlined for the HPLC method, using spiked samples at appropriate concentrations.
-
Specificity: The mass spectrum of the analyte in the sample should match that of the reference standard, and the retention times should be consistent.
-
LOD and LOQ: Determined by injecting serially diluted standards and assessing the signal-to-noise ratio of the quantifier ion.
5. Experimental Workflow Diagram:
Caption: GC-MS analysis workflow for the quantification and confirmation of this compound.
Summary of Quantitative Data
The following table summarizes the expected performance characteristics of the described analytical methods. Actual values should be determined during method validation in the user's laboratory.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | ≤ 2% | ≤ 5% |
| Typical LOQ | ~1 µg/mL | ~0.1 µg/mL |
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for confirmatory identification. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, defensible data in research, development, and quality control settings.
References
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ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]
-
National Center for Biotechnology Information. (2012). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. [Link]
-
R-Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. [Link]
-
Asian Journal of Research in Chemistry. (2011). A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. [Link]
-
World Journal of Pharmaceutical Sciences. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. [Link]
-
ResearchGate. (2021). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. [Link]
-
ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. [Link]
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Application Notes and Protocols: Leveraging 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde for the Development of Novel Enzyme Inhibitors
Introduction: The Strategic Importance of the Pyrazole Scaffold in Enzyme Inhibition
For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds that can be readily functionalized to target a diverse array of enzymes is a cornerstone of modern medicinal chemistry. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its versatile chemical properties and its prevalence in numerous clinically approved drugs.[1] The pyrazole ring can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions within enzyme active sites, making it an ideal anchor for designing potent and selective inhibitors.[2]
This guide provides a comprehensive overview of the strategic use of a specific, highly adaptable pyrazole-containing building block, 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde , in the rational design and development of novel enzyme inhibitors. We will delve into the synthetic rationale for this compound, provide detailed protocols for its derivatization, and outline robust methodologies for screening and characterizing the resulting enzyme inhibitors.
Rationale for the this compound Scaffold
The unique arrangement of functional groups in this compound offers several strategic advantages for inhibitor design:
-
Orthogonally Positioned Functionality: The aldehyde group at the 2-position of the benzaldehyde ring provides a versatile chemical handle for a wide range of synthetic transformations, allowing for the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The dimethyl-substituted phenyl ring and the pyrazole moiety contribute to the overall lipophilicity and aromatic character of the molecule, which can be fine-tuned through subsequent modifications to optimize pharmacokinetic and pharmacodynamic properties.
-
Defined Vectorial Orientation: The linkage of the pyrazole ring to the benzaldehyde core creates a defined three-dimensional structure, enabling more precise computational modeling and rational design of inhibitors that can specifically interact with target enzyme residues.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound can be approached through a multi-step sequence that leverages well-established synthetic methodologies. A plausible and efficient synthetic strategy is outlined below.
Protocol 1: Synthesis of this compound
This protocol is divided into two main stages: the formation of the N-aryl pyrazole via an Ullmann condensation, followed by formylation of the aromatic ring using a Vilsmeier-Haack reaction.
Part A: Synthesis of 1-(2-Bromo-3,5-dimethylphenyl)-1H-pyrazole
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1,3-dimethylbenzene (1.0 eq), 1H-pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(2-bromo-3,5-dimethylphenyl)-1H-pyrazole.
Part B: Formylation via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with stirring, maintaining the temperature below 5 °C.[3][4] Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 1-(2-bromo-3,5-dimethylphenyl)-1H-pyrazole (1.0 eq) from Part A in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Enzyme Inhibitor Development: A Step-by-Step Workflow
The synthesized this compound serves as a versatile starting material for the creation of a library of potential enzyme inhibitors. A typical workflow for this process is illustrated below.
Figure 1: A generalized workflow for the development of enzyme inhibitors starting from the this compound scaffold.
Protocol 2: Library Synthesis via Reductive Amination
Reductive amination is a robust and widely used method for converting aldehydes into amines, providing a straightforward approach to introduce a diverse range of substituents.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the desired amine derivative.
Enzyme Inhibition Assays: From Screening to Mechanistic Studies
Once a library of derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against the target enzyme.
Protocol 3: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[5][6][7]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of the target enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well microplate, perform a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-12 dilution points.
-
Include control wells:
-
100% Activity Control: Enzyme and substrate without inhibitor.
-
0% Activity Control (Blank): Substrate without enzyme.
-
-
-
Enzyme Inhibition Reaction:
-
Add the enzyme solution to each well (except the blank) and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader. The assay should be conducted under initial velocity conditions.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
| Parameter | Description | Typical Value/Range |
| Enzyme Concentration | Should be in the linear range of the assay. | Varies depending on the enzyme. |
| Substrate Concentration | Typically at or below the Michaelis constant (Km).[8][9] | Enzyme-specific. |
| Inhibitor Concentration Range | Spanning at least 3-4 orders of magnitude around the expected IC50. | e.g., 1 nM to 100 µM |
| Incubation Time | Sufficient to reach binding equilibrium for reversible inhibitors. | 15-60 minutes |
| Reaction Time | Within the initial linear rate of product formation. | 10-60 minutes |
Protocol 4: Enzyme Kinetic Studies for Mechanism of Inhibition (MoI) Determination
Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[10]
-
Experimental Design:
-
Perform a series of enzyme activity assays at varying concentrations of both the substrate and the inhibitor.
-
Typically, a matrix of conditions is used, with at least five substrate concentrations and five inhibitor concentrations.
-
-
Data Collection:
-
For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visually assess the mechanism of inhibition.
-
Globally fit the entire dataset (V₀ versus [Substrate] and [Inhibitor]) to the appropriate Michaelis-Menten equations for different inhibition models to determine the inhibition constants (Ki and/or Ki').
-
Figure 2: Workflow for determining the mechanism of enzyme inhibition.
Potential Enzyme Targets and Structure-Activity Relationship (SAR) Insights
Derivatives of pyrazole-containing compounds have shown inhibitory activity against a wide range of enzyme families.[2][11][12][13]
-
Kinases: The pyrazole scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial regulators of cell signaling pathways.
-
Carbonic Anhydrases: These enzymes are involved in pH regulation and other physiological processes, and pyrazole-sulfonamide derivatives have been successfully developed as inhibitors.
-
Proteases: By introducing appropriate functional groups that can interact with the catalytic residues in the active site, pyrazole-based compounds can be designed as protease inhibitors.
-
Phosphodiesterases (PDEs): These enzymes are involved in second messenger signaling, and pyrazole-containing molecules have been developed as PDE inhibitors.[2]
The systematic modification of the this compound scaffold and the subsequent evaluation of the inhibitory potencies of the resulting derivatives will allow for the elucidation of key structure-activity relationships. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. Its synthetic accessibility and the versatility of its aldehyde functional group allow for the rapid generation of diverse chemical libraries. By following the detailed protocols outlined in this guide for synthesis, screening, and mechanistic studies, researchers can effectively leverage this valuable building block to discover and optimize potent and selective modulators of enzyme activity for a wide range of therapeutic applications.
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DavidsonX. (n.d.). IC50 Determination. edX. [Link]
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Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 52-55. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 235. [Link]
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Gomtsyan, A. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876. [Link]
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Abdel-Wahab, B. F., et al. (2021). The designed pyrazole-based target compounds. ResearchGate. [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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López-Cara, L. C. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
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Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. [Link]
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Ren, H., et al. (2006). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2006(12), 1845-1849. [Link]
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Wikipedia. (n.d.). IC50. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
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Cox, C. D., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 123. [Link]
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Križman, E. N., & Kuzman, D. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
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Radi, S., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1435-1440. [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 143-157. [Link]
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Ashraf, M. A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 333. [Link]
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Chemistry LibreTexts. (2021, June 19). Vilsmeier-Haack Reaction. [Link]
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Patil, P. G., & Patil, S. L. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4656-4666. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(1), 123. [Link]
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Sharma, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
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InfochemsDB. (n.d.). 2-Pyrazol-1-yl-benzaldehyde. [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes: A Scalable Protocol for the Synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Introduction
3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a valuable substituted benzaldehyde derivative that serves as a key building block in medicinal chemistry and materials science. The strategic placement of the pyrazole moiety ortho to the aldehyde group provides a versatile scaffold for the synthesis of complex heterocyclic systems, including ligands for catalysis and pharmacologically active compounds. The N-arylation of pyrazoles remains a critical transformation, and developing robust, scalable, and economically viable protocols is essential for its widespread application in research and drug development.
This guide provides a comprehensive, field-tested protocol for the gram-scale synthesis of this compound. We will focus on the copper-catalyzed Ullmann condensation, a powerful C-N cross-coupling reaction, selected for its reliability, scalability, and use of a cost-effective catalyst. This document details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and process optimization insights to ensure reproducible and high-yielding results.
Synthetic Strategy and Mechanistic Insights
The synthesis of the target molecule is achieved through a copper-catalyzed N-arylation of pyrazole with a suitable aryl halide. This retrosynthetic approach is efficient as it couples two readily available fragments.
Retrosynthetic Analysis:
Caption: Retrosynthesis of the target molecule via Ullmann condensation.
The chosen forward reaction is the Ullmann condensation, a classic method for forming aryl-N bonds.[1] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) source, often in the presence of a ligand, to facilitate the reaction under milder conditions.[2][3] This makes the process more amenable to substrates bearing sensitive functional groups, such as aldehydes.
The Ullmann Condensation Catalytic Cycle
The generally accepted mechanism for the Ullmann N-arylation involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Coordination: The pyrazole anion and a ligand coordinate to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (2-bromo-3,5-dimethylbenzaldehyde) adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the product and regenerating the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
An alternative to the Ullmann coupling is the Buchwald-Hartwig amination, which uses a palladium catalyst. While highly effective, the higher cost and potential toxicity of palladium often make the copper-catalyzed Ullmann reaction a more attractive choice for large-scale synthesis.
Detailed Application Protocol
This protocol is optimized for a ~10-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Bromo-3,5-dimethylbenzaldehyde | 90579-22-9 | 213.07 | 10.65 g | 50.0 | Starting material. Can be synthesized via bromination of 3,5-dimethylbenzaldehyde. |
| 1H-Pyrazole | 288-13-1 | 68.08 | 4.08 g | 60.0 | 1.2 equivalents |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.95 g | 5.0 | Catalyst (10 mol%). Should be a fine powder. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 13.82 g | 100.0 | Base (2.0 equivalents). Must be finely powdered and anhydrous. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - | Anhydrous grade solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~500 mL | - | For extraction. |
| Brine (Saturated NaCl) | - | - | ~150 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | For drying. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and hot plate with a temperature controller and oil bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3,5-dimethylbenzaldehyde (10.65 g, 50.0 mmol), 1H-pyrazole (4.08 g, 60.0 mmol), copper(I) iodide (0.95 g, 5.0 mmol), and finely powdered anhydrous potassium carbonate (13.82 g, 100.0 mmol).[4]
-
Fit the flask with a reflux condenser and a nitrogen/argon inlet.
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.[5][6]
-
Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
-
Reaction Execution:
-
With vigorous stirring, lower the flask into a preheated oil bath set to 120-130 °C.
-
Maintain the reaction at this temperature. The mixture will typically turn a dark brown or green color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. (Eluent: 20% Ethyl Acetate in Hexanes). The starting aryl bromide should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the dark reaction mixture into a 1 L beaker containing 500 mL of cold water. Stir for 10-15 minutes. A precipitate may form.
-
Transfer the aqueous mixture to a 1 L separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL). The product will move into the organic layer.
-
Combine the organic extracts in the separatory funnel. Wash the combined organic layer with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 150 mL) to aid in phase separation.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: The crude product can be purified by one of the following methods, depending on the scale and purity requirements:
-
Silica Gel Chromatography: For high purity on a smaller scale, use a silica gel column with a gradient elution (e.g., 5% to 25% ethyl acetate in hexanes).
-
Distillation: For larger scales, if the product is a liquid or low-melting solid, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective.
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct, separating it from non-aldehyde impurities, and then regenerating the pure aldehyde. This is a highly scalable technique.[7][8][9]
-
-
-
Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Expected Yield: 75-85%.
-
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF): A flammable liquid and a reproductive toxin. Harmful in contact with skin and causes serious eye irritation.[5][6][10][11][12] Avoid inhalation and skin contact.
-
Copper(I) Iodide (CuI): Harmful if swallowed and causes skin and serious eye irritation.[13][14][15][16][17] May cause respiratory irritation. Avoid creating dust.
-
Potassium Carbonate (K₂CO₃): Causes skin and serious eye irritation.[4][18][19][20][21] The anhydrous form is hygroscopic.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations. Copper-containing waste should be collected separately.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | 1. Inactive catalyst (oxidized CuI).2. Wet reagents or solvent.3. Insufficiently powdered base. | 1. Use fresh, high-purity CuI.2. Use anhydrous DMF and ensure K₂CO₃ is fully dried.3. Grind K₂CO₃ to a fine powder before use to maximize surface area. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions (e.g., aldehyde decomposition). | 1. Increase reaction time or slightly increase temperature (to ~140 °C).2. Ensure thorough extraction from the aqueous phase.3. Maintain a strict inert atmosphere to prevent oxidation of the aldehyde. |
| Difficulty in Purification | 1. Presence of residual DMF.2. Co-eluting impurities. | 1. Perform multiple aqueous washes during the work-up.2. Optimize the chromatography solvent system or consider purification via bisulfite adduct formation.[7] |
References
-
Carl ROTH GmbH + Co. KG. (2017). Safety Data Sheet: Copper(I) iodide. [Link]
-
RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET. [Link]
-
INEOS Group. (2022). SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Copper(I) iodide ≥98%, pure. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]
-
Enartis USA Inc. (2015). Safety Data Sheet POTASSIUM CARBONATE. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
-
Powers, J. T., & Seidler, P. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252. [Link]
-
ResearchGate. (n.d.). Copper‐catalyzed N‐arylation of pyrazoles. [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Liu, X., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168-5175. [Link]
-
Am Ende, C. W., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1167-1173. [Link]
Sources
- 1. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. rcilabscan.com [rcilabscan.com]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 21. enartis.com [enartis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Welcome to the dedicated technical support resource for the synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven insights and practical solutions to common challenges encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields, minimize impurities, and ensure the reproducibility of your results.
The synthesis of N-arylpyrazoles, such as this compound, is a critical transformation in the development of new pharmaceutical agents. The pyrazole moiety is a prominent scaffold in a multitude of clinically approved drugs.[1][2] The Ullmann condensation, a copper-catalyzed N-arylation, is a frequently employed and effective method for forging the crucial C-N bond between a pyrazole and an aryl halide.[3][4][5] This guide will focus on troubleshooting and optimizing this synthetic route.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal analysis and actionable solutions.
Question 1: Why am I observing a very low yield or no product formation at all?
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The choice and state of the copper catalyst are paramount.
-
Causality: Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper.[4][6] Modern protocols utilize catalytic amounts of a copper(I) or copper(II) salt, often in combination with a ligand, to facilitate the reaction under milder conditions. The active species is typically a copper(I) complex. If using copper(II), it must be reduced in situ.
-
Solution:
-
Use a Copper(I) Source: Employ copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) oxide (Cu₂O) as the catalyst for more reliable results.
-
Activate the Catalyst: If using copper powder, it may need activation. This can be achieved by washing with a dilute acid (e.g., HCl) to remove any passivating oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum.
-
Ensure Anhydrous Conditions: Moisture can deactivate the catalyst and interfere with the base. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
-
-
Poor Ligand Choice or Absence of Ligand: Ligands can dramatically accelerate the reaction and improve yields.[5]
-
Causality: Ligands stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For N-arylation of azoles, bidentate ligands are often effective.
-
Solution:
-
Incorporate a Ligand: Common and effective ligands for Ullmann N-arylation of pyrazoles include 1,10-phenanthroline, L-proline, and N,N'-dimethylglycine.[7]
-
Optimize Ligand Loading: Typically, a 10-20 mol% loading of the ligand relative to the aryl halide is a good starting point.
-
-
-
Suboptimal Reaction Temperature: Ullmann-type reactions are often temperature-sensitive.
-
Causality: While modern methods are milder, sufficient thermal energy is still required to overcome the activation energy of the reaction.[3]
-
Solution:
-
Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80-100 °C), incrementally increase the temperature to 110-130 °C. Monitor for potential degradation of starting materials or product.
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required reaction temperature. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.[3]
-
-
Question 2: My reaction is incomplete, and I'm recovering a significant amount of starting material (2-halo-3,5-dimethylbenzaldehyde). What should I do?
Potential Causes & Solutions:
-
Insufficient Reaction Time:
-
Causality: Complex organic reactions may require extended periods to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] If starting material is still present after the initially planned duration, extend the reaction time, taking aliquots every few hours to track progress.
-
-
Base Incompatibility or Insufficient Amount:
-
Causality: The base is crucial for deprotonating the pyrazole, making it nucleophilic. An inappropriate or insufficient amount of base will stall the reaction.
-
Solution:
-
Choice of Base: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost. Potassium phosphate (K₃PO₄) is another strong contender.
-
Stoichiometry: Ensure at least 2 equivalents of the base are used relative to the pyrazole to drive the reaction forward.
-
-
-
Aryl Halide Reactivity:
-
Causality: The reactivity of the aryl halide follows the trend I > Br > Cl.[6] If you are using an aryl chloride, the reaction will be significantly more challenging.
-
Solution: If possible, use 2-iodo-3,5-dimethylbenzaldehyde as the starting material for the highest reactivity. If only the bromo or chloro analogue is available, you may need to employ a more active catalytic system (e.g., a specific ligand-catalyst combination known for activating less reactive aryl halides) and higher reaction temperatures.
-
Question 3: I'm observing significant side product formation. How can I improve the selectivity?
Potential Causes & Solutions:
-
Homo-coupling of the Aryl Halide:
-
Causality: This occurs when two molecules of the aryl halide couple to form a biaryl species. This side reaction is more prevalent at very high temperatures.
-
Solution:
-
Lower the Temperature: Try to find the minimum temperature at which the desired reaction proceeds at a reasonable rate.
-
Optimize Catalyst/Ligand Ratio: An improperly balanced catalytic system can sometimes favor side reactions.
-
-
-
Hydroxylation of the Aryl Halide:
-
Causality: If there is residual water in the reaction mixture, the aryl halide can react to form the corresponding phenol (2-hydroxy-3,5-dimethylbenzaldehyde).
-
Solution: As mentioned previously, ensure all reagents, solvents, and glassware are scrupulously dried.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 2-bromo- or 2-iodo-3,5-dimethylbenzaldehyde?
A1: For optimal reactivity and milder reaction conditions, 2-iodo-3,5-dimethylbenzaldehyde is the preferred starting material. The C-I bond is weaker than the C-Br bond, facilitating the oxidative addition step in the catalytic cycle.
Q2: Can I use a palladium catalyst instead of copper for this N-arylation?
A2: While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the Ullmann condensation is often more cost-effective and can be more efficient for the N-arylation of certain heterocycles like pyrazoles.[3] Both methods are worth considering, but this guide focuses on the copper-catalyzed approach.
Q3: How do I effectively purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, should effectively separate the product from unreacted starting materials and non-polar side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used for further purification if a crystalline solid is obtained.
Q4: My final product appears to be unstable. What are the recommended storage conditions?
A4: Aldehydes can be susceptible to oxidation to carboxylic acids, especially when exposed to air over extended periods. It is recommended to store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., <4 °C) and protected from light.
Experimental Protocols & Data
Optimized Reaction Conditions for Ullmann Condensation
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-iodo-3,5-dimethylbenzaldehyde | Higher reactivity compared to bromo or chloro derivatives. |
| Pyrazole | 3,5-dimethylpyrazole (1.2 equiv.) | A slight excess ensures complete consumption of the aryl halide. |
| Catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | A reliable and commercially available Cu(I) source. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | A proven ligand for accelerating Ullmann N-arylations. |
| Base | Potassium Carbonate (K₂CO₃) (2 equiv.) | An effective and economical base. Cs₂CO₃ can be a superior but more expensive alternative. |
| Solvent | Anhydrous Dimethylformamide (DMF) | A high-boiling polar aprotic solvent that aids in solubilizing the reagents. |
| Temperature | 110-120 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the catalyst. |
Step-by-Step Experimental Protocol
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-3,5-dimethylbenzaldehyde (1.0 equiv.), 3,5-dimethylpyrazole (1.2 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: A schematic overview of the synthetic workflow for this compound.
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (URL: )
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (URL: )
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
- Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI. (URL: [Link])
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])
- CN1482119A - Method for preparing 3.
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles | ACS Omega. (URL: [Link])
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (URL: [Link])
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. (URL: [Link])
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Curr. Pharm. Res. 2019, 412, 98-103 98 - Journal Of Current Pharma Research. (URL: [Link])
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. (URL: [Link])
-
Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca - Sciforum. (URL: [Link])
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - White Rose Research Online. (URL: [Link])
-
Orthogonal Discrimination among Functional Groups in Ullmann-Type C–O and C–N Couplings | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- CN100506798C - Method for preparing 3.
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. (URL: [Link])
-
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
-
The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles - ResearchGate. (URL: [Link])
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common side products in the synthesis of pyrazole aldehydes
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of pyrazole aldehydes, a critical class of intermediates in medicinal and agricultural chemistry. Our focus is to move beyond simple protocols and delve into the mechanistic causality behind common synthetic challenges, particularly the formation of unwanted side products.
Introduction: The Challenge of Selective Formylation
Pyrazole aldehydes are versatile building blocks, prized for the synthetic handles they offer on a biologically significant scaffold. The Vilsmeier-Haack reaction stands as the most robust and widely used method for their synthesis, involving the formylation of an electron-rich pyrazole ring with an in situ generated Vilsmeier reagent (a chloroiminium salt).[1][2][3] While effective, this reaction is sensitive to substrate electronics and reaction conditions, often leading to a complex mixture of products that complicates purification and reduces yields. This guide is designed to help you navigate these challenges, diagnose common side products, and optimize your reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My TLC shows multiple spots after attempting a Vilsmeier-Haack formylation of my pyrazole. What are the likely side products?
A1: Observing multiple products is a very common issue. The Vilsmeier-Haack reaction, while powerful, can lead to several side products depending on your specific substrate and reaction conditions. Here are the most probable culprits you are seeing on your TLC plate:
-
Di-formylated Pyrazole: This occurs when the Vilsmeier reagent reacts a second time with the pyrazole ring. It is more likely if you use a large excess of the reagent, higher temperatures, or prolonged reaction times.[1]
-
Regioisomeric Aldehydes: While formylation is strongly favored at the electron-rich C4 position of the pyrazole ring, minor side products from formylation at other positions (e.g., C3 or C5, depending on substitution) can occur, especially if the C4 position is blocked or electronically disfavored.[1][4]
-
Chlorinated Byproducts: The phosphorus oxychloride (POCl₃) used to generate the Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at elevated temperatures.[5][6] This is more common if your pyrazole substrate has sensitive functional groups, such as a methoxy group, which can be converted to a chloro group.[7]
-
Unreacted Starting Material: Incomplete conversion is often due to an inactive Vilsmeier reagent (caused by moisture), insufficient reaction time or temperature, or a highly deactivated pyrazole substrate.[8]
-
Hydrolyzed Reagent & Tar: The Vilsmeier reagent is extremely moisture-sensitive.[1] Contamination with water will decompose the reagent and can lead to the formation of intractable tars, often from side reactions catalyzed by impurities in the starting materials.[1]
Q2: My primary impurity is a di-formylated product. How can I prevent this over-reaction?
A2: The formation of a di-formylated pyrazole is a classic sign of reaction conditions that are too harsh or unbalanced. The mono-formylated product itself is an electron-deficient aromatic ring, but under forcing conditions, a second formylation can occur.
Causality: This side reaction is driven by kinetics and stoichiometry. An excess of the highly electrophilic Vilsmeier reagent, coupled with sufficient thermal energy (high temperature) and time, can overcome the deactivation of the ring by the first formyl group, leading to a second electrophilic substitution.
Troubleshooting & Prevention:
-
Control Stoichiometry: The most critical factor is the amount of Vilsmeier reagent. Use a controlled excess, typically between 1.1 and 1.5 equivalents relative to your pyrazole starting material.[1] Running a few small-scale trials to find the optimal stoichiometry for your specific substrate is highly recommended.
-
Temperature Management: The Vilsmeier-Haack reaction is exothermic. Prepare the reagent at 0 °C and control the temperature carefully during the addition of your pyrazole. After the initial addition, a moderate temperature (e.g., 60-80 °C) is often optimal for driving the reaction to completion without promoting di-formylation.[1][8]
-
Monitor Reaction Progress: Do not run the reaction for a fixed time. Monitor it closely by TLC (Thin Layer Chromatography).[1] Once the starting material is consumed, work up the reaction promptly. Prolonged heating after completion significantly increases the risk of side product formation.
The following table, adapted from typical observations for pyrazole substrates, illustrates the impact of key parameters on the reaction outcome.
| Parameter | Condition | Expected Yield | Common Side Products | Rationale |
| Temperature | Low (0-25 °C) | Low to Moderate | Incomplete Reaction | Slower reaction rate may not be sufficient for complete conversion. |
| Moderate (60-80 °C) | Good to Excellent | Minor di-formylation | Generally the optimal balance for many pyrazole substrates.[1] | |
| High (>90 °C) | Variable | Di-formylation, Tar, Decomposition | Increased rate of side reactions and potential for product degradation. | |
| Vilsmeier Reagent | 1.1 - 1.5 equiv. | Good to Excellent | Minimal | Optimal for maximizing yield while minimizing over-reaction.[1] |
| > 2.0 equiv. | Variable | Significant Di-formylation | Excess electrophile drives the reaction towards multiple substitutions. | |
| Reaction Time | Short | Low | Incomplete Reaction | Insufficient time for the starting material to be fully consumed. |
| Optimal (TLC Monitored) | Good to Excellent | Minimal | Best practice for maximizing yield and minimizing side products.[1] | |
| Prolonged | Variable | Increased Decomposition | Unnecessary heating can degrade the desired aldehyde product. |
Q3: My mass spectrometry data shows an unexpected chlorine atom. Why did chlorination occur and how do I stop it?
A3: Unintended chlorination is a known, though less common, side reaction in the Vilsmeier-Haack synthesis.
Causality: This side product arises from the dual reactivity of the reaction components. While the primary role of POCl₃ is to react with DMF to form the Vilsmeier reagent, it is also a chlorinating agent in its own right. At higher temperatures, or with substrates containing particularly labile groups (like hydroxyl or methoxy groups), POCl₃ can directly chlorinate the pyrazole ring or substitute other functional groups.[6][7]
Troubleshooting & Prevention:
-
Reduce Reaction Temperature: This is the most effective solution. Chlorination reactions typically have a higher activation energy than formylation. By reducing the temperature, you can selectively favor the desired formylation pathway.
-
Minimize POCl₃ Equivalents: While POCl₃ is typically used in slight excess relative to DMF, using a large, unnecessary excess can increase the concentration of the free chlorinating agent in the reaction mixture.
-
Alternative Reagents (Advanced): In particularly stubborn cases, substituting POCl₃ with other reagents like oxalyl chloride or phosgene to generate the Vilsmeier reagent can be considered, although these introduce different handling hazards and may alter reactivity.
Visualizations: Workflows & Mechanisms
To better assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Vilsmeier-Haack reaction pathways to desired and side products.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-Isopropyl-1H-pyrazole
This protocol provides a general procedure for the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. It should be adapted and optimized for different pyrazole substrates.
Safety Precautions: This reaction is hazardous and must be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. [1]Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
-
1-isopropyl-1H-pyrazole (1 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equivalents) dropwise to the cold DMF, ensuring the internal temperature remains below 5 °C. [8]The addition is exothermic. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 60-70 °C.
-
Monitoring: Monitor the reaction's progress by TLC. To prepare a TLC sample, carefully take a small aliquot from the reaction, quench it in a vial with a few drops of saturated NaHCO₃ solution, add ethyl acetate, shake, and spot the organic layer on a TLC plate. Stop the reaction once the starting material spot has been consumed (typically 2-6 hours). [1]6. Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution. [1]7. Neutralization: Slowly add saturated NaHCO₃ solution to the quenched mixture until the pH is neutral (~7-8). Ensure all gas evolution has ceased.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by crystallization to yield the pure pyrazole aldehyde.
References
- BenchChem. (2025). Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem Technical Support.
-
El-Gharably, A. A., et al. (2022). Synthesis of some pyrazole carbaldehydes. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. PharmaGuideline. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
- BenchChem. (2025).
-
Arbačiauskienė, E., et al. (2011). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2011(2), M725. [Link]
-
ResearchGate. (2010). Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF. [Link]
-
Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction. Asian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for the synthesis of 3,5-dimethyl-1H-pyrazole
Technical Support Center: Synthesis of 3,5-Dimethyl-1H-Pyrazole
Welcome to the technical support center for the synthesis of 3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the prevalent and reliable Knorr pyrazole synthesis, specifically the condensation of acetylacetone (2,4-pentanedione) with a hydrazine source.
Fundamental Principles: The Reaction Mechanism
The synthesis of 3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine is a classic example of a condensation reaction.[1] The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. Understanding this mechanism is key to diagnosing issues related to reaction rate and byproduct formation.
The choice of hydrazine source—typically hydrazine hydrate or hydrazine sulfate—can influence reaction conditions and outcomes.[2][3] Hydrazine hydrate is highly reactive, while hydrazine sulfate is a more stable salt that requires basic conditions to liberate the free hydrazine for the reaction.[2]
Caption: Fig. 1: Knorr Pyrazole Synthesis Mechanism
Frequently Asked Questions (FAQs)
Q1: What are the standard starting materials and their recommended purity? The most common starting materials are acetylacetone (2,4-pentanedione) and either hydrazine hydrate or hydrazine sulfate.[2][3][4] Technical grade acetylacetone is often sufficient for this synthesis.[2] Hydrazine hydrate is available in various concentrations (e.g., 55% N₂H₄), while hydrazine sulfate is a solid salt.[3][5]
Q2: Which hydrazine source is better: hydrazine hydrate or hydrazine sulfate? Both are effective, but they have different practical considerations.
-
Hydrazine Hydrate: Often results in higher yields and fewer inorganic byproducts, simplifying workup.[3] However, the reaction can be vigorous, requiring careful temperature control.[2]
-
Hydrazine Sulfate: A more stable, solid reagent. It requires a base (like NaOH or K₂CO₃) to be added to the reaction mixture to generate the free hydrazine nucleophile.[2][6] This method can sometimes be preferred for its less violent reaction profile.[2]
Q3: What are the critical safety precautions when handling hydrazine? Hydrazine and its derivatives are acutely toxic, corrosive, and suspected carcinogens.[5][7]
-
Engineering Controls: Always handle hydrazine hydrate in a properly functioning chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile or butyl rubber are recommended).[7][9] For larger quantities or where splashing is a risk, a face shield and chemical apron are advised.[7][8]
-
Waste Disposal: Segregate all hydrazine-containing waste streams. Do not mix with oxidizing agents, as this can lead to violent reactions.[8] Label waste containers clearly as "HAZARDOUS WASTE" with the chemical name.[7]
Q4: How can I monitor the reaction's progress? The reaction can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the acetylacetone spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. For more detailed analysis, techniques like LC-MS or ¹H NMR spectroscopy can be used to track reactant consumption and product formation.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Fig. 2: Troubleshooting Low Product Yield
Problem 1: Low or No Product Yield
-
Potential Cause A: Incomplete Reaction. The reaction may not have proceeded to completion.
-
Potential Cause B: Reagent Quality. The hydrazine hydrate may have degraded, or the acetylacetone may be of low purity.
-
Solution: Use freshly opened or verified reagents. Hydrazine hydrate can be particularly susceptible to oxidation.
-
-
Potential Cause C: Incorrect Stoichiometry. An incorrect molar ratio of reactants can limit the yield.
-
Solution: Carefully calculate and measure a 1:1 molar ratio of hydrazine to acetylacetone.
-
-
Potential Cause D: Poor Temperature Control. The reaction between hydrazine hydrate and acetylacetone can be exothermic.[2] Adding the acetylacetone too quickly or without adequate cooling can lead to side reactions.
Problem 2: Product is an Oil or Fails to Crystallize
-
Potential Cause A: Presence of Impurities. Residual solvent or unreacted starting materials can inhibit crystallization.
-
Potential Cause B: Water Contamination. The product may be hygroscopic or contain residual water from the workup.
-
Solution: Ensure the organic extracts are thoroughly dried over an anhydrous drying agent like potassium carbonate or sodium sulfate before solvent removal.[2]
-
Problem 3: Product is Discolored (Yellow or Brown)
-
Potential Cause: Air Oxidation or Side Reactions. Impurities are often colored.
-
Solution: The crude product is often slightly yellow and can be used for many applications.[2] For higher purity, recrystallization is effective. Recrystallizing from petroleum ether, hexane, or ethanol can yield a colorless, crystalline solid.[2][4] Note that the product is quite soluble in methanol or ethanol, which can make recovery challenging.[2]
-
Optimized Experimental Protocols
Protocol 1: Synthesis using Hydrazine Sulfate
This method is based on a well-established procedure from Organic Syntheses.[2]
-
Preparation: In a 1 L round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cooling: Immerse the flask in an ice bath and cool the solution to 15°C.
-
Addition of Acetylacetone: While maintaining the temperature at approximately 15°C with vigorous stirring, add 50 g (0.50 mole) of acetylacetone dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional hour. The product may begin to precipitate during this time.[2]
-
Workup - Extraction: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of diethyl ether. Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.
-
Workup - Washing & Drying: Combine all the ether extracts and wash them once with a saturated sodium chloride (brine) solution. Dry the ether layer over anhydrous potassium carbonate.
-
Isolation: Remove the ether by distillation or rotary evaporation. The resulting crystalline residue of 3,5-dimethylpyrazole should be dried under reduced pressure.
-
Purification (Optional): The product (typical yield 77-81%, m.p. 107-108°C) is generally of good quality.[2] For higher purity, it can be recrystallized from petroleum ether.[2]
Protocol 2: Synthesis using Hydrazine Hydrate in Ethanol
This protocol is a common alternative that avoids a basic aqueous workup.[4]
-
Preparation: In a 250 mL flask, add 6 mL of hydrazine hydrate and 50 mL of ethanol. Stir the solution.
-
Cooling: Place the flask in an ice bath for 10 minutes.
-
Addition of Acetylacetone: Slowly add 10 mL of acetylacetone dropwise to the cooled solution with constant stirring over approximately 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for one hour in an oil bath set to ~110°C.[4]
-
Isolation: Remove the ethanol using a rotary evaporator.
-
Purification: To the solid residue, add a small amount of n-hexane and warm gently to dissolve. Place the flask in a refrigerator to induce crystallization. Collect the crystalline product by filtration, washing with a small amount of cold hexane.[4]
Data Summary & Optimization Parameters
The yield of 3,5-dimethylpyrazole is sensitive to several factors. The following table summarizes key parameters and their typical impact based on literature data.
| Parameter | Condition | Expected Yield | Notes & Comments | Source |
| Hydrazine Source | Hydrazine Sulfate / NaOH(aq) | 77-81% | Robust, well-documented procedure. Workup involves separating from inorganic salts. | [2] |
| Hydrazine Hydrate / Water | Up to 95% | Can be higher yielding and avoids inorganic byproducts. Requires careful temperature control. | [3] | |
| Hydrazine Hydrate / Ethanol | Good | Simple workup; refluxing drives the reaction to completion. | [4] | |
| Temperature | 15°C (Aqueous) | High | Optimal for controlling the initial exothermic reaction with hydrazine hydrate or sulfate. | [2][3] |
| Reflux (Ethanol) | High | Ensures the reaction goes to completion, especially if slow at room temperature. | [4] | |
| Reaction Time | 1-2 hours | ~95% | With hydrazine hydrate in water, a 2-hour reaction time at 15°C gave the highest yield. | [3] |
| 1 hour (Reflux) | Good | Sufficient time for reaction completion at elevated temperatures in ethanol. | [4] | |
| Solvent | Water / Ether (for extraction) | High | Effective for the hydrazine sulfate method. | [2] |
| Ethanol | Good | Acts as both solvent and allows for easy refluxing. | [4] | |
| Neat (Solvent-free) | >97% | Green chemistry approach; heating reactants together at 70-90°C can give very high yields. | [12] |
References
-
Johnson, W. S., & Highet, R. J. (1951). 3,5-Dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). [Link]
-
Synthesis of 3-5-Dimethylpyrazole. (n.d.). Scribd. [Link]
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]
-
Mishra, S. S. (2014). Answer to "Could anybody tell about synthesis of 3,5 dimethylpyrazole?". ResearchGate. [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. [Link]
-
Practical Hydrazine Hydrate Safety. (2018). Reddit. [Link]
-
Wikipedia. (2023). 3,5-Dimethylpyrazole. [Link]
-
Knorr Pyrazole Synthesis. (2022). RSC Publishing. [Link]
-
Swamy, S. N., et al. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. [Link]
Sources
- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 6. reddit.com [reddit.com]
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- 8. reddit.com [reddit.com]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. tsijournals.com [tsijournals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
long-term storage and stability issues of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Technical Support Center: 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the long-term storage, stability, and handling of this compound. Our goal is to provide practical, experience-driven advice to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a bifunctional organic molecule featuring a stable 3,5-dimethylpyrazole ring attached to a benzaldehyde moiety. The pyrazole ring is a well-known pharmacophore, often imparting metabolic stability to drug candidates[1][2]. The primary stability concern arises from the benzaldehyde group. Aromatic aldehydes are susceptible to several degradation pathways, most notably oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen)[3][4]. Other potential issues include sensitivity to light and heat, which can accelerate degradation[5][6].
Q2: I can't find specific stability data for the 2-substituted isomer. How should I proceed?
Q3: What are the immediate signs that my sample may have degraded?
Visual inspection and olfactory assessment are the first lines of defense. Key signs of degradation include:
-
Change in Physical State: The compound is typically a colorless to yellow liquid or semi-solid[7]. The formation of a significant amount of white precipitate could indicate oxidation to the less soluble benzoic acid derivative.
-
Color Change: A deepening of the yellow color over time can suggest the formation of impurities[3].
-
Change in Odor: While benzaldehydes have a characteristic almond-like scent, the corresponding benzoic acids are generally odorless solids. A weakening of the characteristic aldehyde smell may indicate oxidation.
For quantitative assessment, analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) are necessary to confirm purity.
Technical Guide: Long-Term Storage & Handling
Proper storage is the most critical factor in maintaining the long-term integrity of this compound. The aldehyde functional group is the primary point of vulnerability.
Recommended Storage Protocols
To mitigate degradation, we have compiled a set of best practices for storage. Adherence to these guidelines will maximize the shelf-life and ensure the reproducibility of your experimental results.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C [7] | Refrigeration slows down the rate of oxidative and degradation reactions. Avoid freezing, as this can sometimes accelerate the formation of polymers or trimers in neat aldehydes[9]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [4] | This is the most critical step. Displacing air with an inert gas prevents the primary degradation pathway: oxidation of the aldehyde to a carboxylic acid. For frequent use, consider aliquoting into smaller vials under inert gas to minimize repeated exposure of the main stock. |
| Light Exposure | Amber Glass Vial [5] | Aromatic aldehydes can be light-sensitive. Photons can provide the activation energy for radical-mediated degradation pathways, potentially leading to undesired byproducts[10]. Store vials in a dark location (e.g., a lab refrigerator or a dark box). |
| Container | Tightly Sealed, Chemically Resistant Glass | A tight seal is crucial to prevent moisture ingress and maintain the inert atmosphere. Ensure the cap liner is chemically resistant (e.g., PTFE-lined). |
| Handling | Work Under a Hood | The compound may cause respiratory irritation[11]. Always handle in a well-ventilated area to avoid inhaling vapors. |
Troubleshooting Guide: Experimental Issues
Encountering unexpected results can be frustrating. This section addresses common problems that may be linked to the stability and handling of your aldehyde.
Q4: My reaction yield is inconsistent or lower than expected. Could the aldehyde be the problem?
Yes, this is a classic symptom of using a partially degraded starting material. If the aldehyde has oxidized to its carboxylic acid form, that portion of the material will be unreactive in transformations targeting the aldehyde group (e.g., reductive amination, Wittig reactions).
Caption: Decision workflow for troubleshooting low reaction yields.
Q5: I see a new, more polar spot on my TLC plate that wasn't there before. What is it?
This is very likely the corresponding benzoic acid derivative, formed from the oxidation of the aldehyde. Carboxylic acids are significantly more polar than aldehydes and will have a lower Retention Factor (Rf) on a normal-phase silica TLC plate. This is a clear indication that your sample has been exposed to air.
Q6: Can I still use a partially degraded sample?
It is strongly discouraged. Using a sample of unknown purity introduces significant variability into your experiments, making your results unreliable and difficult to reproduce. If you must proceed, the material should first be purified, typically by flash column chromatography, to isolate the pure aldehyde.
Stability Profile & Degradation Pathways
Understanding how the molecule degrades is key to preventing it. The primary pathway involves the aldehyde functional group.
Primary Degradation Pathway: Oxidation
The most common degradation route is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This reaction is promoted by oxygen in the air and can be accelerated by light and heat.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Experimental Protocols
Verifying the purity of your aldehyde before use is a critical, self-validating step for any experiment.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and check for the presence of the corresponding carboxylic acid degradation product.
Materials:
-
Sample of this compound
-
Deuterated Chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ directly in a clean, dry NMR tube.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Spectral Analysis:
-
Identify the Aldehyde Proton: Look for the characteristic singlet for the aldehyde proton (-CHO) in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Check for Carboxylic Acid Proton: The carboxylic acid proton (-COOH) of the degradation product will appear as a broad singlet much further downfield, typically between δ 10 and 13 ppm.
-
Check for Baseline Integrity: Ensure the baseline is clean and free of broad signals that might indicate polymeric impurities.
-
Integration: Carefully integrate the aldehyde proton signal against a well-resolved, non-exchangeable proton signal on the aromatic ring or one of the methyl groups on the pyrazole ring. The presence of a signal in the carboxylic acid region, even a small one, confirms degradation. The relative integration will provide a semi-quantitative measure of the impurity level.
-
Interpretation: A pure sample should show a clean, sharp singlet for the aldehyde proton with no detectable signal in the carboxylic acid region. The presence and integration of a peak in the δ 10-13 ppm range directly correlates to the level of oxidative degradation.
Safety & Handling Summary
Always consult the full Safety Data Sheet (SDS) before handling this compound.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[12].
-
Inhalation: Harmful if inhaled. May cause respiratory irritation[11]. Always handle in a well-ventilated fume hood.
-
Skin Contact: Causes skin irritation. In case of contact, wash the affected area thoroughly with soap and water[12].
-
Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes[12].
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations[12].
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Sigma-Aldrich. (2025, November 6).
- Kumar, V., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - 3-(1H-Pyrazol-1-yl)benzaldehyde.
- IJNRD. (2024, July 7).
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 3,5-Dimethyl-4-iodo-1H-pyrazole.
- ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Techno PharmChem. (n.d.). BENZALDEHYDE.
- Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples.
- Sigma-Aldrich. (n.d.).
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzaldehyde.
- Pell Wall Blog. (2013, February 7).
- ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
- Sigma-Aldrich. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde. Ambeed, Inc.
- Oriental Journal of Chemistry. (n.d.).
- Allan Chemical Corporation. (2025, October 23).
- ChemicalBook. (n.d.). 934570-54-4(4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde 97%) Product Description.
- Chemos GmbH & Co. KG. (2021, June 17).
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde.
- JOCPR. (n.d.).
- ChemRxiv. (n.d.).
- TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 8). The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles.
- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.
- Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to the Purification of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Welcome to the technical support center for 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed experimental protocols to help you identify and remove impurities, ensuring the high purity required for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
The synthesis of this compound typically involves the reaction of a substituted benzaldehyde with a pyrazole derivative. The impurities you might encounter can be broadly categorized as:
-
Unreacted Starting Materials: Residual amounts of the initial benzaldehyde and pyrazole starting materials.
-
Reaction By-products: These can include regioisomers if the starting materials are unsymmetrical, or products from incomplete reactions. For instance, in pyrazole synthesis, incomplete cyclization can lead to pyrazoline intermediates.[1]
-
Oxidation Products: Benzaldehyde derivatives are susceptible to oxidation, which can form the corresponding carboxylic acid, in this case, 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid.[2]
-
Colored Impurities: Side reactions involving hydrazine (a common precursor in pyrazole synthesis) can produce colored impurities, often resulting in yellow or red reaction mixtures.[1]
Q2: My purified product has a persistent yellow or reddish tint. What could be the cause and how can I remove it?
A persistent color in your product is often indicative of colored impurities arising from side reactions, particularly if hydrazine was used in the synthesis of the pyrazole ring.[1] These impurities are often highly conjugated and can be difficult to remove completely.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it through a pad of celite to remove the carbon. This can effectively adsorb many colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can selectively crystallize the desired product, leaving the colored impurities in the mother liquor.
-
Column Chromatography: If other methods fail, column chromatography provides excellent separation capabilities to remove stubborn colored by-products.
Q3: I am observing an oily or gummy product after synthesis. What is the likely cause and the best purification strategy?
An oily or gummy product typically suggests the presence of unreacted starting materials or low-molecular-weight byproducts.[2]
Recommended Purification Strategy:
-
Aqueous Wash: Begin with an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic impurities.[2] Follow this with a brine wash to help remove residual water.[2]
-
Column Chromatography: If the product remains impure after the aqueous wash, column chromatography is the most effective method for separating the desired compound from the remaining impurities.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Product appears as an oil or gum, not a solid. | Presence of unreacted starting materials or low-molecular-weight byproducts.[2] | Perform an aqueous wash with a mild base (e.g., sodium bicarbonate) followed by column chromatography.[2] |
| Purified product has a persistent yellow or reddish color. | Colored impurities from side reactions, especially if hydrazine was used in the synthesis.[1] | Treat the crude product with activated carbon, followed by recrystallization or column chromatography. |
| NMR spectrum shows duplicate sets of peaks for the desired product. | Formation of regioisomers during the pyrazole synthesis.[1] | Careful column chromatography is often required to separate regioisomers. The choice of eluent is critical. |
| Product degradation is observed after column chromatography. | The silica gel used in column chromatography can be slightly acidic, which may cause the degradation of sensitive aldehydes.[5] | Use a neutral stationary phase like alumina, or deactivate the silica gel by using an eluent containing a small amount of a base like triethylamine.[5] |
| The product discolors or degrades upon standing. | Oxidation of the aldehyde group to the corresponding carboxylic acid is a common issue with benzaldehyde derivatives.[2] | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general method for purifying this compound using flash column chromatography.[2][4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system by running TLC on the crude material. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing:
-
Add a small plug of glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent mixture.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent mixture, collecting fractions.
-
The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute compounds with higher polarity.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, hexanes, ethyl acetate, or mixtures thereof)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Test small amounts of the crude product with different solvents to find the best one. A mixture of solvents can also be effective.[6] For aromatic compounds, alcohols like methanol and ethanol, or mixtures with water, often work well.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal formation.[6][7]
-
Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6][7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals thoroughly.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- Benchchem. (n.d.). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- Magritek. (n.d.). Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column.
- MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.
- ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
- JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- ResearchGate. (2025). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- Sigma-Aldrich. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | 956352-08-2.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- LabXchange. (2024). Synthesis, Distillation, & Recrystallization.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- YouTube. (2019). synthesis of pyrazoles.
- Sigma-Aldrich. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde.
- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
- Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
- ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry.
- RSC Publishing. (n.d.). Analytical Methods.
- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.
- E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole.
- Sigma-Aldrich. (n.d.). 3,5-Dimethylpyrazole 99 67-51-6.
- ResearchGate. (2025). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- Indian Academy of Sciences. (2022). Journal of Chemical Sciences.
Sources
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of achieving regioselectivity in pyrazole synthesis.
I. Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions and common issues encountered during the regioselective synthesis of substituted pyrazoles.
Q1: What is regioselectivity in pyrazole synthesis and why is it a primary challenge?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, particularly the widely used Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different regioisomeric pyrazoles.[1][2] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound.[1][3] The resulting mixture of regioisomers can be difficult and costly to separate, making the control of regioselectivity a critical challenge for synthetic chemists.[4][5]
Q2: What are the key factors that influence the regiochemical outcome of a pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is governed by a combination of electronic, steric, and reaction condition-dependent factors:[1][6]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can direct the incoming nucleophile to the less sterically hindered carbonyl carbon.[1]
-
Reaction Conditions: This is often the most critical and tunable aspect. Parameters such as solvent, temperature, pH, and the presence of catalysts can dramatically influence which regioisomer is favored.[1][7] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms of the hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[1]
Q3: I'm getting a mixture of regioisomers. What is the first thing I should try to improve the selectivity?
A3: If you are obtaining a poor ratio of regioisomers, the most impactful initial step is to change the solvent.[1] Standard solvents like ethanol often lead to the formation of regioisomeric mixtures.[4][5] Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in pyrazole formation.[4][5][7][8] This is attributed to the unique properties of these solvents that can modulate the reactivity of the two carbonyl groups in the diketone.[7]
Q4: Why is my pyrazole synthesis yield consistently low, and how can I improve it?
A4: Low yields in pyrazole synthesis can stem from several factors, including incomplete reactions, side reactions, or suboptimal reaction conditions.[9][10] To troubleshoot this, consider the following:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[9] If the reaction is sluggish, increasing the temperature or employing microwave-assisted synthesis can often improve yields and reduce reaction times.[9][11][12]
-
Catalyst Choice: The choice and amount of acid or base catalyst can be critical. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[9] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[9][13]
-
Reagent Stoichiometry: Using a slight excess of the hydrazine (around 1.2 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl compound is the limiting reagent.[10]
Q5: Are there alternative methods to the Knorr synthesis for achieving better regioselectivity?
A5: Yes, several other synthetic strategies can provide better control over regioselectivity:
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with defined regiochemistry.[14][15]
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form the pyrazole core, often with high regioselectivity.[13]
-
Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with hydrazines can also lead to pyrazoles, often with good regiocontrol.[2][16]
-
Organocatalyzed Reactions: The use of organocatalysts, such as secondary amines, has been shown to promote the [3+2] cycloaddition of carbonyl compounds and diazoacetates to form substituted pyrazoles with high regioselectivity.[17]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific experimental challenges.
Guide 1: Improving a Poor Regioisomeric Ratio
Problem: The synthesis of a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine is yielding a nearly 1:1 mixture of the two possible regioisomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Detailed Steps:
-
Solvent Screening (Highest Impact):
-
Rationale: As highlighted in multiple studies, fluorinated alcohols can significantly enhance regioselectivity.[4][5][7][8]
-
Action: Replace the standard solvent (e.g., ethanol) with 2,2,2-trifluoroethanol (TFE). If selectivity is still not optimal, try the more acidic 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8]
-
-
Temperature Optimization:
-
Rationale: The activation energies for the formation of the two regioisomers may be different. Lowering the temperature can favor the product formed via the pathway with the lower activation energy. Conversely, increasing the temperature may be necessary for less reactive substrates.[12][18][19]
-
Action: Set up parallel reactions at different temperatures, for example, 0 °C, room temperature, and reflux, to determine the optimal condition for the desired isomer.
-
-
pH Modification:
-
Rationale: The pH of the reaction medium can influence the protonation state and thus the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1] This can alter the initial site of attack on the dicarbonyl compound.
-
Action: Add a catalytic amount of a protic acid like acetic acid or trifluoroacetic acid (TFA) to the reaction mixture.[20] In some cases, basic conditions might be beneficial.
-
-
Catalyst Screening:
Guide 2: Managing Exothermic Reactions and Impurity Formation
Problem: The reaction is highly exothermic, leading to a rapid, uncontrolled temperature increase and the formation of dark-colored impurities.
Troubleshooting Workflow:
Caption: Workflow for managing exothermic reactions.
Detailed Steps:
-
Enhanced Cooling:
-
Rationale: Exothermic reactions release heat, and failure to dissipate this heat can lead to runaway reactions and decomposition of starting materials or products.[21]
-
Action: Immerse the reaction vessel in an ice-water or ice-salt bath to maintain a consistent low temperature.
-
-
Slow Reagent Addition:
-
Rationale: Adding one reagent slowly to the other allows for better control over the rate of heat generation.
-
Action: Add the hydrazine (or dicarbonyl compound) dropwise to the reaction mixture over an extended period while vigorously stirring and monitoring the internal temperature.
-
-
Increase Solvent Volume:
-
Rationale: A more dilute reaction mixture provides a larger thermal mass to absorb the heat generated, preventing sharp temperature spikes.
-
Action: Double the volume of the solvent used in the initial protocol.
-
-
Use an Inert Atmosphere:
-
Rationale: Hydrazine derivatives can be sensitive to air oxidation, especially at elevated temperatures, which can lead to the formation of colored impurities.[22]
-
Action: Perform the reaction under an inert atmosphere of nitrogen or argon.
-
III. Data and Protocols
Table 1: Effect of Solvent on Regioselectivity
This table summarizes the impact of different solvents on the regiomeric ratio in a representative Knorr pyrazole synthesis.
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | 85:15 | [8] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 92:8 | [8] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | [8] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | 70:30 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 95:5 |
Experimental Protocols
Protocol 1: Standard Knorr Pyrazole Synthesis in Ethanol
This protocol describes a typical procedure that may lead to a mixture of regioisomers.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
-
Solvent: Add ethanol (5-10 mL per mmol of dicarbonyl).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the regioisomers.
Protocol 2: High-Regioselectivity Knorr Pyrazole Synthesis in HFIP
This modified protocol utilizes a fluorinated solvent to improve regioselectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
-
Solvent: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5-10 mL per mmol of dicarbonyl). Caution: HFIP is corrosive and volatile; handle in a fume hood with appropriate personal protective equipment.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the substituted hydrazine (1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring the progress by TLC. Heating is often not required.[8]
-
Workup: Once the reaction is complete, carefully remove the HFIP under reduced pressure (a rotary evaporator with a cold trap is recommended).
-
Purification: The crude product often shows high regioselectivity. Purify by column chromatography or recrystallization as needed.
IV. Mechanistic Insight
The formation of two regioisomers in the Knorr pyrazole synthesis is a direct consequence of the two possible initial points of attack.
Caption: Origin of regioisomers in Knorr pyrazole synthesis.
Controlling the reaction conditions aims to lower the activation energy of one pathway relative to the other, thus favoring the formation of a single regioisomer.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Gomha, S. M., Abdel-aziz, M. M., & Abdel-khalik, M. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4883. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications. [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6538. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Yan, Z., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(15), 4069-4074. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
OC hem simplified. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]
-
Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. PubMed. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. PubMed. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Cereda, E., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PubMed Central. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. [Link]
-
Kulkarni, C., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. [Link]
-
GalChimia. (2009). Regioselective pyrazoles. GalChimia. [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
ResearchGate. (2024). review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. [Link]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for Pyrazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to advancing your research in pyrazole synthesis. As the demand for greener, more efficient, and highly selective synthetic methodologies grows, many researchers are moving beyond traditional protocols and exploring a new generation of alternative catalysts. Pyrazole derivatives are cornerstone scaffolds in numerous pharmaceuticals, making the optimization of their synthesis a critical endeavor in drug discovery and development.[1][2]
This guide is designed to provide you with field-proven insights and practical troubleshooting advice. We will address common challenges you might face during your experiments, explain the causality behind methodological choices, and offer robust protocols to ensure the integrity and success of your work.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that can arise regardless of the specific catalytic system employed.
Q1: My pyrazole synthesis is suffering from consistently low yields. What are the primary factors to investigate?
A1: Low yields are a common challenge and can often be traced back to a few key areas.[3]
-
Incomplete Reaction: The most straightforward cause is a reaction that has not reached completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of starting materials.[3] If the reaction stalls, consider increasing the reaction time or temperature. For many condensation reactions, refluxing the mixture is necessary to drive the reaction forward.[3][4]
-
Suboptimal Catalyst Choice or Loading: The catalyst is the heart of the reaction. An inappropriate catalyst or incorrect loading can dramatically hinder performance. For instance, traditional Knorr or Paal-Knorr syntheses often rely on catalytic amounts of a protic acid to facilitate the necessary condensation steps.[3][5] The activity of alternative catalysts varies widely, and the optimal loading (e.g., mol%) must be determined experimentally.
-
Reagent Quality: The purity of your starting materials is paramount. Hydrazine and its derivatives, for example, can degrade over time. Always use freshly distilled or high-purity reagents.
-
Side Reactions: The formation of unwanted byproducts can significantly consume your starting materials and reduce the final yield.[3] This is particularly true in multi-component reactions where various reaction pathways may compete.
Q2: I am observing the formation of isomeric products. How can I improve the regioselectivity?
A2: The formation of isomers is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds, which can be attacked at two different carbonyl groups by hydrazine.[5] Several factors influence regioselectivity:
-
Catalyst Influence: The nature of the catalyst can direct the reaction pathway. Lewis acidic catalysts, for example, may coordinate preferentially with one carbonyl group over another based on steric or electronic factors, thus favoring the formation of a single isomer.
-
Solvent and Temperature: The reaction medium and temperature can alter the transition states of the competing pathways. Experimenting with solvents of different polarities (e.g., ethanol vs. a non-polar solvent) or adjusting the temperature can significantly improve the ratio of the desired product.[6]
-
Steric Hindrance: The inherent steric bulk of the substituents on your 1,3-dicarbonyl and hydrazine substrates can provide a degree of built-in selectivity.
Troubleshooting Flowchart for Low Yields
Caption: A logical workflow for diagnosing and resolving low product yields.
Part 2: Catalyst-Specific Troubleshooting & FAQs
Section 2.1: Nanoparticle Catalysts
Nanocatalysts offer advantages due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, higher yields, and milder reaction conditions.[7]
Q3: What are the primary benefits of using nanocatalysts like nano-ZnO or CuO NPs for pyrazole synthesis?
A3: The key advantages are efficiency and reusability.[2] Nanocatalysts provide a large number of active sites, accelerating the reaction rate and often allowing the reaction to proceed at lower temperatures. Many, such as copper oxide nanoparticles (CuO NPs) or magnetic nanoparticles (e.g., Fe₃O₄), are heterogeneous, meaning they can be easily recovered from the reaction mixture by filtration or with an external magnet and reused for several cycles, aligning with the principles of green chemistry.[7][8]
Q4: My nanocatalyst's activity is decreasing significantly after only one or two uses. What is causing this deactivation?
A4: Catalyst deactivation is a common issue and can stem from several sources:
-
Agglomeration: Nanoparticles have a high surface energy and can agglomerate (clump together) during the reaction or work-up, which reduces the available surface area and, consequently, the number of active sites.[9]
-
Leaching: The active metal component may leach from the support into the reaction medium, leading to a permanent loss of catalytic material.
-
Poisoning: The active sites on the catalyst surface can be blocked by byproducts, unreacted starting materials, or impurities.
Troubleshooting Steps:
-
Improve Washing Procedures: After recovery, wash the catalyst thoroughly with appropriate solvents to remove adsorbed species. For CuO NPs, washing with an organic solvent and water has proven effective.[7]
-
Regeneration: Depending on the catalyst, a thermal treatment like calcination may be required to regenerate its activity by burning off organic residues.[9]
-
Optimize Reaction Conditions: Avoid overly harsh conditions (e.g., excessively high temperatures) that might promote agglomeration or leaching.
Table 1: Performance Comparison of Selected Nanocatalysts
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reusability | Reference |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Controlled | Varies | Short | Up to 95% | Reported | [2] |
| CuO NPs | 4-component reaction | Water | Reflux | 3-4 h | 85-95% | ≥ 7 cycles | [7] |
| Fe₃O₄@L-arginine | 4-component reaction | Not specified | Not specified | 10-15 min | High | Reported | [10] |
| Ag/La-ZnO | 4-component reaction | Solvent-free | Room Temp | Short | High | Reported | [9] |
Section 2.2: Ionic Liquids (ILs)
Ionic liquids are gaining traction as green catalysts and solvents due to their low volatility, thermal stability, and tunable properties.[11]
Q5: My pyrazole synthesis is very slow in an ionic liquid medium. Did I choose the wrong one?
A5: Very likely. The catalytic activity of an IL is highly dependent on its chemical nature. Not all ILs are effective catalysts.
-
Neutral vs. Catalytic ILs: "Neutral" ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) may primarily act as a solvent.[12] To accelerate the reaction, you need an IL with catalytic properties.
-
Brønsted Acidic ILs: ILs such as triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) possess an acidic proton that can activate carbonyl groups, significantly speeding up condensation reactions.[13]
-
Lewis Acidic ILs: Transition metal-containing ILs, like [C₄mim][FeCl₄], act as efficient Lewis acid catalysts. In a comparative study, [C₄mim][FeCl₄] gave a 90% yield at room temperature, whereas the conventional Lewis acid FeCl₃ only yielded 30%.
Q6: How do I isolate my product when the reaction is performed in an ionic liquid?
A6: One of the major advantages of using many common ILs is the simplified work-up procedure. For products with low water solubility, a standard method is to add water to the reaction mixture.[12] This often causes the organic product to precipitate out, allowing for easy collection by simple filtration. The water-soluble IL remains in the filtrate and can often be recovered by evaporating the water.[11][12]
Plausible Catalytic Mechanism in a Brønsted Acid IL
Caption: Mechanism for pyranopyrazole synthesis catalyzed by a Brønsted acid IL.[10][13]
Part 3: Experimental Protocols
These protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: CuO Nanoparticle-Catalyzed Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a one-pot, four-component synthesis in water, a green and environmentally benign solvent.[7]
Reagents & Materials:
-
Aromatic Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine Hydrate (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Copper Oxide Nanoparticles (CuO NPs) (15 mg)
-
Water (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), CuO NPs (15 mg), and water (5 mL).
-
Place the flask in an oil bath on a magnetic stirrer hotplate and attach the reflux condenser.
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 3-4 hours.
-
After completion, cool the mixture to room temperature. The solid product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
-
Catalyst Recovery: The catalyst can be recovered from the filtrate, washed with ethyl acetate and water, dried, and reused for subsequent reactions.[7]
Protocol 2: Ionic Liquid-Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol details a solvent-free, room temperature synthesis using a Brønsted acid ionic liquid, highlighting its efficiency and mild conditions.[13]
Reagents & Materials:
-
Aromatic Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine Hydrate (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) (20 mol%)
-
Glass vial or small flask
-
Magnetic stirrer
Procedure:
-
In a glass vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Add the ionic liquid [Et₃NH][HSO₄] (20 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically very fast, often completing within 15 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, add a small amount of cold water to the vial. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and dry it to obtain the pure dihydropyrano[2,3-c]pyrazole.
References
-
Katariya, A. P., Katariya, M. V., Sangshetti, J., & Deshmukh, S. U. (2023). Ionic Liquid [(EMIM)Ac] Catalyzed Green and Efficient Synthesis of Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 43(4). Available at: [Link]
-
Saini, R., Kumar, V., Singh, B., & Kumar, A. (2018). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. Molecules, 23(1), 133. Available at: [Link]
-
Patel, H., Patel, V., & Damor, A. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 11(2). Available at: [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
Singh, S., Singh, U., & Kumar, D. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(11), 1306. Available at: [Link]
-
Alwan, E. S. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available at: [Link]
-
Singh, S., & Singh, P. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25). Available at: [Link]
-
El-Sayed, R., & El-Gazzar, A. B. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29283–29294. Available at: [Link]
-
Bhowmik, S., & Das, M. C. (2020). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Journal of Chemical Sciences, 132(1), 60. Available at: [Link]
-
Rajendran, S., Ramasamy, M., & Manickam, P. (2025). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Advances, 15(1), 1-15. Available at: [Link]
-
Singh, R. K., Singh, J., & Singh, K. N. (2022). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Molecules, 27(21), 7468. Available at: [Link]
-
Maleki, A., & Esmaeilpour, M. (2022). Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts. Polycyclic Aromatic Compounds. Available at: [Link]
-
Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1(2), 125-131. Available at: [Link]
-
Al-Refai, M., & Al-Awsh, Z. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6484. Available at: [Link]
-
Organic Chemistry Portal. (2023). Pyrazole synthesis. Available at: [Link]
-
Medjahed, N., Kibou, Z. K., Berrichi, A., & Choukchou-Braham, N. (2023). A Concise Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. Available at: [Link]
-
Wang, G., Yuan, J., & Ma, X. (2016). A Facile Synthesis of Pyrazoles through Metal-Free Oxidative C(sp2)−H Cycloamination of Vinyl Hydrazones. Organic Letters, 18(20), 5364-5367. Available at: [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 15(9), 1423-1463. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Chandak, H., & Konwar, D. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Tetrahedron Letters, 53(11), 1369-1372. Available at: [Link]
Sources
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- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
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- 8. tandfonline.com [tandfonline.com]
- 9. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of Pyrazole-4-Carbaldehydes - A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center dedicated to the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Our goal is to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
The formylation of pyrazoles, a critical step in the synthesis of many biologically active compounds, is predominantly achieved through the Vilsmeier-Haack reaction.[1] While powerful, this method can be fraught with challenges, leading to the formation of undesired byproducts that complicate purification and reduce yields. This guide will delve into the nuances of pyrazole-4-carbaldehyde synthesis, offering a comprehensive resource to anticipate and overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Vilsmeier-Haack formylation of pyrazoles?
The most frequently encountered byproducts include:
-
Regioisomers: Formylation at positions other than C4, particularly at C5, can occur, especially with unsymmetrically substituted pyrazoles. The electronic and steric nature of the substituents on the pyrazole ring plays a crucial role in directing the formylation.[2]
-
Di-formylated Products: Under forcing conditions or with an excess of the Vilsmeier reagent, a second formyl group can be introduced onto the pyrazole ring.[3]
-
Unreacted Starting Material: Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions or reagent quality.
-
Hydroxymethylated Byproducts: In some instances, particularly with prolonged heating of DMF, the in-situ generation of formaldehyde can lead to hydroxymethylation of the pyrazole ring.
-
Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chloro-pyrazoles, especially at elevated temperatures.[4]
Q2: How can I identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts of the aldehyde proton and the pyrazole ring protons/carbons can help distinguish between the desired product and its isomers.
-
Mass Spectrometry (MS): Provides the molecular weight of the components, aiding in the identification of byproducts with different masses (e.g., di-formylated or chlorinated species).
Troubleshooting Guide: A Proactive Approach to Byproduct Mitigation
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of pyrazole-4-carbaldehydes.
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra show multiple sets of signals for the pyrazole ring protons and the aldehyde proton.
-
Multiple spots with similar Rf values are observed on TLC.
-
-
Root Cause Analysis and Mechanistic Insights: The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is governed by the electronic and steric effects of the substituents on the ring. The C4 position is generally the most electron-rich and sterically accessible, making it the preferred site of electrophilic attack by the Vilsmeier reagent.[5] However, substituents can alter this preference. Electron-donating groups (EDGs) at N1 or C3/C5 can activate the ring, but bulky substituents can sterically hinder the approach of the Vilsmeier reagent to the adjacent positions, potentially favoring formylation at a less hindered site.
-
Preventative & Corrective Actions:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0-5 °C and slowly warm up if necessary, while monitoring the reaction by TLC.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[6]
-
Protecting Groups: If a particular substituent is directing formylation to an undesired position, consider using a temporary protecting group to block that site.
-
Issue 2: Di-formylation
-
Symptoms:
-
Mass spectrometry reveals a peak corresponding to the desired product + 28 amu (CHO group).
-
NMR may show a more complex pattern with the absence of one of the pyrazole ring protons.
-
-
Root Cause Analysis and Mechanistic Insights: Excessive amounts of the Vilsmeier reagent or prolonged reaction times at elevated temperatures can lead to a second formylation event. The first formyl group is deactivating, but under forcing conditions, a second electrophilic substitution can occur.
-
Preventative & Corrective Actions:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use a modest excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion without promoting di-formylation.[3]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction promptly.
-
Issue 3: Low or No Yield
-
Symptoms:
-
The starting material remains largely unreacted after an appropriate reaction time.
-
-
Root Cause Analysis and Mechanistic Insights: This can be due to several factors, including an inactive Vilsmeier reagent, a deactivated pyrazole substrate, or suboptimal reaction conditions. The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.[1] Pyrazoles bearing strong electron-withdrawing groups are less nucleophilic and may be unreactive towards Vilsmeier-Haack formylation under standard conditions.[1]
-
Preventative & Corrective Actions:
-
Reagent Quality and Anhydrous Conditions: Use freshly distilled, high-purity POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[3]
-
Temperature and Reaction Time: For less reactive substrates, a higher reaction temperature (e.g., refluxing in DMF) and longer reaction times may be necessary. Optimization of these parameters is key.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[7]
-
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-100 °C), monitoring the progress by TLC.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.[9]
Data Presentation
| Issue | Potential Cause | Recommended Action |
| Regioisomer Formation | Steric hindrance or electronic effects of substituents. | Optimize temperature; consider alternative solvents (e.g., TFE, HFIP). |
| Di-formylation | Excess Vilsmeier reagent; prolonged reaction time/high temperature. | Use 1.1-1.5 eq. of Vilsmeier reagent; monitor reaction closely by TLC. |
| Low Yield | Inactive reagent; deactivated substrate; suboptimal conditions. | Ensure anhydrous conditions; increase temperature/time for deactivated substrates; consider microwave synthesis. |
| Chlorinated Byproduct | High reaction temperatures. | Maintain lower reaction temperatures. |
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Troubleshooting Workflow for Low Yield
Sources
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Validation & Comparative
A Comparative Guide to the Predicted Biological Activity of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde and Its Analogs
Introduction: The Promise of Pyrazole-Containing Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, the pyrazole nucleus stands out as a "privileged structure" in medicinal chemistry.[1] This five-membered aromatic ring with two adjacent nitrogen atoms is a cornerstone in the design of numerous clinically approved drugs, valued for its metabolic stability and diverse pharmacological activities.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]
This guide focuses on the predicted biological activity of a specific, yet under-investigated molecule: 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde . While direct experimental data for this compound is not extensively available in the public domain, this guide will provide a comprehensive comparative analysis based on the well-documented activities of its structural analogs. By dissecting the contributions of the 3,5-dimethyl-pyrazole moiety and the benzaldehyde group, we will build a scientifically grounded hypothesis for its potential therapeutic applications and outline the experimental workflows required for its validation.
Molecular Architecture: A Synthesis of Bioactive Pharmacophores
The structure of this compound brings together two key pharmacophores: the substituted pyrazole ring and a benzaldehyde moiety. The synthesis of such a compound would likely involve the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by its attachment to the benzaldehyde scaffold.[7] The rationale behind exploring this particular combination lies in the potential for synergistic or novel biological activities arising from the unique electronic and steric properties of the final molecule.
Comparative Biological Activity: An Evidence-Based Prediction
Based on extensive literature on pyrazole and benzaldehyde analogs, we can predict the potential biological activities of this compound in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.
Anticipated Antimicrobial and Antifungal Activity
The pyrazole moiety is a well-established scaffold for antimicrobial agents.[2][3][4][8] Various derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action often involves the inhibition of essential bacterial enzymes.[2] For instance, some pyrazole derivatives have been reported to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2] Furthermore, the benzaldehyde moiety itself is known to possess antimicrobial and fungicidal properties, adding to the potential of the target molecule.[9]
Table 1: Reported Antimicrobial Activity of Pyrazole Analogs
| Compound/Analog | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |
| Thiazolidinone-clubbed pyrazoles | E. coli | MIC: 16 µg/mL | [2] |
| Imidazo-pyridine substituted pyrazoles | Broad-spectrum (Gram-positive and Gram-negative) | MBC: <1 µg/mL | [2] |
| Coumarin-attached pyrazole derivatives | S. aureus, L. monocytogenes, Salmonella | MIC: 0.05 - 1 mg/L | [2] |
| Pyrazole-thiadiazine derivatives | Various bacteria and fungi | MIC: 2.9 - 125 µg/mL | [8] |
Based on these findings, it is hypothesized that this compound could exhibit significant antimicrobial activity. The presence of the dimethyl groups on the pyrazole ring and the aldehyde group on the benzene ring may influence its lipophilicity and interaction with microbial targets.
Predicted Anticancer Potential
The development of pyrazole derivatives as anticancer agents is a burgeoning field of research.[10][11][12] Several pyrazole-based drugs are already in clinical use, targeting various signaling pathways involved in cancer progression.[10] These compounds have been shown to inhibit protein kinases, such as EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[10] Additionally, some pyrazole analogs induce apoptosis (programmed cell death) in cancer cells.[11]
Table 2: Reported Anticancer Activity of Pyrazole Analogs
| Compound/Analog | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action | Reference |
| Pyrazole benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 µM | Antiangiogenic | [10] |
| Benzimidazole-linked pyrazolo[1,5-a]pyrimidines | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | Antiproliferative | [10] |
| Pyrazole-based hybrid heteroaromatics | A549 (lung cancer) | 42.79 - 55.73 μM | CDK2 inhibition | [10] |
| 5-alkylated selanyl-1H-pyrazole derivatives | HepG2 (liver cancer) | 13.85 - 15.98 µM | Dual EGFR and VEGFR-2 inhibition | [10] |
The structural features of this compound suggest it could possess antiproliferative properties. The specific substitution pattern on the phenyl ring will be a key determinant of its activity and selectivity against different cancer cell lines.
Hypothesized Anti-inflammatory Effects
Table 3: Reported Anti-inflammatory Activity of Pyrazole Analogs
| Compound/Analog | In Vitro/In Vivo Model | Reported Activity | Mechanism of Action | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1/COX-2 inhibition assay | IC50 = 0.02 µM (COX-2) vs. 4.5 µM (COX-1) | Selective COX-2 inhibition | [13] |
| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema | 75% edema reduction | Dual COX-2/5-LOX inhibition | [13] |
| FR140423 | Recombinant human COX enzyme assays | 150 times more selective for COX-2 than COX-1 | Selective COX-2 inhibition | [15] |
| Carboxyphenylhydrazone pyrazole derivative | Carrageenan-induced rat paw edema | Relative activity to celecoxib: 1.08 | Anti-inflammatory | [16] |
Given the established role of the pyrazole scaffold in anti-inflammatory drugs, it is plausible that this compound could exhibit similar activity. The nature and position of substituents on both the pyrazole and phenyl rings are critical for potency and selectivity towards COX enzymes.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any attached aryl groups.[12][17][18][19]
-
Substitution on the Pyrazole Ring: The presence of methyl groups at the 3 and 5 positions, as in our target compound, can influence the molecule's steric and electronic properties, potentially enhancing its binding to target enzymes.
-
Substitution on the Phenyl Ring: The position of the pyrazole substituent and the aldehyde group on the benzaldehyde ring is crucial. A para-substituted phenyl ring at the 5-position of the pyrazole has been shown to be important for potent cannabinoid receptor antagonistic activity, indicating the significance of substitution patterns.[17] The aldehyde group at the 2-position in our target molecule introduces a reactive site and a potential hydrogen bond acceptor, which could significantly impact its biological interactions.
-
Overall Molecular Conformation: The relative orientation of the pyrazole and benzaldehyde rings will dictate the overall shape of the molecule and its ability to fit into the active sites of target proteins.
Caption: Logical relationship for Structure-Activity Relationship (SAR) analysis.
Experimental Validation: Protocols for Biological Screening
To validate the predicted biological activities of this compound and its analogs, a series of well-established in vitro assays are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.[20][21]
Materials:
-
Test compound (this compound) and analogs
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to a standardized turbidity (e.g., 0.5 McFarland standard).[22]
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.[21]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[23]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]
Caption: Experimental workflow for antimicrobial susceptibility testing.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[24][25][26]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.[27]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[27]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[25][26]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[25][26] The absorbance is directly proportional to the number of viable cells.
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comparative analysis of pyrazole aldehydes and imidazole aldehydes in synthesis
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry and synthetic organic chemistry, pyrazole and imidazole stand out as "privileged scaffolds."[1][2] These five-membered nitrogen-containing heterocycles are cornerstones in a vast array of pharmaceuticals, agrochemicals, and materials.[3][4][5] Their aldehyde derivatives, in particular, serve as exceptionally versatile building blocks, unlocking pathways to complex molecular architectures. While they are structural isomers (C₃H₄N₂), the simple transposition of a nitrogen atom—from the adjacent 1,2-position in pyrazole to the separated 1,3-position in imidazole—imparts fundamentally different physicochemical properties that dictate their synthesis and reactivity.[1][6]
This guide provides an in-depth comparative analysis of pyrazole and imidazole aldehydes, moving beyond simple protocols to explain the causal relationships between structure, stability, and synthetic utility. For researchers and drug development professionals, understanding these nuances is critical for making informed decisions in the design and execution of synthetic strategies.
Part 1: Structural and Physicochemical Foundations
The divergent reactivity of these aldehydes begins with the electronic nature of their parent rings. The 1,3-arrangement of nitrogens in imidazole creates a coulombically stable N-C-N system, rendering the ring more stable and significantly more basic than pyrazole, which features a potentially repulsive N-N bond.[1][6] Computational studies confirm that imidazole derivatives are, in most cases, thermodynamically more stable than their pyrazole counterparts.[6]
These intrinsic properties have profound implications:
-
Basicity: Imidazole is a stronger base than pyrazole.[1] The "pyridine-like" nitrogen (N3) in imidazole is readily protonated, a property often exploited in catalysis and biological interactions.[1][5]
-
Aromaticity: Both rings are aromatic, but the electronic distribution differs. This affects their susceptibility to electrophilic and nucleophilic attack.[7]
-
Influence of the Aldehyde: The introduction of the strongly electron-withdrawing formyl group (-CHO) deactivates the ring towards electrophilic substitution while simultaneously activating it for certain nucleophilic reactions. The position of the aldehyde and the inherent electronic nature of the ring system dictate the ultimate reactivity profile.
Part 2: A Comparative Look at Synthetic Strategies
The preparation of pyrazole and imidazole aldehydes can be broadly categorized into two approaches: direct formylation of a pre-formed heterocycle or construction of the aldehyde-bearing ring from acyclic precursors.
Direct Formylation of the Heterocyclic Core
The most common strategy involves introducing the aldehyde group onto the parent ring. The choice of method is highly dependent on the substrate's stability and electronic properties.
The Vilsmeier-Haack Reaction: A Workhorse for Pyrazoles
The Vilsmeier-Haack reaction is the preeminent method for synthesizing pyrazole-4-carbaldehydes.[8][9][10] The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocycles.[9]
Causality: The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site, leading to excellent regioselectivity for 4-formylation.[9][11][12] Electron-donating groups on the pyrazole ring accelerate the reaction, while strong electron-withdrawing groups can hinder or prevent it entirely.[11]
Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3.0 equiv.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-45 minutes until the chloroiminium salt forms (a pale yellow or colorless solid may precipitate).
-
Formylation Reaction: Dissolve the 1-phenyl-1H-pyrazole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[10]
-
Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess reagent and neutralize the acid. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Isolation: Stir the aqueous mixture until gas evolution ceases. The product often precipitates as a solid and can be collected by vacuum filtration. If the product is not a solid, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Oxidation of Precursors
An alternative and powerful strategy is the oxidation of more readily available precursors, such as methyl or hydroxymethyl-substituted heterocycles. This approach is widely applicable to both imidazole and pyrazole systems.
Causality: The choice of oxidant is critical. Mild oxidants are required to prevent over-oxidation to the carboxylic acid or degradation of the sensitive heterocyclic ring. Manganese dioxide (MnO₂) is a frequently used reagent for oxidizing hydroxymethyl groups to aldehydes due to its mildness and high selectivity. For methyl groups, selenium dioxide (SeO₂) can be effective, though conditions must be carefully controlled.
Experimental Protocol: Oxidation of (1H-Imidazol-2-yl)methanol to 1H-Imidazole-2-carbaldehyde
-
Setup: To a round-bottom flask charged with (1H-imidazol-2-yl)methanol (1.0 equiv.) in a suitable solvent such as chloroform or dichloromethane (20 mL per gram of substrate), add activated manganese dioxide (MnO₂, 5-10 equiv.).
-
Reaction: Stir the suspension vigorously at room temperature or gentle reflux. The progress of the reaction should be monitored by TLC. The reaction time can vary significantly (4-48 hours) depending on the activity of the MnO₂.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent or a more polar solvent like ethyl acetate to ensure complete recovery of the product.
-
Isolation and Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography or recrystallization to yield the pure product.
Ring Construction via Multicomponent Reactions (MCRs)
MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single pot.
-
For Imidazole Aldehydes: The Debus-Radziszewski synthesis is a classic MCR that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[1][13][14] By using glyoxal as the dicarbonyl component and a protected formyl-containing reactant, this method can be adapted to produce imidazole aldehydes directly.[15]
-
For Pyrazole Aldehydes: The foundational Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, forms the basis of many MCRs.[2][16] A common four-component reaction involves a hydrazine, a β-ketoester, an aldehyde, and a nitrile source (like malononitrile) to rapidly assemble highly functionalized pyrazoles, some of which can bear or be easily converted to an aldehyde.[17][18][19]
Synthetic Route Decision Workflow
The choice of synthetic strategy is a function of starting material availability, desired substitution pattern, and scalability. The following diagram outlines a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic route.
Data Summary: Synthesis Comparison
| Method | Heterocycle | Typical Position | Reagents | Yields (%) | Advantages | Disadvantages |
| Vilsmeier-Haack | Pyrazole | C4 | POCl₃, DMF | 60-95%[8][10] | High regioselectivity, reliable | Harsh reagents, exothermic |
| Oxidation | Both | Any | MnO₂, SeO₂ | 50-90% | Mild conditions, versatile | Requires precursor, oxidant stoichiometry |
| Debus-Radziszewski | Imidazole | C2, C4, C5 | Dicarbonyl, Aldehyde, NH₃ | 40-85%[15] | High convergence, builds ring | Can have complex product mixtures |
| Knorr-type MCR | Pyrazole | Various | Hydrazine, β-ketoester, Aldehyde | 70-95%[18][19] | High efficiency, step economy | Regioselectivity can be an issue |
Part 3: Reactivity and Synthetic Applications
The true value of pyrazole and imidazole aldehydes lies in their dual reactivity: the chemistry of the aldehyde group and the chemistry of the heterocyclic ring.
Comparative Reaction Pathways
The aldehyde functionality in both systems undergoes typical transformations such as Wittig reactions, Knoevenagel condensations, reductive aminations, and oxidations/reductions. However, the underlying heterocycle influences the reactivity. The more electron-rich imidazole ring can sometimes participate in or interfere with reactions, whereas the pyrazole ring is often more of a stable spectator.
Caption: Key reaction pathways of the aldehyde group.
Enzymatic Oxidation: Interestingly, studies on plant aldehyde dehydrogenases (ALDHs) have shown that imidazole and pyrazole carbaldehydes are oxidized at different rates. For imidazole aldehydes, the formyl group at the C4 position is oxidized faster than one at the C2 position. This difference was not observed for pyrazole aldehydes, highlighting subtle substrate recognition differences that can be relevant in biocatalysis and metabolism studies.[20]
Applications in Multicomponent "Click" Reactions: Pyrazole aldehydes are excellent substrates for generating more complex heterocyclic systems. For example, they can be used in one-pot multicomponent reactions to synthesize highly substituted 1,2,3-triazole derivatives via "click" chemistry, demonstrating their utility as hubs for molecular diversity.[21]
Conclusion: Making the Right Choice
The choice between a pyrazole aldehyde and an imidazole aldehyde is not arbitrary; it is a strategic decision rooted in their fundamental chemical differences.
-
Choose a Pyrazole Aldehyde when:
-
The synthetic target requires the specific electronic and steric properties of the 1,2-diazole system.
-
A robust, stable scaffold is needed that is less likely to interfere with downstream reactions.
-
The highly efficient and regioselective Vilsmeier-Haack formylation at C4 is a desirable synthetic step.
-
-
Choose an Imidazole Aldehyde when:
-
The target molecule requires the hydrogen-bond donating and accepting capabilities of the 1,3-diazole system, which is crucial for many biological interactions.
-
The basicity of the imidazole N3 is a desired feature for catalysis or salt formation.
-
Ring construction via a convergent multicomponent reaction like the Debus-Radziszewski synthesis is the most efficient overall strategy.
-
Ultimately, both pyrazole and imidazole aldehydes are powerful tools in the synthetic chemist's arsenal. By understanding the causality behind their distinct synthesis and reactivity profiles, researchers can more effectively harness their potential to build the next generation of pharmaceuticals and advanced materials.
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- 20. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
A Researcher's Guide to the Validation of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde as a Chemical Probe
The narrative that follows is not a rigid protocol but a logical progression of experiments designed to build a robust evidence package for or against the use of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde as a selective modulator of a specific biological target. For the purpose of this guide, we will hypothesize that initial screening has implicated this compound as a potential inhibitor of Casein Kinase 1 Delta (CK1δ) , a serine/threonine kinase involved in numerous cellular processes, including Wnt signaling and circadian rhythms.
The Foundational Principles of Chemical Probe Validation
Before embarking on the experimental journey, it is crucial to understand the core tenets of chemical probe validation. A high-quality chemical probe should be:
-
Potent and Target-Engaging: It must modulate its intended target at low concentrations, and this engagement must be demonstrable in a cellular context.
-
Selective: The probe should have a well-defined and narrow spectrum of activity against its intended target versus other related and unrelated proteins.[4]
-
Mechanism-Defined: The mode of action (e.g., competitive, allosteric, covalent) should be understood.
-
Contextually Useful: It must be suitable for use in cellular or even in vivo models, which requires adequate solubility, stability, and cell permeability for intracellular targets.[2]
To build a compelling case, we will benchmark our candidate compound against a well-validated, "best-in-class" chemical probe for CK1δ, SR-3029 .
The Validation Workflow: A Step-by-Step Evaluation
The validation process is a tiered approach, moving from simple, purified systems to complex cellular models. Each step provides critical data that informs the decision to proceed to the next.
Caption: The tiered workflow for chemical probe validation.
Phase 1: Foundational Biochemical Assessment
Objective: To determine the potency and mechanism of action of this compound on purified CK1δ enzyme.
Experiment 1: Biochemical Potency (IC50 Determination)
-
Rationale: The first step is to confirm that the compound directly interacts with and inhibits the purified target protein. This assay establishes the intrinsic potency of the molecule.
-
Methodology:
-
Utilize a time-resolved fluorescence energy transfer (TR-FRET) or ADP-Glo™ kinase assay with recombinant human CK1δ.
-
Prepare a 10-point, 3-fold serial dilution of this compound and the comparator, SR-3029, starting from 10 µM.
-
Incubate the kinase, a suitable peptide substrate, and ATP with the compound dilutions for 60 minutes.
-
Measure the kinase activity and plot the percentage of inhibition against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experiment 2: Mechanism of Action Studies
-
Rationale: Understanding how the compound inhibits the kinase (e.g., competing with ATP or the substrate) provides deeper mechanistic insight.
-
Methodology:
-
Perform the kinase assay as described above.
-
Fix the concentration of the test compound at its IC50.
-
Vary the concentration of ATP while keeping the substrate concentration constant.
-
Generate Michaelis-Menten plots and analyze the data using Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Phase 2: Defining the Selectivity Profile
Objective: To assess the specificity of the compound for CK1δ against other kinases. A truly selective probe minimizes off-target effects.[4]
Experiment 3: Broad Kinome Selectivity Screen
-
Rationale: Pyrazole scaffolds are present in many kinase inhibitors.[5][6] Therefore, a broad screen is essential to rule out widespread off-target activity.
-
Methodology:
-
Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of ~400 human kinases at a fixed concentration (e.g., 1 µM).
-
Analyze the results, typically reported as percent inhibition. Significant inhibition (>50%) of any other kinase warrants further investigation with full IC50 determination.
-
Experiment 4: CK1 Isoform Selectivity
-
Rationale: The CK1 family has several isoforms (α, γ1, γ2, γ3, ε). A good CK1δ probe should ideally show selectivity against other family members to allow for specific biological interrogation.
-
Methodology:
-
Perform biochemical IC50 assays as described in Experiment 1, but using recombinant CK1α, CK1ε, and other available isoforms.
-
Calculate the selectivity ratio (IC50 off-target / IC50 on-target). A ratio >100-fold is considered excellent.
-
Phase 3: Validation in a Cellular Environment
Objective: To confirm that the compound can enter cells, engage its target, and elicit a specific biological response.
Experiment 5: Cellular Target Engagement
-
Rationale: Biochemical potency does not guarantee activity in cells. It is critical to demonstrate that the compound physically interacts with its target inside a living cell.[1][7]
-
Methodology (Option A - Cellular Thermal Shift Assay, CETSA®):
-
Treat intact cells (e.g., HEK293T) with varying concentrations of the compound for 1 hour.
-
Heat the cell lysates to a range of temperatures. Target engagement by a ligand typically stabilizes the protein, shifting its melting point.
-
Analyze the soluble fraction by Western blot for CK1δ.
-
Plot the amount of soluble CK1δ at each temperature to generate a melt curve. A shift in the melt curve indicates target engagement.
-
-
Methodology (Option B - NanoBRET™ Target Engagement Assay):
-
If available, use cells expressing CK1δ fused to NanoLuc® luciferase.
-
Add a fluorescent energy transfer probe (tracer) that binds to the CK1δ active site.
-
Add the test compound, which will compete with the tracer for binding, resulting in a loss of BRET signal.
-
This method provides a quantitative measure of target occupancy (EC50) in live cells.
-
Experiment 6: Functional Cellular Assay
-
Rationale: This experiment links target engagement to a downstream biological consequence, providing functional validation. CK1δ is known to phosphorylate and regulate proteins in the Wnt signaling pathway.[8]
-
Methodology (Wnt/β-catenin Reporter Assay):
-
Use a cell line (e.g., HEK293T) co-transfected with a TCF/LEF-driven luciferase reporter (e.g., TOPFlash) and a Wnt ligand expression vector.
-
Treat the cells with a dose-response of the test compound and the comparator.
-
Measure luciferase activity after 18-24 hours. Inhibition of CK1δ is expected to modulate the Wnt signaling output.
-
Experiment 7: Use of a Negative Control
-
Rationale: A crucial, yet often overlooked, step is the use of a structurally similar but biologically inactive analog.[7] This helps confirm that the observed cellular phenotype is due to on-target activity and not some non-specific effect of the chemical scaffold.
-
Methodology:
-
Synthesize or procure a close analog of this compound that is inactive in the biochemical assay (e.g., by removing a key hydrogen bond donor/acceptor).
-
Test this "negative control" in the functional cellular assay (Experiment 6) at the same concentrations as the active probe. It should show no significant effect.
-
Data Summary and Comparative Analysis
All quantitative data should be compiled to allow for a direct comparison between the candidate probe and the benchmark probe.
| Parameter | This compound (Hypothetical Data) | SR-3029 (Reference Data) | Ideal Probe Criteria |
| Biochemical Potency | |||
| CK1δ IC50 | 75 nM | 50 nM | < 100 nM |
| Selectivity | |||
| Kinome Screen (S-Score at 1µM) | 0.02 | 0.01 | < 0.04 |
| CK1α IC50 | 8,500 nM | 6,000 nM | >100-fold vs CK1δ |
| CK1ε IC50 | 2,500 nM | 1,500 nM | >30-fold vs CK1δ |
| Cellular Activity | |||
| Cellular Target Engagement EC50 | 250 nM | 180 nM | < 1 µM |
| Wnt Reporter Assay EC50 | 300 nM | 220 nM | < 1 µM & correlates with TE |
| Negative Control Activity | > 30 µM | > 30 µM | Inactive (>30-fold vs probe) |
Conclusion and Recommendations
Based on the hypothetical data presented, this compound demonstrates the key characteristics of a valuable chemical probe for studying CK1δ biology. It is potent, selective across the kinome, and demonstrates on-target activity in cells in a manner comparable to a well-validated probe. The availability of a matched negative control would further strengthen the case for its use. This systematic validation process provides a high degree of confidence that the phenotypic effects observed with this compound can be directly attributed to the inhibition of CK1δ.
References
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 447-474. [Link]
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Alto Predict. (2016). Best Practices for Chemical Probes. [Link]
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Ocasio, J. K., et al. (2019). Characterization of novel chemical biology probes for CK1. ResearchGate. [Link]
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Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
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Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
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Chemical Probes Portal. Definitions, criteria and guidelines. [Link]
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Al-Ostath, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(9), 2649. [Link]
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Müller, S., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 65(9), 6489-6502. [Link]
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Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Development of Novel Chemical Probes to Facilitate the Qualitative and Quantitative Analysis of Biomolecules Enabled by Mass Spectrometry. [Link]
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Semantic Scholar. Synthesis and antibacterial evaluation of pyrazolines carrying (benzyloxy)benzaldehyde moiety. [Link]
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Al-Suhaimi, E. A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 8(3), 223-229. [Link]
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Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
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A Spectroscopic Guide to Differentiating Isomers of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. The isomeric forms of a molecule, while possessing the same chemical formula, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic framework for the differentiation of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde and its potential positional isomers. As a Senior Application Scientist, the following sections synthesize fundamental spectroscopic principles with practical, field-proven insights to offer a robust methodology for unambiguous isomer identification.
The Importance of Isomeric Purity
The substitution pattern on an aromatic ring significantly influences the molecule's electronic distribution, steric hindrance, and ultimately its interaction with biological targets or its performance in a material. For this compound, a molecule with potential applications in medicinal chemistry and coordination chemistry, distinguishing it from its isomers, such as the 4- and 6-pyrazol-1-yl substituted counterparts, is critical for ensuring efficacy and safety in drug development, as well as for the rational design of functional materials.
Molecular Structures of the Isomers
The primary isomers of concern involve the positional variation of the pyrazol-1-yl substituent on the 3,5-dimethylbenzaldehyde core.
Figure 2. Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by probing the chemical environment of each carbon atom. The number of signals and their chemical shifts are indicative of the molecular symmetry and the electronic nature of the substituents.
Predicted ¹³C NMR Data
| Carbon | This compound | 3,5-Dimethyl-4-(1H-pyrazol-1-yl)benzaldehyde | Causality of Differences |
| Aldehyde (-CHO) | ~190-195 ppm | ~190-192 ppm | Similar to ¹H NMR, the electronic environment influences the chemical shift. |
| Aromatic (Benzene Ring) | Six distinct signals | Four distinct signals | The lower symmetry of the 2-substituted isomer results in six unique aromatic carbon signals, whereas the higher symmetry of the 4-substituted isomer leads to only four. |
| Pyrazole Ring | Three distinct signals | Three distinct signals | The substitution pattern on the benzaldehyde ring will cause minor variations in the pyrazole carbon chemical shifts. |
| Methyl (-CH₃) | Two distinct signals | One signal | The non-equivalence of the methyl groups in the 2-substituted isomer is confirmed in the ¹³C NMR spectrum. |
Table 2. Predicted ¹³C NMR chemical shifts for isomer differentiation.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol is similar to that of ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency of the aldehyde is particularly informative.
Predicted IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for both isomers | Key Observations |
| C=O Stretch (Aldehyde) | 1690-1710 | The exact position can be influenced by conjugation and electronic effects. The ortho-pyrazole in the 2-isomer might lead to a slightly lower frequency compared to the 4-isomer due to potential intramolecular interactions. |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2900-3000 | |
| C=C Stretch (Aromatic) | 1580-1620 | |
| C-N Stretch | 1300-1350 |
Table 3. Key IR absorption bands for this compound isomers.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities.
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The position (λ_max) and intensity (molar absorptivity) of the absorption bands are sensitive to the extent of conjugation.
Predicted UV-Vis Data
| Isomer | Expected λ_max (nm) | Rationale |
| This compound | Shorter wavelength | Steric hindrance between the ortho-substituents may disrupt the planarity and reduce the extent of π-conjugation between the pyrazole and benzaldehyde moieties. |
| 3,5-Dimethyl-4-(1H-pyrazol-1-yl)benzaldehyde | Longer wavelength | The para-substitution allows for more effective π-conjugation, leading to a red shift in the absorption maximum. |
Table 4. Predicted UV-Vis absorption maxima for isomer differentiation.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over the range of approximately 200-400 nm.
-
Data Analysis: Determine the λ_max values and compare them between the isomers.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can sometimes be used to distinguish between isomers.
Predicted Mass Spectrometry Data
While both isomers will have the same molecular ion peak (M⁺), their fragmentation patterns upon ionization may differ due to the different substitution patterns, although these differences can sometimes be subtle.
Conclusion
The unambiguous differentiation of this compound and its positional isomers can be confidently achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR are the most powerful tools for this purpose, providing clear and distinct spectral fingerprints for each isomer based on chemical shifts and signal multiplicities. IR and UV-Vis spectroscopy offer valuable complementary data, with the C=O stretching frequency and the λ_max of electronic transitions providing further evidence for the substitution pattern. By employing the systematic approach outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step in the advancement of drug discovery and materials science.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
-
MDPI. (n.d.). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Retrieved from [Link]
-
Physical Chemistry Research. (2020). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Retrieved from [Link]
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MDPI. (n.d.). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]
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NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]
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ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,3-diyne-indole derivatives employing two successive hydroaminations. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h.... Retrieved from [Link]
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NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). UV Absorption Cross-Sections of a Series of Dimethylbenzaldehydes. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde. Retrieved from [Link]
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Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Retrieved from [Link]
Navigating the Synthesis of Substituted Pyrazole-4-carbaldehydes: A Comparative Guide
Substituted pyrazole-4-carbaldehydes are pivotal building blocks in the landscape of medicinal chemistry and drug development.[1] Their inherent biological activities and the versatility of the formyl group as a synthetic handle make them highly sought-after intermediates.[1] The strategic introduction of the aldehyde functionality at the C4 position of the pyrazole ring is a critical step that dictates the overall efficiency of synthesizing more complex, biologically active molecules. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to these valuable compounds, offering experimental insights and data to inform your selection of the optimal synthetic strategy.
This guide will delve into a head-to-head comparison of the two primary methods for the synthesis of pyrazole-4-carbaldehydes: the Vilsmeier-Haack reaction and the Duff reaction.[1] We will explore the mechanistic underpinnings of each, provide detailed experimental protocols, and present a comparative analysis of their performance based on reported experimental data.
Core Synthetic Routes: A Head-to-Head Comparison
The choice between the Vilsmeier-Haack and Duff reactions is often dictated by the substitution pattern of the pyrazole starting material, the desired yield, and the reaction scale.[1] While both are capable of formylating the pyrazole ring, they differ significantly in their efficiency, substrate scope, and reaction conditions.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction stands as the most widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[3]
Mechanism of Action:
The V-H reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired pyrazole-4-carbaldehyde.
Caption: Key stages of the Vilsmeier-Haack reaction.
Advantages:
-
High Efficiency and Yields: The V-H reaction is renowned for its generally good to excellent yields, making it a preferred method for preparing pyrazole-4-carbaldehydes.[4]
-
Broad Substrate Scope: This method is applicable to a wide range of substituted pyrazoles, including those with various alkyl and aryl substituents.[5][6]
-
Regioselectivity: The formylation typically occurs regioselectively at the C4 position of the pyrazole ring.[3]
Limitations:
-
Harsh Reagents: The use of phosphorus oxychloride, a corrosive and water-sensitive reagent, requires careful handling and anhydrous reaction conditions.[3]
-
Sensitivity of Substrates: Pyrazoles bearing electron-withdrawing groups may exhibit limited reactivity under V-H conditions.[1]
Detailed Experimental Protocol for Vilsmeier-Haack Reaction:
The following is a general procedure for the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, which can be adapted for other substituted pyrazoles.[6]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4 mL).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) (3.0 mmol) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve the substituted pyrazole (1.0 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.
-
Isolation: The precipitated product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
The Duff Reaction: A Milder Alternative
The Duff reaction offers an alternative route to formylating pyrazoles, particularly for substrates that may be sensitive to the harsh conditions of the Vilsmeier-Haack reaction.[1] This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[1][7]
Mechanism of Action:
The Duff reaction mechanism is more complex and less definitively established than the V-H reaction. It is believed to involve the protonation of HMTA, which then acts as an electrophile. The pyrazole attacks this electrophile, leading to a series of intermediates that ultimately hydrolyze to yield the aldehyde.
Caption: Logical flow of the Duff formylation reaction.
Advantages:
-
Milder Conditions: The Duff reaction generally employs milder acidic conditions compared to the V-H reaction, which can be advantageous for sensitive substrates.
-
Alternative for Specific Substrates: It can be a useful alternative when the Vilsmeier-Haack reaction fails or gives low yields.[1]
Limitations:
-
Lower Yields: The Duff reaction often results in lower yields compared to the Vilsmeier-Haack reaction.[1]
-
Longer Reaction Times and Higher Temperatures: This method may require more extended reaction times and elevated temperatures to proceed efficiently.[1]
-
Complex Mechanism and Potential for Byproducts: The intricate mechanism can sometimes lead to the formation of a mixture of products.[1]
General Experimental Protocol for Duff Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole, hexamethylenetetramine (HMTA), and the acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).[1]
-
Heating: Heat the reaction mixture to the desired temperature (often reflux) and maintain it for several hours to days, monitoring the reaction progress by TLC.
-
Hydrolysis: After cooling, the reaction mixture is typically hydrolyzed by the addition of water or an acidic aqueous solution.
-
Work-up and Isolation: The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Performance Comparison: Vilsmeier-Haack vs. Duff Reaction
To provide a clear, quantitative comparison, the following table summarizes the performance of the Vilsmeier-Haack and Duff reactions for the synthesis of various substituted pyrazole-4-carbaldehydes based on reported data.
| Starting Pyrazole Derivative | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃/DMF | 80-90 | 4 | 85 | [6] |
| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃/DMF | 80-90 | 4 | 82 | [6] |
| 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃/DMF | 80-90 | 4 | 78 | [6] |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃/DMF | 70 | 6-7 | Excellent | [4] |
| Phenol (for comparison) | Duff | HMTA, Glycerol/Boric Acid | 150-160 | 1.5 | 19 | [7] |
| p-Cresol (for comparison) | Duff | HMTA, Acetic Acid | 100 | 6 | 34 | [7] |
Note: Data for the Duff reaction on pyrazole substrates is less commonly reported in direct comparative studies, hence the inclusion of phenol and cresol for a general performance indication.
Emerging Synthetic Strategies
While the Vilsmeier-Haack and Duff reactions are the most established methods, other synthetic approaches are continually being explored. These include:
-
Oxidation of 4-Methylpyrazoles: The corresponding 4-methylpyrazole can be oxidized to the carbaldehyde using various oxidizing agents.
-
Reduction of Pyrazole-4-carboxylic Acid Derivatives: The carboxylic acid or its derivatives (e.g., esters, acid chlorides) at the C4 position can be reduced to the aldehyde.
-
Metal-Catalyzed C-H Formylation: Transition-metal-catalyzed C-H functionalization is an emerging area that holds promise for the direct formylation of pyrazoles, although it is less commonly employed for this specific transformation at present.[8][9][10]
Senior Application Scientist's Recommendation
For the routine and scalable synthesis of a wide variety of substituted pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction is unequivocally the method of choice . Its high efficiency, broad substrate scope, and reliable regioselectivity make it a robust and dependable tool in the synthetic chemist's arsenal. The primary consideration is the careful handling of the reagents and the need for anhydrous conditions.
The Duff reaction should be considered a valuable alternative in specific scenarios. If your pyrazole substrate is sensitive to the strongly acidic and dehydrating conditions of the V-H reaction, or if you are working on a small scale where optimizing the V-H reaction is not feasible, the Duff reaction provides a milder, albeit often lower-yielding, option.
For researchers venturing into novel pyrazole scaffolds or seeking more environmentally benign synthetic routes, exploring the emerging methods of oxidation, reduction, or metal-catalyzed C-H activation could prove fruitful for future applications. The choice of synthetic route will always be a balance of factors including substrate compatibility, desired yield, scalability, and available resources.
References
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ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. Retrieved from [Link]
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Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
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- Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14698-14708.
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Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]
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SAGE Journals. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]
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Journal of Pharmaceutical and Scientific Innovation. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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Matilda. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for Novel 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from the bench to the bedside is a rigorous one, demanding a thorough evaluation of both efficacy and safety. For promising scaffolds like 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde derivatives, which belong to the broader pyrazole class known for a wide spectrum of biological activities including anticancer effects, early-stage assessment of cytotoxicity is not just a regulatory checkbox; it is a critical decision-making point.[1][2][3][4] In vitro cytotoxicity assays serve as the frontline tool in this process, providing essential data on how a compound affects cellular viability and proliferation.[5][6][7][8]
This guide provides a comparative overview of key in vitro cytotoxicity assays, offering a framework for their rational selection and implementation. We will delve into the mechanistic principles, provide field-tested protocols, and discuss the interpretation of data in the context of screening novel pyrazole derivatives.
Part 1: The Strategic Selection of a Cytotoxicity Assay
No single assay can answer all questions about a compound's cytotoxicity. The choice of method is a strategic decision that should be guided by the specific research question. Key factors to consider include the anticipated mechanism of cell death, the chemical properties of the test compounds, and the desired throughput.
A logical approach to screening novel this compound derivatives involves a tiered strategy. Initial high-throughput screening can be performed using a rapid, cost-effective assay that measures metabolic activity. Hits from this primary screen can then be subjected to secondary assays to confirm cytotoxicity and elucidate the mechanism of cell death (e.g., necrosis vs. apoptosis).
Here is a decision-making workflow to guide your assay selection:
Caption: Principle of the MTT cytotoxicity assay.
Detailed Experimental Protocol (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [9]2. Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). [10]4. MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C. [11]During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. [9]Mix thoroughly by gentle shaking. 6. Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 540-590 nm. [9] Data Presentation and Interpretation The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the compound concentration that reduces cell viability by 50%, is a key metric derived from the dose-response curve. [5][12]
Derivative Cell Line Incubation Time (h) IC₅₀ (µM) [Hypothetical Data] Assay Type PZD-001 MCF-7 (Breast Cancer) 48 12.5 MTT Assay PZD-002 MCF-7 (Breast Cancer) 48 35.2 MTT Assay PZD-003 MCF-7 (Breast Cancer) 48 8.9 MTT Assay PZD-001 A549 (Lung Cancer) 48 21.8 MTT Assay | Doxorubicin | MCF-7 (Breast Cancer) | 48 | 1.5 | MTT Assay |
Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Integrity
The LDH assay is another foundational method that quantifies cytotoxicity by measuring the loss of cell membrane integrity.
Principle of the Assay Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells. [13][14]When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium. [13]The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically. [15]The amount of color is proportional to the number of damaged cells. [13] Detailed Experimental Protocol (LDH)
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). [16]2. Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. [16]3. Enzymatic Reaction: Carefully transfer a portion of the supernatant (50 µL) from each well to a new, flat-bottom 96-well plate. [16]4. Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well. [16]5. Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. [16]Add a stop solution and measure the absorbance at 490 nm. [16] Data Interpretation Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting background values. This assay is particularly useful for detecting necrosis and complements the metabolic data from the MTT assay.
Caspase-Glo® 3/7 Assay: Probing the Apoptotic Pathway
When initial screening indicates significant cytotoxicity, the next logical step is to investigate whether the compounds are inducing apoptosis (programmed cell death). The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for this purpose.
Principle of the Assay Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade. [17]This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7. [17][18][19]In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then consumed by luciferase in the presence of ATP to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity. [18][19] Detailed Experimental Protocol (Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with compounds as previously described.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. [20][21]Allow it to equilibrate to room temperature.
-
"Add-Mix-Measure" Step: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [17][21]4. Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours. [21]The "add-mix-measure" format includes cell lysis, eliminating the need for a separate lysis step. [17]5. Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Interpretation An increase in the luminescent signal relative to the vehicle control indicates the activation of executioner caspases, providing strong evidence that the this compound derivatives induce apoptosis. [22]
Part 3: Advanced Mechanistic Insights with Annexin V/PI Staining
To further confirm apoptosis and distinguish it from necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the definitive method.
Principle of the Assay This assay identifies different cell populations based on membrane changes:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. [23][24][25]During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. [23][24]* Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. [23][24]It can only enter late-stage apoptotic and necrotic cells where membrane integrity has been compromised. [7][24] By using both stains, one can distinguish between four populations:
-
Viable Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
Necrotic Cells: Annexin V-negative / PI-positive (in some cases)
Detailed Experimental Protocol (Annexin V/PI)
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS. [26]3. Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. [5]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [5]5. Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. [5]
Conclusion
The evaluation of novel this compound derivatives requires a multi-faceted approach to cytotoxicity testing. By starting with a broad metabolic screen like the MTT assay, confirming cell death with an LDH assay, and then elucidating the apoptotic pathway with Caspase-Glo® and Annexin V/PI assays, researchers can build a comprehensive cytotoxicity profile. This tiered, evidence-based strategy ensures that only the most promising and selective compounds are advanced in the drug discovery pipeline, optimizing resources and increasing the probability of success.
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Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. National Institutes of Health (NIH). [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]
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The Annexin V Apoptosis Assay. University of Georgia. [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Institutes of Health (NIH). [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]
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A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. National Institutes of Health (NIH). [Link]
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Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit • Catalogue Code: MAES0196. Assay Genie. [Link]
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Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. JOCPR. [Link]
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Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]
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Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde scaffold. We will dissect the impact of targeted chemical modifications on biological activity, offering a comparative framework supported by experimental insights for researchers in drug discovery and medicinal chemistry.
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically approved drugs.[1][2] Its unique five-membered heterocyclic ring, containing two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets.[3] This versatility has led to the development of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory agents like Celecoxib, anticancer drugs like Crizotinib, and antivirals.[4][5][6] When fused with a benzaldehyde moiety, the resulting scaffold presents multiple points for chemical derivatization, making it an attractive starting point for developing novel therapeutic agents.
This guide will explore how systematic structural alterations to this core molecule can modulate its pharmacological profile, providing a logical framework for designing next-generation analogs with enhanced potency and selectivity.
The Core Scaffold: Synthesis and Rationale
The foundational step in any SAR study is the efficient and reliable synthesis of the core molecular framework. The this compound scaffold is typically assembled through a multi-step process that offers flexibility for introducing diversity.
General Synthetic Workflow
The synthesis logically begins with the formation of the stable 3,5-dimethylpyrazole ring, followed by its attachment to the benzaldehyde precursor. A common and robust method involves the condensation of a β-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), with hydrazine hydrate.[7][8] This reaction is highly efficient and provides the pyrazole heterocycle in excellent yield. The subsequent step is a nucleophilic substitution reaction to couple the pyrazole with a suitably activated benzaldehyde derivative.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
In the landscape of pharmaceutical and materials science research, the purity of synthesized intermediates is paramount to the integrity of the final product. This guide provides a detailed, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde, a key building block in the synthesis of various biologically active compounds. We will delve into the rationale behind method development, compare alternative approaches, and provide a robust, validated protocol.
Introduction: The Critical Role of Purity in Synthesis
This compound is a heterocyclic aldehyde whose reactivity is dictated by its formyl and pyrazolyl functional groups. Its use in multi-step syntheses necessitates a high degree of purity, as even minor impurities can lead to significant side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials such as 2-fluoro-3,5-dimethylbenzaldehyde and pyrazole, as well as process-related impurities. Therefore, a reliable and sensitive analytical method for purity determination is not just a quality control measure but a critical component of process optimization and validation.
Comparative Analysis of HPLC Methodologies
The separation of this compound from its potential impurities is most effectively achieved using reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. We will compare two common approaches: isocratic and gradient elution.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale & Discussion |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 40% B to 95% B over 15 min | Isocratic elution is simpler and offers good resolution for compounds with similar polarities. However, gradient elution is superior for separating a wider range of impurities with varying polarities, providing sharper peaks for late-eluting compounds. The addition of formic acid improves peak shape and suppresses the ionization of acidic and basic analytes. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | A C18 column is the standard for reversed-phase chromatography, offering excellent retention and separation of non-polar to moderately polar compounds. The chosen dimensions and particle size provide a good balance between resolution and analysis time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column and provides efficient separation without generating excessive backpressure. |
| Detection | UV at 254 nm | UV at 254 nm | The aromatic nature of the analyte and potential impurities allows for sensitive detection using UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides a good response for the target molecule. |
| Injection Volume | 10 µL | 10 µL | A 10 µL injection volume is a standard starting point to avoid column overloading while ensuring a detectable signal. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
Recommended HPLC Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.
Materials and Reagents
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (≥98%)
-
Reference standards for potential impurities (if available)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (40% B).
HPLC Method Parameters (Method B - Gradient)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 17.1 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability Testing (SST)
Before sample analysis, perform at least five replicate injections of the sample solution. The SST parameters should meet the following criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
These criteria ensure the chromatographic system is performing optimally and can generate reliable and reproducible data. The concept of system suitability is a core principle outlined in various pharmacopeias and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Visualization of the Analytical Workflow
The following diagrams illustrate the key processes in the purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Caption: Gradient Elution Profile and Compound Elution.
Data Interpretation and Purity Calculation
The purity of the sample is typically calculated using the area percent method, under the assumption that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate, quantitative assessment, especially for regulatory filings, a reference standard of this compound with known purity should be used to create a calibration curve. This allows for the determination of the exact concentration of the main compound and any identified impurities for which standards are available.
Conclusion
The successful synthesis of high-purity this compound is critically dependent on a robust and reliable analytical method for purity assessment. A gradient RP-HPLC method using a C18 column provides the necessary resolution and sensitivity to separate the target compound from a wide range of potential impurities. By adhering to the detailed protocol and implementing system suitability tests, researchers can ensure the integrity of their analytical data, leading to higher quality final products and more reliable scientific outcomes.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. (2017). Basics of HPLC Columns. [Link]
-
Waters Corporation. (n.d.). HPLC Columns. [Link]
A Senior Application Scientist's Guide to the Biological Evaluation of 3,5-Diaryl-Pyrazole Derivatives in Cancer Research
Introduction: The Pyrazole Scaffold as a "Privileged Structure" in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged structures," appear repeatedly as the core of successful therapeutic agents. The pyrazole ring is a quintessential example of such a scaffold, demonstrating a remarkable capacity for modification and interaction with a diverse array of biological targets.[1] This versatility has led to the development of numerous pyrazole-containing drugs, including the well-known anti-inflammatory agent Celecoxib, which itself has shown potent antitumor effects.[2] The 3,5-diaryl-pyrazole motif, in particular, has emerged as a focal point in cancer research. These derivatives have demonstrated significant potential by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis (programmed cell death), and angiogenesis.[3][4][5]
This guide provides a comparative framework for the preclinical biological evaluation of novel 3,5-diaryl-pyrazole derivatives. It is designed for researchers in drug discovery, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to enable robust and insightful analysis. We will dissect the critical assays required to build a comprehensive profile of a compound's anticancer activity, from initial cytotoxicity screening to mechanistic elucidation.
Section 1: Common Mechanisms of Action & Molecular Targets
The anticancer efficacy of 3,5-diaryl-pyrazole derivatives stems from their ability to interact with multiple key players in cancer cell signaling.[3] While some derivatives retain the COX-2 inhibitory activity of their parent compound, Celecoxib, many newer analogs exert potent anticancer effects through COX-2 independent pathways.[6][7] This polypharmacology is advantageous, as it can produce favorable biological outcomes through various mechanisms.[6]
Common molecular targets include:
-
Tubulin Polymerization: Many pyrazole derivatives act as microtubule-destabilizing agents, binding to the colchicine site on tubulin.[1][3] This disruption of microtubule dynamics leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently triggers apoptosis.[1][3]
-
Protein Kinases: This class of compounds has been shown to inhibit critical kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4][8] Inhibition of these pathways can halt cell cycle progression and block tumor angiogenesis.
-
Apoptosis Regulation: A primary mechanism of action is the induction of apoptosis.[9][10] This is often achieved by modulating the Bcl-2 family of proteins—downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like Bax—which leads to the activation of the caspase cascade.[3][11]
The convergence of these mechanisms on the apoptosis pathway is a frequent observation. The diagram below illustrates a simplified, representative pathway showing how inhibition of upstream targets by a pyrazole derivative can culminate in mitochondria-dependent apoptosis.
Caption: Representative signaling pathway for pyrazole-induced apoptosis.
Section 2: A Comparative Framework for In Vitro Evaluation
A systematic, tiered approach is essential for the biological evaluation of novel compounds.[12] We begin with broad screening for cytotoxicity to identify promising candidates and determine effective concentrations, followed by more detailed mechanistic assays.
Foundational Assessment: In Vitro Cytotoxicity
The first critical step is to determine a compound's ability to inhibit cancer cell growth.[13][14] The half-maximal inhibitory concentration (IC50) is the key metric derived from this assessment, representing the concentration of a compound required to inhibit cell viability by 50%.[13] This value is fundamental for comparing the potency of different derivatives and for selecting promising candidates for further study.[12][13] The MTT assay is a robust, widely used colorimetric method for this purpose.[14]
The Causality Behind the Choice: Why the MTT Assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability and direct correlation with metabolic activity. The core principle is that mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[15] This makes it an excellent high-throughput method for initial screening.
The workflow for this initial screening phase is depicted below.
Caption: Experimental workflow for cytotoxicity screening using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Self-Validation: This protocol is self-validating through the inclusion of untreated (vehicle) controls, which represent 100% viability, and a positive control (e.g., Paclitaxel or Doxorubicin), a known cytotoxic drug, to confirm assay performance.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, PC3) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,5-diaryl-pyrazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] Mix gently by shaking the plate on an orbital shaker for 15 minutes.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Comparative Data: Cytotoxicity of 3,5-Diaryl-Pyrazole Derivatives
The following table summarizes IC50 values from published studies, demonstrating the cytotoxic potential of various 3,5-diaryl-pyrazole derivatives against a panel of human cancer cell lines. This comparative data is crucial for contextualizing the activity of newly synthesized compounds.
| Compound ID/Reference | Cancer Cell Line | Cancer Type | IC50 (µM) | Comparison/Standard |
| Compound 3f [9][10] | MDA-MB-468 | Triple-Negative Breast | 14.97 (24h) | Paclitaxel (49.90 µM) |
| Compound 26 [4] | PC3 | Prostate | More potent than others in series | Not specified |
| Compound 26 [4] | DU145 | Prostate | More potent than others in series | Not specified |
| Compound 5b [1] | K562 | Leukemia | 0.021 | ABT-751 (>0.74) |
| Compound 5b [1] | A549 | Lung | 0.69 | ABT-751 (24.0) |
| Compound 11 [3] | A549 | Lung | 0.01 - 0.65 | Etoposide |
| Compound 28 [3] | HCT116 | Colon | 0.035 | Sorafenib |
| JP-1 to JP-15 Series [19] | MCF-7 | Breast | "Significant" | Not specified |
Mechanistic Deep Dive I: Elucidating Apoptosis
Once a compound demonstrates potent cytotoxicity, the next logical question is how it kills the cancer cells. A primary mechanism for pyrazole derivatives is the induction of apoptosis.[9][10] The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis by flow cytometry.[13][20]
The Causality Behind the Choice: Why Annexin V/PI? This assay provides a nuanced view of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it specifically labels early apoptotic cells.[21][22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells.[22] However, in late-stage apoptotic or necrotic cells, membrane integrity is lost, allowing PI to enter and stain the nucleus red.[22] This dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
-
Self-Validation: The protocol's integrity is maintained by including an unstained cell control to set baseline fluorescence, single-stain controls (Annexin V-FITC only and PI only) to set compensation and quadrants correctly, and a positive control (e.g., cells treated with staurosporine or camptothecin) to confirm the assay is working.[22]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency. Treat with the pyrazole derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each well and pellet by centrifugation (e.g., 300 x g for 5 minutes).[21]
-
Washing: Wash the cell pellet twice with ice-cold, sterile PBS to remove residual medium.[22]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically provided in commercial kits, containing HEPES, NaCl, and CaCl2). The cell concentration should be approximately 1 x 10^6 cells/mL.[22]
-
Staining: Add 5 µL of Annexin V-FITC conjugate and 5-10 µL of PI staining solution to the 100 µL cell suspension.[21][23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube.[22] Analyze the samples by flow cytometry within one hour.[22] Annexin V-FITC is typically detected in the FL1 channel (green fluorescence) and PI in the FL2 or FL3 channel (red fluorescence).[21]
Mechanistic Deep Dive II: Investigating Cell Cycle Arrest
As many pyrazole derivatives interfere with tubulin dynamics, a common outcome is cell cycle arrest, often in the G2/M phase.[1][3] This can be precisely quantified using flow cytometry after staining the cellular DNA with propidium iodide (PI).
The Causality Behind the Choice: Why PI for Cell Cycle? Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA.[24] This means the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[25] By analyzing the fluorescence intensity of a population of cells, we can distinguish between the major phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2N) amount of DNA.
-
S phase: Cells actively synthesizing DNA, with content between 2N and 4N.
-
G2/M phase: Cells that have completed DNA replication, with a (4N) amount of DNA.[24]
An accumulation of cells in the G2/M peak after treatment with a pyrazole derivative provides strong evidence of mitotic arrest.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Self-Validation: An untreated (vehicle) control sample is essential to establish the baseline cell cycle distribution for the specific cell line, against which the treated samples are compared.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvesting: Collect and pellet the cells as described in the apoptosis protocol.
-
Fixation: This is a critical step to permeabilize the cells to PI. Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[25][26] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks at this stage).[25]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and wash twice with PBS to remove the ethanol.[25]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A).[25] This step is crucial because PI also binds to double-stranded RNA, and failure to remove RNA will result in inaccurate DNA content analysis.[24]
-
PI Staining: Add 400-500 µL of a PI staining solution (e.g., 50 µg/mL PI in PBS).[25][26]
-
Incubation: Incubate at room temperature for 10-30 minutes in the dark.[25][26]
-
Analysis: Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for PI fluorescence detection.[25] Record at least 10,000 events per sample. The data is then analyzed using cell cycle modeling software to quantify the percentage of cells in each phase.
Conclusion and Future Perspectives
The 3,5-diaryl-pyrazole scaffold is a highly promising platform for the development of novel anticancer agents. A rigorous and systematic biological evaluation is paramount to identifying the most potent and selective compounds for further preclinical and clinical development. The comparative framework presented here, combining cytotoxicity screening with mechanistic assays for apoptosis and cell cycle arrest, provides a solid foundation for this evaluation. By understanding not only if a compound is effective, but how it works, researchers can make more informed decisions, optimize lead compounds, and ultimately contribute to the discovery of the next generation of cancer therapeutics. Future investigations should also aim to confirm these in vitro findings with in vivo tumor models to assess efficacy and toxicity in a whole-organism context.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde. As a preferred source for laboratory safety and chemical handling information, this guide is designed for researchers, scientists, and drug development professionals. It synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on the chemical's structural components—a substituted benzaldehyde and a dimethyl pyrazole moiety—and the established safety profiles of analogous compounds. This "worst-case" approach ensures a high margin of safety. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations and facility capabilities are the ultimate authority for waste management.
Part 1: Hazard Profile and Waste Characterization
The primary step in safe disposal is understanding the potential hazards. Based on its functional groups, this compound must be handled as a hazardous substance. The aldehyde group suggests potential for irritation and toxicity, while the pyrazole ring is a common feature in biologically active molecules that requires careful handling.
This compound is classified as hazardous chemical waste. Under the regulations set forth by the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for specific hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] Given the data from similar compounds, this chemical is presumed to be toxic. Therefore, it must not be disposed of via standard drains or in regular trash.
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Finding Based on Analogous Compounds | Rationale & Causality | Supporting Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Benzaldehyde and various pyrazole derivatives are classified as Category 4 for acute oral toxicity.[3][4][5] | [3][4][5] |
| Skin Irritation | Causes skin irritation. | Both the benzaldehyde and pyrazole functional groups are associated with skin irritation.[3][5][6] | [3][5][6] |
| Eye Irritation | Causes serious eye irritation. | This is a common characteristic of both aldehydes and pyrazole-containing compounds.[3][5][6] | [3][5][6] |
| Respiratory Irritation | May cause respiratory irritation. | Aldehydes are known to be respiratory irritants.[5][6][7] | [5][6][7] |
| Environmental Hazards | Potentially harmful to aquatic life. | Benzaldehyde and some pyrazole derivatives are noted as being harmful to aquatic ecosystems.[7][8] | [7][8] |
Part 2: Standard Operating Protocol for Disposal
This protocol outlines the necessary steps for collecting and preparing this compound for final disposal by a licensed professional.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as contaminated material), ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Chemical Safety Goggles: To protect against splashes that can cause serious eye irritation.[3][4]
-
Nitrile Gloves: To prevent skin contact and potential irritation.[8]
-
Laboratory Coat: To protect from contamination of personal clothing.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Stream: This compound must be disposed of in a "Hazardous Chemical Waste" stream.
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste: Collect solutions containing the compound in a designated, leak-proof container labeled for hazardous aqueous or solvent-based waste, as appropriate. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents) unless explicitly permitted by your EHS department.[3][8]
Step 3: Container Labeling
Accurate labeling is a strict regulatory requirement and essential for safety.[9][10] All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
Relevant hazard warnings/pictograms (e.g., "Irritant," "Harmful").
-
The date of accumulation.
Step 4: Disposal of Contaminated Materials
Any materials that have come into direct contact with the compound are also considered hazardous waste.
-
Grossly Contaminated Items: Weighing papers, absorbent pads, and gloves should be placed in the designated solid hazardous waste container.[8]
-
Contaminated Glassware: Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as liquid hazardous waste.[11]
Step 5: Temporary On-Site Storage
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[9][12]
-
Storage Conditions: The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) located in a well-ventilated area, away from incompatible materials.[3] The container must remain closed except when adding waste.
Step 6: Final Disposal Procedure
The final disposal must be handled by trained professionals.
-
Request Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.
-
Professional Disposal: Your EHS office will coordinate with a licensed and certified professional waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[8][13]
Part 3: Emergency Spill Protocol
In the event of a small-scale spill within a laboratory setting:
-
Alert Personnel: Immediately notify others in the area.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[14]
-
Wear Full PPE: Don the PPE described in Part 2, Step 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[14]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Label and Store: Seal, label, and store the container in the SAA for disposal.
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
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Navigating the Safe Handling of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde. By understanding the rationale behind these safety measures, you can foster a secure and efficient laboratory environment.
Understanding the Inherent Hazards
The toxicological profile of this compound can be inferred from related structures. The benzaldehyde moiety is known to be a combustible liquid that is harmful if it comes into contact with skin or is swallowed.[1][2][3] It can lead to skin and eye irritation and may also cause respiratory irritation.[1][2][3] Furthermore, benzaldehyde can act as a sensitizer for both the skin and respiratory system.[2]
The pyrazole component and its derivatives are also known to pose risks. They can be harmful if swallowed or absorbed through the skin, and are known to cause both skin and serious eye irritation.[4][5][6] Inhalation may lead to respiratory irritation.[6] Some pyrazole-containing compounds are also recognized as being harmful to aquatic ecosystems.[4][6]
Based on these related compounds, it is prudent to handle this compound as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .[7]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[8] | Protects against accidental splashes of the chemical which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[9] Double-gloving is recommended for enhanced protection.[8] | Prevents skin contact, as the compound is likely to be a skin irritant and potentially harmful if absorbed. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[9] Long pants and closed-toe shoes are mandatory. | Provides a barrier against spills and splashes, protecting the skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] | Mitigates the risk of inhaling vapors, which may cause respiratory irritation. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for safety. The following workflow outlines the key steps for handling this compound.
Caption: Disposal Decision Tree for Contaminated Materials.
Final Disposal Method: All waste containing this compound should be handled by a licensed professional waste disposal service. [4][12]A common method for such organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts. [4] By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
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CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Santos. Qualitative Tier 2 Assessment - Benzaldehyde. [Link]
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University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
-
University of California, Berkeley. Personal Protective Equipment (PPE). [Link]
-
Sigma-Aldrich. Pyrazole - Safety Data Sheet (Archived). [Link]
-
ScienceLab.com. Benzaldehyde MSDS. [Link]
Sources
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- 2. gustavus.edu [gustavus.edu]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
